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MLi-2

Cat. No.: B609178
M. Wt: 379.5 g/mol
InChI Key: ATUUNJCZCOMUKD-OKILXGFUSA-N
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Description

MLI-2 is a member of the class of indazoles that is 1H-indazole that is substituted at position 3 by a 6-(cis-2,6-dimethylmorpholin-4-yl)pyrimidin-4-yl group and at position 5 by a (1-methylcyclopropoxy)group. It is an inhibitor of leucine-rich repeat kinase 2 (LRRK2). It has a role as an EC 2.7.11.1 (non-specific serine/threonine protein kinase) inhibitor. It is a member of indazoles, a member of pyrimidines, a member of morpholines, a member of cyclopropanes, an aromatic ether and a tertiary amino compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H25N5O2 B609178 MLi-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,6S)-2,6-dimethyl-4-[6-[5-(1-methylcyclopropyl)oxy-1H-indazol-3-yl]pyrimidin-4-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-13-10-26(11-14(2)27-13)19-9-18(22-12-23-19)20-16-8-15(28-21(3)6-7-21)4-5-17(16)24-25-20/h4-5,8-9,12-14H,6-7,10-11H2,1-3H3,(H,24,25)/t13-,14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUUNJCZCOMUKD-OKILXGFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=NC(=C2)C3=NNC4=C3C=C(C=C4)OC5(CC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=NC=NC(=C2)C3=NNC4=C3C=C(C=C4)OC5(CC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

MLi-2 LRRK2 Inhibitor: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic Parkinson's disease. The discovery that the common G2019S mutation leads to increased kinase activity has spurred the development of LRRK2 inhibitors as a potential disease-modifying therapy. MLi-2 is a potent, selective, and centrally active LRRK2 kinase inhibitor that has emerged as a critical tool for studying LRRK2 biology. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its interaction with the LRRK2 signaling pathway.

Introduction to this compound

This compound, chemically known as cis-2,6-dimethyl-4-(6-(5-(1-methylcyclopropoxy)-1H-indazol-3-yl)pyrimidin-4-yl)morpholine, is a structurally novel and highly selective inhibitor of LRRK2 kinase activity.[1] It was developed through a medicinal chemistry effort to identify potent and drug-like compounds with favorable properties for in vivo studies.[2][3] this compound exhibits exceptional potency against LRRK2, is orally bioavailable, and can penetrate the central nervous system, making it an invaluable tool for both in vitro and in vivo research into the therapeutic potential and safety of LRRK2 kinase inhibition.[1][3][4]

Mechanism of Action

This compound functions as a Type I ATP-competitive inhibitor of the LRRK2 kinase domain. This means it binds to the active conformation of the kinase, directly competing with ATP for its binding pocket. This binding event prevents the transfer of a phosphate group from ATP to LRRK2 substrates, thereby inhibiting its kinase activity.

Cryo-electron microscopy studies have revealed that this compound binds within the ATP binding pocket of the LRRK2 kinase domain, stabilizing it in an active-like conformation. It forms hydrogen bonds with key residues such as E1948 and A1950 in the hinge region of the kinase domain. This interaction effectively blocks the catalytic function of the enzyme.

The primary and most widely used biomarker for assessing this compound target engagement in both cellular and in vivo models is the dephosphorylation of LRRK2 at serine 935 (pS935).[1][2] Inhibition of LRRK2 kinase activity by this compound leads to a rapid and dose-dependent decrease in the phosphorylation of this residue.[1][2] This dephosphorylation is thought to be mediated by phosphatases that are constitutively active, and whose action is unopposed when LRRK2 kinase activity is inhibited.

Quantitative Data

The potency and selectivity of this compound have been extensively characterized across various assays. The following tables summarize the key quantitative data.

In Vitro Assay Target IC50 (nM) Reference
Purified LRRK2 Kinase AssayLRRK2 (G2019S)0.76[1][2][5][6][7][8][9]
Cellular pSer935 LRRK2 Dephosphorylation AssayLRRK21.4[1][2][5][6][8][9]
Radioligand Competition Binding AssayLRRK23.4[1][2][5][8][9]
Selectivity Profile Value Reference
Kinase Selectivity>295-fold selective over 300 kinases[1][2][5]

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action on the LRRK2 Signaling Pathway

MLi2_Mechanism_of_Action cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Protein cluster_downstream Downstream Effects Upstream Kinases Upstream Kinases LRRK2_inactive LRRK2 (Inactive) Upstream Kinases->LRRK2_inactive Phosphorylation Phosphatases Phosphatases LRRK2_active LRRK2 (Active, Phosphorylated) LRRK2_inactive->LRRK2_active Activation LRRK2_active->Phosphatases Dephosphorylation Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_active->Rab_GTPases Phosphorylation ADP ADP LRRK2_active->ADP pRab_GTPases Phosphorylated Rab GTPases (pRab10) Rab_GTPases->pRab_GTPases Vesicular_Trafficking Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Modulates MLi2 This compound MLi2->LRRK2_active Inhibition ATP ATP ATP->LRRK2_active

Caption: this compound inhibits the kinase activity of active LRRK2, preventing the phosphorylation of downstream substrates like Rab GTPases.

Experimental Workflow for Cellular pS935 LRRK2 Assay

Cellular_pS935_Assay_Workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_detection Detection cluster_analysis Data Analysis cell_seeding Seed cells expressing LRRK2 mli2_treatment Treat with this compound cell_seeding->mli2_treatment cell_lysis Lyse cells mli2_treatment->cell_lysis protein_quant Quantify protein concentration cell_lysis->protein_quant western_blot Western Blot protein_quant->western_blot elisa ELISA protein_quant->elisa blot_imaging Image blot western_blot->blot_imaging elisa_reading Read plate elisa->elisa_reading data_quant Quantify pS935/Total LRRK2 blot_imaging->data_quant elisa_reading->data_quant

Caption: Workflow for assessing this compound activity by measuring LRRK2 pS935 levels in cells.

Experimental Protocols

In Vitro LRRK2 Kinase Assay

This protocol is a representative method for determining the in vitro potency of this compound against purified LRRK2.

Objective: To measure the IC50 of this compound for LRRK2 kinase activity.

Materials:

  • Recombinant human LRRK2 (G2019S mutant)

  • LRRKtide peptide substrate

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100)

  • ATP

  • This compound compound

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white assay plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute in kinase buffer.

  • Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing LRRK2 and LRRKtide in kinase buffer to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for LRRK2.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • luminescence is measured using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular pS935 LRRK2 Dephosphorylation Assay

This protocol describes a common method to assess the cellular potency of this compound.

Objective: To measure the IC50 of this compound for the dephosphorylation of LRRK2 at Ser935 in a cellular context.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y) stably overexpressing LRRK2.[5]

  • Cell culture medium and supplements

  • This compound compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibodies: anti-pS935 LRRK2 and anti-total LRRK2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed SH-SY5Y-LRRK2 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 90 minutes.[9]

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against pS935 LRRK2 and total LRRK2 overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities for pS935 LRRK2 and total LRRK2.

  • Calculate the ratio of pS935 to total LRRK2 for each treatment condition.

  • Determine the IC50 value by plotting the percent inhibition of the pS935/total LRRK2 ratio against the this compound concentration and fitting the data to a dose-response curve.

In Vivo Activity

This compound demonstrates dose-dependent inhibition of LRRK2 kinase activity in both the central and peripheral tissues of mice following oral administration.[1][2] Target engagement is typically assessed by measuring the dephosphorylation of pS935 LRRK2 in tissues such as the brain, kidney, and lung.[1] Long-term treatment with this compound has been shown to be well-tolerated in animal models.[1][2] However, a consistent finding with LRRK2 kinase inhibition is the appearance of morphological changes in the lungs of treated animals, specifically the enlargement of type II pneumocytes.[1][2][5] This is considered an on-target effect of LRRK2 inhibition.

Conclusion

This compound is a highly potent and selective LRRK2 kinase inhibitor that serves as a cornerstone for investigating the physiological and pathological roles of LRRK2. Its well-characterized mechanism of action, favorable pharmacokinetic properties, and demonstrated in vivo efficacy make it an indispensable tool for the Parkinson's disease research community and for the development of future LRRK2-targeted therapeutics. This guide provides a comprehensive overview of the technical aspects of this compound's mechanism of action to aid researchers in its application.

References

In Vitro Potency of MLi-2 on LRRK2 Kinase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency and characterization of MLi-2, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This document details the quantitative measures of this compound's inhibitory activity, the experimental protocols used to determine these values, and the signaling context of LRRK2 kinase.

Quantitative Assessment of this compound Potency

The inhibitory activity of this compound on LRRK2 kinase has been evaluated using various in vitro assays. The data consistently demonstrates this compound as a highly potent inhibitor with nanomolar efficacy. The following tables summarize the key quantitative data from biochemical and cellular assays.

Table 1: Biochemical Potency of this compound against LRRK2

Assay TypeParameterValue (nM)Notes
Purified LRRK2 Kinase AssayIC500.76[1][2][3][4][5]Inhibition of LRRK2 kinase activity in a purified enzyme system.
Radioligand Competition Binding AssayIC503.4[1][2][3][4][5]Measures the ability of this compound to displace a radiolabeled ligand from LRRK2.

Table 2: Cellular Potency of this compound on LRRK2

Assay TypeCell LineParameterValue (nM)Notes
LRRK2 pSer935 Dephosphorylation AssaySH-SY5YIC501.4[1][2][3][4][5]Measures the inhibition of LRRK2 autophosphorylation at Serine 935 in a cellular context.

This compound also exhibits high selectivity, with a greater than 295-fold selectivity for LRRK2 over a panel of more than 300 other kinases[1][3][4].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for the key assays used to determine the in vitro potency of this compound.

Purified LRRK2 Kinase Assay (TR-FRET)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified LRRK2 kinase using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Materials:

  • Purified recombinant LRRK2 (wild-type or mutant)

  • LRRKtide or similar peptide substrate

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • This compound compound

  • TR-FRET detection reagents (e.g., LanthaScreen™ Tb-anti-pLRRKtide antibody and GFP-certified substrate)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in kinase reaction buffer.

  • In a 384-well plate, add the LRRK2 enzyme and the peptide substrate.

  • Add the this compound dilutions to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Add the TR-FRET detection reagents (Terbium-labeled antibody and fluorescent tracer).

  • Incubate in the dark to allow for antibody binding.

  • Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

  • Calculate the emission ratio (520/495) and plot against the this compound concentration to determine the IC50 value.

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Serial Dilutions of this compound Serial Dilutions of this compound Reaction Mix Reaction Mix Serial Dilutions of this compound->Reaction Mix LRRK2 Enzyme & Substrate LRRK2 Enzyme & Substrate LRRK2 Enzyme & Substrate->Reaction Mix ATP Addition ATP Addition Reaction Mix->ATP Addition Incubation Incubation ATP Addition->Incubation Reaction Stop (EDTA) Reaction Stop (EDTA) Incubation->Reaction Stop (EDTA) TR-FRET Reagents TR-FRET Reagents Reaction Stop (EDTA)->TR-FRET Reagents Signal Reading Signal Reading TR-FRET Reagents->Signal Reading

Workflow for the TR-FRET based purified LRRK2 kinase assay.

Cellular LRRK2 pSer935 Dephosphorylation Assay

This cell-based assay measures the ability of this compound to inhibit the autophosphorylation of LRRK2 at serine 935, a key marker of LRRK2 kinase activity in cells.

Materials:

  • SH-SY5Y cells stably overexpressing LRRK2

  • Cell culture medium and supplements

  • This compound compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-pSer935-LRRK2 and anti-total-LRRK2

  • Secondary antibodies (HRP-conjugated)

  • Western blot or ELISA reagents

  • 96-well plates

Procedure:

  • Seed SH-SY5Y-LRRK2 cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for a specified time (e.g., 90 minutes).

  • Lyse the cells directly in the wells with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Analyze the levels of pSer935-LRRK2 and total LRRK2 using Western blot or a quantitative immunoassay like ELISA or Meso Scale Discovery (MSD).

  • For Western blot, quantify band intensities and normalize the pSer935-LRRK2 signal to the total LRRK2 signal.

  • For ELISA/MSD, follow the manufacturer's protocol for the specific assay.

  • Plot the normalized pSer935-LRRK2 levels against the this compound concentration to calculate the IC50 value.

Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment Cell Lysis Cell Lysis This compound Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Immunoassay Immunoassay Protein Quantification->Immunoassay Data Analysis Data Analysis Immunoassay->Data Analysis

Workflow for the cellular LRRK2 pSer935 dephosphorylation assay.

Radioligand Competition Binding Assay

This assay determines the binding affinity of this compound to LRRK2 by measuring its ability to compete with a known radiolabeled ligand.

Materials:

  • Cell membranes or purified LRRK2 protein

  • Radiolabeled LRRK2 ligand (e.g., [³H]-MLi-2 or a similar tracer)

  • This compound compound (unlabeled)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA)

  • GF/B filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of unlabeled this compound.

  • In a 96-well filter plate, combine the LRRK2-containing membranes or protein, the radiolabeled ligand at a fixed concentration, and the varying concentrations of unlabeled this compound.

  • Incubate the plate to allow binding to reach equilibrium.

  • Rapidly filter the contents of the wells through the GF/B filter plate and wash with ice-cold binding buffer to separate bound from unbound radioligand.

  • Dry the filter plate and add scintillation fluid to each well.

  • Measure the radioactivity in each well using a microplate scintillation counter.

  • Plot the percentage of specific binding against the concentration of unlabeled this compound to determine the IC50 value.

LRRK2 Signaling Pathway

LRRK2 is a complex, multi-domain protein that functions as a kinase and a GTPase. It is implicated in various cellular processes, and its dysregulation is a key factor in Parkinson's disease. A primary downstream signaling event of LRRK2 is the phosphorylation of a subset of Rab GTPases, which are master regulators of vesicular trafficking.

cluster_upstream Upstream Regulation cluster_downstream Downstream Substrates cluster_cellular Cellular Processes Rab29 Rab29 LRRK2 LRRK2 Rab29->LRRK2 Recruits & Activates VPS35 VPS35 VPS35->LRRK2 Interacts with Rab8A Rab8A LRRK2->Rab8A Phosphorylates Rab10 Rab10 LRRK2->Rab10 Phosphorylates Rab12 Rab12 LRRK2->Rab12 Phosphorylates Mitochondrial Function Mitochondrial Function LRRK2->Mitochondrial Function Vesicular Trafficking Vesicular Trafficking Rab8A->Vesicular Trafficking Rab10->Vesicular Trafficking Autophagy Autophagy Rab12->Autophagy This compound This compound This compound->LRRK2 Inhibits

Simplified LRRK2 signaling pathway and the point of this compound inhibition.

This guide provides a foundational understanding of the in vitro characteristics of this compound as a potent LRRK2 inhibitor. The provided data and protocols serve as a valuable resource for researchers in the field of neurodegenerative disease and kinase inhibitor drug discovery.

References

MLi-2: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of MLi-2, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This compound has emerged as a critical tool for researchers studying the physiological and pathological roles of LRRK2, particularly in the context of Parkinson's disease. This document, intended for researchers, scientists, and drug development professionals, details the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies related to this compound.

Chemical Structure and Physicochemical Properties

This compound is a structurally novel compound with a molecular formula of C₂₁H₂₅N₅O₂ and a molecular weight of 379.46 g/mol .[1] Its chemical identity is well-defined, with established IUPAC and CAS registry numbers.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name rel-3-[6-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]-4-pyrimidyl]-5-[(1-methylcyclopropyl)oxy]-1H-indazole[2][3]
CAS Number 1627091-47-7[1]
SMILES String C[C@H]1O--INVALID-LINK--C
InChI Key ATUUNJCZCOMUKD-OKILXGFUSA-N[1]

The physicochemical properties of this compound have been characterized, highlighting its suitability for in vitro and in vivo studies. It is a white to beige powder and exhibits good solubility in dimethyl sulfoxide (DMSO).[1] However, its aqueous solubility is reported to be poor.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₁H₂₅N₅O₂[1]
Molecular Weight 379.46 g/mol [1]
Appearance White to beige powder[1]
Solubility DMSO: ≥ 2 mg/mL[1]
Purity ≥98% (HPLC)[1]
Storage 2-8°C[1]

Pharmacological Properties

This compound is a highly potent and selective inhibitor of LRRK2 kinase activity.[1][4] Its inhibitory activity has been quantified through various assays, demonstrating nanomolar potency.

Table 3: In Vitro Potency of this compound against LRRK2

Assay TypeIC₅₀ (nM)
Purified LRRK2 Kinase Assay0.76[4]
Cellular pSer935 LRRK2 Dephosphorylation Assay1.4[4]
Radioligand Competition Binding Assay3.4[4]

This compound exhibits high selectivity for LRRK2 over a broad panel of other kinases, making it a specific tool for interrogating LRRK2-mediated pathways.[4] It is an orally available and centrally active compound, capable of crossing the blood-brain barrier to engage its target in the central nervous system.[1]

In vivo studies in mice have demonstrated that oral administration of this compound leads to a dose-dependent inhibition of both central and peripheral LRRK2 activity, as measured by the dephosphorylation of LRRK2 at serine 935 (pSer935).[1]

Signaling Pathway of LRRK2 Inhibition by this compound

Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, with the G2019S mutation leading to increased kinase activity. This compound acts by directly inhibiting this kinase activity, thereby preventing the downstream phosphorylation of LRRK2 substrates. This inhibition is believed to mitigate the pathological effects associated with hyperactive LRRK2.

LRRK2_Inhibition_Pathway cluster_0 LRRK2 Kinase Activity LRRK2 LRRK2 (Leucine-Rich Repeat Kinase 2) Substrates LRRK2 Substrates LRRK2->Substrates Phosphorylates G2019S G2019S Mutation G2019S->LRRK2 Hyperactivates pSubstrates Phosphorylated Substrates Pathology Cellular Pathology pSubstrates->Pathology Leads to MLi2 This compound MLi2->LRRK2 Inhibits

Figure 1: this compound inhibits the kinase activity of LRRK2.

Key Experimental Methodologies

Purified LRRK2 Kinase Assay

While a detailed, step-by-step protocol is proprietary to the discovering institution, the principles of the assay to determine the in vitro potency of this compound can be outlined.

Kinase_Assay_Workflow cluster_workflow Workflow start Start reagents Prepare Reagents: - Purified LRRK2 Enzyme - Kinase Buffer - ATP - LRRK2 Substrate - this compound (various concentrations) start->reagents incubation Incubate Enzyme, Substrate, and this compound reagents->incubation reaction Initiate Reaction with ATP incubation->reaction stop_reaction Stop Reaction reaction->stop_reaction detection Detect Substrate Phosphorylation (e.g., using a phosphospecific antibody) stop_reaction->detection analysis Data Analysis: Calculate IC₅₀ detection->analysis end End analysis->end

Figure 2: Generalized workflow for a purified LRRK2 kinase assay.
Cellular pSer935 LRRK2 Dephosphorylation Assay

This assay is crucial for determining the cellular potency of this compound. It typically involves a human cell line that overexpresses LRRK2.

Cell Line: SH-SY5Y human neuroblastoma cells are commonly used.[4]

Methodology Outline:

  • Cell Culture and Treatment: SH-SY5Y cells stably overexpressing LRRK2 are cultured and then treated with varying concentrations of this compound.

  • Cell Lysis: After a defined incubation period, the cells are lysed to release cellular proteins.

  • Western Blotting: The cell lysates are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for phosphorylated LRRK2 at serine 935 (anti-pSer935-LRRK2). A second primary antibody for total LRRK2 is used for normalization.

  • Detection and Analysis: Following incubation with appropriate secondary antibodies, the protein bands are visualized and quantified. The ratio of pSer935-LRRK2 to total LRRK2 is calculated, and the IC₅₀ value is determined.

In Vivo LRRK2 Target Engagement Studies in Mice

These studies are essential to confirm that this compound can reach its target in the brain and periphery and exert its inhibitory effect.

Animal Model: G2019S LRRK2 knock-in (KI) mice are a relevant model as they carry a pathogenic mutation found in Parkinson's disease patients.

Experimental Workflow:

In_Vivo_Workflow cluster_workflow In Vivo Experimental Workflow start Start animal_prep Acclimate G2019S LRRK2 Knock-in Mice start->animal_prep dosing Administer this compound Orally (various doses and time points) animal_prep->dosing tissue_collection Collect Brain and Peripheral Tissues (e.g., kidney, lung, spleen) dosing->tissue_collection protein_extraction Extract Proteins from Tissues tissue_collection->protein_extraction western_blot Analyze pSer935-LRRK2 and Total LRRK2 by Western Blot protein_extraction->western_blot data_analysis Quantify Target Engagement (Dose-response and time-course) western_blot->data_analysis end End data_analysis->end

Figure 3: Workflow for in vivo LRRK2 target engagement studies.

Key Parameters:

  • Dosing: this compound is typically administered orally. Dose-response studies involve a range of doses to determine the ED₅₀, while time-course studies assess the duration of target engagement.

  • Tissue Analysis: Brain and peripheral tissues are analyzed to assess the extent of LRRK2 inhibition in different compartments.

  • Biomarker: The level of pSer935-LRRK2 is the primary pharmacodynamic biomarker for assessing this compound activity in vivo.

Conclusion

This compound is a well-characterized, potent, and selective LRRK2 inhibitor that serves as an invaluable research tool. Its favorable pharmacological profile, including oral bioavailability and CNS penetration, makes it suitable for a wide range of in vitro and in vivo studies aimed at elucidating the role of LRRK2 in health and disease. The experimental methodologies outlined in this guide provide a framework for researchers to effectively utilize this compound in their investigations.

References

The Discovery and Development of MLi-2: A Potent and Selective LRRK2 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Drug Discovery & Development Professionals

Introduction

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic factor in both familial and sporadic cases of Parkinson's disease (PD). The G2019S mutation, the most common of these, leads to increased kinase activity, making LRRK2 a compelling target for therapeutic intervention.[1][2] The development of potent and selective LRRK2 inhibitors is a key strategy in the pursuit of disease-modifying therapies for PD. This whitepaper details the discovery and preclinical development of MLi-2, a structurally novel, highly potent, and selective LRRK2 kinase inhibitor with central nervous system activity.[1][2]

This compound, chemically known as cis-2,6-dimethyl-4-(6-(5-(1-methylcyclopropoxy)-1H-indazol-3-yl)pyrimidin-4-yl)morpholine, emerged from a medicinal chemistry effort to identify potent and selective LRRK2 inhibitors with favorable drug-like properties.[1] This document provides an in-depth overview of this compound's pharmacological profile, including its in vitro and in vivo potency, selectivity, and pharmacokinetic properties, as well as a summary of key experimental methodologies.

Data Presentation

The potency and selectivity of this compound have been extensively characterized through a series of in vitro and cellular assays. The following tables summarize the key quantitative data.

Assay TypeTargetIC50 (nM)Reference
Purified LRRK2 Kinase Assay (in vitro)LRRK20.76[1][2][3][4][5][6]
Cellular pSer935 LRRK2 Dephosphorylation AssayLRRK21.4[1][2][3][4][5][6]
Radioligand Competition Binding AssayLRRK23.4[1][2][3][4][5][6]
Table 1: In Vitro and Cellular Potency of this compound
ParameterValueSpeciesReference
Kinase Selectivity>295-fold for over 300 kinasesHuman[1][2][3][6]
Receptor and Ion Channel SelectivityHigh selectivity against a diverse panelNot Specified[1][2][3][6]
Table 2: Selectivity Profile of this compound

Mechanism of Action & Signaling Pathway

This compound exerts its therapeutic potential by directly inhibiting the kinase activity of LRRK2. The LRRK2 signaling pathway is complex and not fully elucidated, but it is known to be involved in various cellular processes, including vesicular trafficking, autophagy, and cytoskeletal dynamics. Pathogenic mutations in LRRK2, such as G2019S, lead to hyperactivation of its kinase domain, disrupting these cellular functions and contributing to neurodegeneration. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of LRRK2 and preventing the phosphorylation of its downstream substrates. A key pharmacodynamic marker of LRRK2 kinase inhibition is the dephosphorylation of serine 935 (pSer935) on LRRK2 itself.[1][2]

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects Upstream Signals Upstream Signals LRRK2 LRRK2 Upstream Signals->LRRK2 Activation pLRRK2 LRRK2 (Active) LRRK2->pLRRK2 Autophosphorylation Substrate Substrate pLRRK2->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate Cellular Functions Cellular Functions pSubstrate->Cellular Functions Modulation of This compound This compound This compound->pLRRK2 Inhibition

Figure 1: LRRK2 Signaling and this compound Inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of this compound are provided below.

Purified LRRK2 Kinase Assay (In Vitro)

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified LRRK2 protein.

Methodology:

  • Reagents and Materials:

    • Recombinant human LRRK2 (G2019S mutant) protein.

    • LRRKtide (a synthetic peptide substrate).

    • ATP (Adenosine triphosphate).

    • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT).

    • This compound compound at various concentrations.

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.

    • 384-well assay plates.

  • Procedure: a. Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer. b. Add 2.5 µL of the this compound dilution or vehicle (DMSO) to the wells of a 384-well plate. c. Add 2.5 µL of a solution containing LRRK2 enzyme and LRRKtide substrate in kinase assay buffer to each well. d. Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer to each well. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol. Luminescence is measured using a plate reader.

  • Data Analysis: a. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. b. The percentage of inhibition is calculated for each this compound concentration relative to the vehicle control. c. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Kinase_Assay_Workflow A Prepare this compound Dilutions B Add this compound to Plate A->B C Add LRRK2 Enzyme and Substrate B->C D Initiate Reaction with ATP C->D E Incubate at Room Temperature D->E F Stop Reaction and Detect ADP E->F G Data Analysis (IC50 Determination) F->G

Figure 2: Workflow for Purified LRRK2 Kinase Assay.
Cellular pSer935 LRRK2 Dephosphorylation Assay

This assay measures the ability of this compound to inhibit LRRK2 kinase activity within a cellular context by monitoring the phosphorylation status of LRRK2 at serine 935.

Methodology:

  • Cell Culture and Treatment:

    • SH-SY5Y neuroblastoma cells stably overexpressing human LRRK2 (wild-type or G2019S) are commonly used.[5]

    • Cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

    • Cells are seeded in multi-well plates and allowed to adhere.

    • Cells are treated with various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 90 minutes).[5]

  • Cell Lysis and Protein Quantification: a. After treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors. b. The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the soluble proteins is collected. c. The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • Western Blot Analysis: a. Equal amounts of total protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. b. The membrane is blocked to prevent non-specific antibody binding. c. The membrane is incubated with primary antibodies specific for pSer935-LRRK2 and total LRRK2. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control. d. After washing, the membrane is incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. e. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: a. The intensity of the pSer935-LRRK2 and total LRRK2 bands is quantified using densitometry software. b. The pSer935-LRRK2 signal is normalized to the total LRRK2 signal for each sample. c. The percentage of inhibition of pSer935 phosphorylation is calculated for each this compound concentration relative to the vehicle control. d. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Radioligand Competition Binding Assay

This assay determines the binding affinity of this compound to LRRK2 by measuring its ability to compete with a radiolabeled ligand for binding to the kinase.

Methodology:

  • Reagents and Materials:

    • A radiolabeled LRRK2 inhibitor (e.g., [3H]-MLi-2 or a similar high-affinity radioligand).

    • Cell membranes or lysates from cells overexpressing LRRK2.

    • This compound compound at various concentrations.

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA).

    • Glass fiber filters.

    • Scintillation cocktail.

  • Procedure: a. Prepare serial dilutions of unlabeled this compound. b. In a multi-well plate, incubate the cell membranes/lysates with a fixed concentration of the radiolabeled LRRK2 inhibitor and varying concentrations of unlabeled this compound. c. The incubation is carried out in the binding buffer for a sufficient time to reach equilibrium. d. The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. e. The filters are washed with ice-cold wash buffer to remove unbound radioligand. f. The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: a. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled LRRK2 inhibitor. b. Specific binding is calculated by subtracting non-specific binding from total binding. c. The percentage of specific binding is plotted against the concentration of unlabeled this compound. d. The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined from the competition curve. The Ki (inhibitor constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo Studies

This compound has been evaluated in rodent models to assess its pharmacokinetic properties, central nervous system (CNS) penetration, and in vivo target engagement.

Pharmacokinetics and Brain Penetration

Pharmacokinetic studies in mice have demonstrated that this compound is orally bioavailable and can penetrate the blood-brain barrier.

In Vivo Target Engagement

The efficacy of this compound in engaging its target in the brain was assessed by measuring the dephosphorylation of pSer935 LRRK2 in brain tissue following oral administration of the compound to mice. Acute and subchronic dosing resulted in a dose-dependent reduction in pSer935 LRRK2 levels in both the brain and peripheral tissues, confirming central and peripheral target engagement.[1][2]

MLi2_Development_Logic A High-Throughput Screening B Hit Identification (Indazole Leads) A->B C Lead Optimization B->C D This compound Identification C->D E In Vitro Characterization (Potency, Selectivity) D->E F Cellular Assays (Target Engagement) E->F G In Vivo Studies (PK, PD, Efficacy) F->G H Preclinical Candidate G->H

Figure 3: Logical Flow of this compound Discovery and Development.

Safety and Toxicology

In preclinical studies, this compound was generally well-tolerated.[1] However, morphologic changes in the lungs, specifically enlarged type II pneumocytes, were observed in mice treated with this compound.[1][2] These findings are consistent with on-target effects of LRRK2 inhibition and have been noted with other LRRK2 inhibitors.

Conclusion

This compound is a potent, selective, and orally bioavailable LRRK2 kinase inhibitor with demonstrated central nervous system activity. Its discovery and development represent a significant advancement in the pursuit of targeted therapies for Parkinson's disease. The comprehensive preclinical data for this compound, including its robust in vitro and in vivo target engagement, support its use as a valuable tool for further elucidating the role of LRRK2 in both normal physiology and disease pathogenesis. The experimental protocols and data presented herein provide a technical foundation for researchers and drug development professionals working in the field of neurodegenerative diseases.

References

Role of MLi-2 in Parkinson's disease research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to MLi-2 in Parkinson's Disease Research

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1][2] While most cases are sporadic, genetic factors play a significant role. Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are one of the most common genetic causes of both familial and sporadic PD.[3][4][5] The most prevalent mutation, G2019S, leads to increased kinase activity, making LRRK2 a prime therapeutic target.[3][6][7] this compound is a highly potent, selective, and brain-penetrant small molecule inhibitor of LRRK2 kinase activity.[3][8][9][10] Developed as a chemical probe, it has become an indispensable tool for investigating the pathobiology of LRRK2 and for validating LRRK2 kinase inhibition as a potential disease-modifying strategy for Parkinson's disease.[11]

Mechanism of Action

This compound is a Type I kinase inhibitor, meaning it binds to the ATP-binding pocket of the LRRK2 kinase domain in its active conformation, thereby preventing the phosphorylation of its substrates.[11][12][13] Its primary mechanism involves the direct inhibition of LRRK2's catalytic activity. This inhibition leads to several measurable downstream effects:

  • Dephosphorylation of LRRK2 at Ser935: Inhibition of LRRK2 by this compound results in the rapid dephosphorylation of serine 935 (pSer935).[3][14] This site is a key biomarker for assessing LRRK2 kinase activity in both cellular and in vivo models.[3]

  • Inhibition of Substrate Phosphorylation: LRRK2 phosphorylates a subset of Rab GTPase proteins, including Rab10 and Rab12, which are involved in regulating vesicular trafficking.[5][15] this compound effectively blocks this phosphorylation, allowing researchers to study the functional consequences of LRRK2 activity on cellular pathways like endolysosomal function and autophagy.[16][17][18]

  • Reduction of LRRK2 Autophosphorylation: The G2019S mutation enhances LRRK2's autophosphorylation at serine 1292 (pS1292). This compound treatment reduces this hyperphosphorylation, bringing it closer to wild-type levels.[16]

Quantitative Data

The pharmacological properties of this compound have been extensively characterized. The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of this compound

Assay Type Target IC50 Value (nM) Notes
Purified LRRK2 Kinase Assay LRRK2 (G2019S) 0.76[3][8][9][14] In vitro biochemical assay measuring direct enzyme inhibition.
Cellular pSer935 LRRK2 Assay LRRK2 1.4[3][8][9][14] Measures inhibition of LRRK2 activity within a cellular environment.
Radioligand Competition Binding LRRK2 3.4[3][8][9] Assesses the affinity of this compound for the LRRK2 protein.

| Kinase Selectivity Panel | >300 Kinases | >295-fold selectivity | this compound is highly selective for LRRK2 over a broad panel of other kinases.[3][8][14] |

Table 2: Pharmacokinetic Properties of this compound in Mice

Parameter Value Condition
Administration Route Intravenous (IV) / Oral (PO) Single dose administration in C57Bl/6 mice.[19]
IV Dose 2 mg/kg[19] N/A
PO Dose 10 mg/kg[7][19] N/A
Tmax (Oral) 0.75 hours[7] Time to reach maximum plasma concentration.
Unbound Fraction (Plasma) 0.008 (0.8%)[7][19] Fraction of the drug not bound to plasma proteins.

| Unbound Fraction (Brain) | 0.009 (0.9%)[7][19] | Fraction of the drug not bound to brain tissue. |

Table 3: In Vivo Target Engagement of this compound in Mice

Dose (Oral) Time Point Tissue Effect
1-100 mg/kg 1 hour post-dose Brain Cortex Dose-dependent reduction in pSer935 LRRK2.[8]
10 mg/kg 1 hour post-dose Brain >90% reduction in pSer935 LRRK2.[7]
Chronic (in-diet) 10 weeks Brain, Kidney, Lung Sustained dephosphorylation of LRRK2 and Rab12.[16]

| Chronic (in-diet) | 15 weeks | Brain, Periphery | Maintained target inhibition at exposures >100x the in vivo plasma IC50.[3][19] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for key experiments involving this compound.

Cellular LRRK2 Phosphorylation Assay

This protocol assesses the potency of this compound in a cellular context by measuring the phosphorylation of LRRK2 at Ser935.

  • Cell Line: Human neuroblastoma SH-SY5Y cells or HEK293T cells stably overexpressing human LRRK2 (wild-type or G2019S mutant), often under a tetracycline-inducible promoter.[9]

  • Cell Culture and Treatment:

    • Seed cells into 6-well plates. If using an inducible system, add tetracycline (1-2 µg/mL) for 48-72 hours to induce LRRK2 expression.[9][19]

    • Prepare a dilution series of this compound in DMSO, then further dilute in cell culture medium.

    • Incubate the cells with various concentrations of this compound for 90 minutes to 2 hours.[9][20]

  • Cell Lysis:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[9][19]

    • Centrifuge the lysates at high speed (e.g., 13,000 rpm) for 20 minutes at 4°C to pellet cell debris.[9][19]

  • Analysis:

    • Determine the protein concentration of the supernatant using a BCA assay.[19]

    • Analyze the lysates by Western blotting to detect levels of pSer935-LRRK2 and total LRRK2.

Western Blotting for LRRK2 Phosphorylation

This is the standard method for quantifying changes in LRRK2 phosphorylation.

  • Sample Preparation: Prepare cell or tissue lysates as described above, ensuring equal amounts of protein are loaded for each sample.

  • SDS-PAGE and Transfer:

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against pSer935-LRRK2 (e.g., Abcam, ab133450) overnight at 4°C.[19]

    • Wash the membrane multiple times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantification:

    • Strip the membrane and re-probe for total LRRK2 and a loading control (e.g., GAPDH or β-actin) to normalize the pSer935 signal.[21]

    • Use densitometry software to quantify band intensities.

In Vivo this compound Administration and Tissue Analysis

This protocol describes a typical study to evaluate this compound's pharmacodynamic effects in mice.

  • Animal Model: C57Bl/6 mice or a PD-relevant model such as LRRK2 G2019S knock-in mice.[16]

  • This compound Formulation and Dosing:

    • For acute studies, suspend this compound in a vehicle such as 30% Captisol or a solution of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% Saline.[8] Administer a single dose via oral gavage (PO) at concentrations ranging from 1 to 100 mg/kg.[8]

    • For chronic studies, this compound can be mixed into rodent chow at specified concentrations (e.g., 10, 30, or 60 mg/kg/day) and provided for several weeks or months.[16]

  • Tissue Collection:

    • At the desired time point after dosing, euthanize the mice via an approved method (e.g., CO2 inhalation).[8]

    • Immediately collect blood for plasma analysis and dissect tissues of interest (e.g., brain cortex, kidney, lung).[8][19]

    • Snap-freeze the tissues on dry ice and store them at -80°C until analysis.[8]

  • Analysis:

    • Measure this compound concentrations in plasma and brain homogenates using LC-MS/MS.[8]

    • Prepare tissue homogenates and analyze pSer935-LRRK2 and total LRRK2 levels by Western blotting as described above.[21]

Visualizations: Pathways and Workflows

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase cluster_inhibitor Pharmacological Intervention cluster_downstream Downstream Substrates & Cellular Processes Rab29 Rab29 (Golgi Recruitment) LRRK2_inactive LRRK2 (Inactive) Rab29->LRRK2_inactive Recruits & Activates LRRK2_active LRRK2 (Active) (G2019S mutation increases activity) LRRK2_inactive->LRRK2_active Activation Rab10 Rab10 LRRK2_active->Rab10 Phosphorylates MLi2 This compound MLi2->LRRK2_active Inhibits (ATP Competition) pRab10 p-Rab10 Vesicle_Trafficking Altered Vesicular Trafficking pRab10->Vesicle_Trafficking Lysosome_Function Lysosomal Dysfunction Vesicle_Trafficking->Lysosome_Function

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for in vivo evaluation of this compound.

Key Findings and Applications in PD Research

This compound has been instrumental in elucidating the role of LRRK2 kinase activity in PD pathogenesis.

  • Validation of LRRK2 as a CNS Target: Studies using this compound have definitively shown that systemic administration can effectively inhibit LRRK2 kinase activity in the brain.[7] This confirmed the feasibility of targeting LRRK2 with brain-penetrant inhibitors.

  • Linking LRRK2 to Cellular Dysfunction: By inhibiting LRRK2 with this compound, researchers have been able to reverse cellular deficits associated with pathogenic LRRK2 mutations. For instance, this compound treatment can correct lysosomal dysfunction in iPSC-derived dopaminergic neurons from PD patients with the G2019S mutation.[22]

  • Investigating On-Target Side Effects: A critical finding from chronic this compound administration in animal models is the appearance of morphological changes in peripheral organs, particularly the enlargement of type II pneumocytes in the lungs and effects on the kidney.[3][7][19] These on-target effects, also seen with other LRRK2 inhibitors, are a major consideration for the clinical development of this drug class.[7][23]

  • Dissecting Complex Pathological Cascades: this compound is used to explore the interplay between LRRK2 and other key proteins in neurodegeneration. For example, in mouse models of tau pathology, this compound treatment was shown to reverse the acceleration of tau pathology progression associated with the G2019S mutation.[10] However, in other contexts, this compound did not prevent motor deficits or dopamine loss in the MitoPark mouse model, indicating that LRRK2 inhibition may not rescue all aspects of PD-related neurodegeneration.[14]

Conclusion

This compound has proven to be a robust and invaluable research tool for the Parkinson's disease community. Its high potency and selectivity have allowed for a precise dissection of the LRRK2 signaling pathway and its contribution to cellular dysfunction. Data generated from studies using this compound have been foundational in validating LRRK2 as a druggable target, providing a strong rationale for the clinical development of LRRK2 kinase inhibitors. While the on-target effects observed in preclinical models highlight potential safety hurdles, the insights gained from this compound continue to guide the development of next-generation therapeutics aimed at providing a disease-modifying treatment for Parkinson's disease.

References

MLi-2 and Its Impact on Neuronal Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MLi-2, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), has emerged as a critical tool in neuroscience research, particularly in the study of Parkinson's disease (PD) and other neurodegenerative disorders. Mutations in the LRRK2 gene are a significant cause of familial and sporadic PD, and increased LRRK2 kinase activity is implicated in disease pathogenesis.[1][2][3] This technical guide provides a comprehensive overview of the effects of this compound on neuronal function, detailing its mechanism of action, summarizing key quantitative findings, and outlining experimental protocols from pivotal studies.

Core Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of the LRRK2 protein.[2] This inhibition prevents the phosphorylation of LRRK2 substrates, a key step in the signaling pathways that contribute to neurodegeneration. One of the well-established downstream effects of LRRK2 inhibition by this compound is the dephosphorylation of LRRK2 at serine 935 (pSer935), which serves as a reliable biomarker for target engagement both in vitro and in vivo.[2][4][5]

Signaling Pathway of LRRK2 and this compound Intervention

LRRK2_Pathway cluster_0 Normal Neuronal Function cluster_1 Pathogenic State (e.g., LRRK2 Mutations) cluster_2 This compound Intervention LRRK2_active Active LRRK2 (Kinase Domain) Phosphorylation Phosphorylation LRRK2_active->Phosphorylation Substrates Rab Proteins (e.g., Rab10, Rab8a) Substrates->Phosphorylation Hyperphosphorylation Hyperphosphorylation Substrates->Hyperphosphorylation Downstream_effects Normal Vesicular Trafficking Lysosomal Function Neuronal Homeostasis Phosphorylation->Downstream_effects LRRK2_hyperactive Hyperactive LRRK2 (e.g., G2019S mutation) LRRK2_hyperactive->Hyperphosphorylation Inhibition Inhibition LRRK2_hyperactive->Inhibition Pathogenic_effects Impaired Vesicular Trafficking Lysosomal Dysfunction Neuroinflammation Neuronal Death Hyperphosphorylation->Pathogenic_effects MLi2 This compound MLi2->Inhibition Restoration Restoration of Neuronal Homeostasis Inhibition->Restoration

Caption: LRRK2 signaling in health, disease, and with this compound intervention.

Quantitative Data Summary

The following tables summarize the key quantitative data on the efficacy and effects of this compound from various studies.

Table 1: In Vitro Potency of this compound
Assay TypeTargetIC50 (nM)Reference
Purified LRRK2 Kinase AssayLRRK20.76[2][6]
Cellular pSer935 LRRK2 DephosphorylationLRRK21.4[2][6]
Radioligand Competition Binding AssayLRRK23.4[2][6]
Table 2: Effects of this compound on Neuronal Pathology and Function
Model SystemPathological FeatureThis compound ConcentrationEffectReference
Primary Neurons (G2019S-LRRK2)α-synuclein Inclusions3.0 nM75-80% reduction[7]
Human iPSC-derived Neurons (GBA1 mutant)Lysosomal NumberNot specifiedNormalization[8]
Human iPSC-derived Neurons (GBA1 mutant)Lysosomal pHNot specifiedPartial to complete re-acidification[8]
Human iPSC-derived Neurons (GBA1 mutant)Cathepsin L ActivityNot specifiedCorrection[8]
Primary Hippocampal NeuronsAnterograde Axonal Transport of α-synuclein-GFP10 nMIncreased[9]
HEK293FT cells (R1441C or G2019S LRRK2)Rab8a colocalization with LRRK21 µMRescue to wild-type levels (from ~60% to ~20%)[10]
Table 3: In Vivo Effects of this compound in Mouse Models
Mouse ModelTreatment RegimenTarget EngagementNeuropathological/Behavioral OutcomeReference
Non-transgenic (α-synuclein PFF injection)DietDramatic reduction in LRRK2 kinase activityNo reversal of motor phenotypes, α-synuclein accumulation, or neuron loss[1][11]
MitoPark miceSubchronic dosing>100x in vivo plasma IC50Well-tolerated, but morphologic changes in the lung observed[2][5]
Aβ1-42 fibril or α-syn pff intracerebral injectionNot specifiedNot specifiedAttenuated neuroinflammation, gliosis, and cytotoxicity[12][13]

Key Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.

In Vitro LRRK2 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on purified LRRK2.

Protocol:

  • A LanthaScreen™ Eu Kinase Binding Assay is typically used.

  • Recombinant GST-tagged human LRRK2 (e.g., G2019S mutant) is incubated with a fluorescently labeled LRRKtide substrate and [γ-³²P]ATP.

  • This compound is added in a range of concentrations (e.g., 0-1000 nM).

  • The reaction is allowed to proceed, and the amount of phosphorylated substrate is quantified.

  • IC50 values are calculated from the dose-response curve.

Cellular LRRK2 Target Engagement Assay

Objective: To assess the ability of this compound to inhibit LRRK2 kinase activity within a cellular context by measuring the dephosphorylation of LRRK2 at Ser935.

Protocol:

  • HEK293 cells or other suitable cell lines are cultured.

  • Cells are treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).

  • Cell lysates are prepared, and protein concentration is determined.

  • Western blotting is performed using antibodies specific for pSer935-LRRK2 and total LRRK2.

  • The ratio of pSer935-LRRK2 to total LRRK2 is quantified, and the IC50 is determined.

α-Synuclein Inclusion Formation Assay in Primary Neurons

Objective: To evaluate the effect of this compound on the formation of α-synuclein inclusions induced by pre-formed fibrils (PFFs).

Protocol:

  • Primary cortical neurons are cultured from embryonic mice.

  • Neurons are treated with sonicated α-synuclein PFFs (e.g., 2 µg/mL).

  • Concurrently, neurons are co-treated with this compound (e.g., 3.0 nM) or a vehicle control.

  • After an extended incubation period (e.g., 18 days), neurons are fixed.

  • Immunofluorescence is performed using an antibody against phosphorylated α-synuclein (pS129) to visualize inclusions.

  • The number and area of inclusions are quantified using imaging software.

Experimental Workflow for Assessing this compound Effects on Neuroinflammation

Neuroinflammation_Workflow cluster_0 In Vitro Model cluster_1 In Vivo Model Glial_cells Primary Glial Cells (Microglia/Astrocytes) MLi2_treatment_vitro Pre-treatment with this compound (200 nM) Glial_cells->MLi2_treatment_vitro Stimulation Stimulation with α-syn PFFs or Aβ fibrils Conditioned_media Collection of Conditioned Media Stimulation->Conditioned_media MLi2_treatment_vitro->Stimulation Exposure Exposure of Neurons to Conditioned Media Conditioned_media->Exposure Neuron_culture hiPSC-derived Neurons Neuron_culture->Exposure Analysis_vitro Analysis of Neuronal Health: - ROS production - Dendritic length - Soma area - Gene expression Exposure->Analysis_vitro Mice Mice Injection Intracerebral Injection of Aβ fibrils or α-syn PFFs Mice->Injection MLi2_treatment_vivo Systemic Administration of this compound Mice->MLi2_treatment_vivo Analysis_vivo Analysis of Brain Tissue: - Immunohistochemistry for gliosis - Cytokine measurements - Neuronal viability assays Injection->Analysis_vivo MLi2_treatment_vivo->Analysis_vivo

Caption: Workflow for studying this compound's anti-neuroinflammatory effects.

Impact on Neuronal Subcellular Processes

Lysosomal Function

This compound has been shown to have a significant impact on lysosomal biology. In models of GBA1-mutant neurons, which exhibit lysosomal dysfunction, this compound treatment can normalize lysosomal number, restore lysosomal pH, and correct the activity of lysosomal enzymes like Cathepsin L.[8] This suggests a crucial role for LRRK2 in regulating the lysosomal pathway and highlights a potential therapeutic avenue for lysosomal storage-related aspects of neurodegeneration. However, in some contexts, this compound has been observed to have only a small effect on retrograde lysosome trafficking.[14]

Axonal Transport

LRRK2 kinase activity influences the axonal transport of key proteins. Inhibition of LRRK2 with this compound has been demonstrated to increase the anterograde axonal transport of α-synuclein.[9] This finding suggests that hyperactive LRRK2 may impede the normal trafficking of α-synuclein, potentially contributing to its aggregation in the neuronal soma.

Neuroinflammation

Neuroinflammation is a critical component of neurodegenerative diseases. This compound has demonstrated potent anti-inflammatory effects in various models. It can attenuate the release of pro-inflammatory cytokines from microglia and astrocytes stimulated with pathological proteins like Aβ and α-synuclein.[12][13][15][16] In vivo, this compound treatment reduces gliosis and cytotoxicity in mouse models of neuroinflammation.[12][13]

In Vivo Studies and Considerations

While in vitro studies have consistently demonstrated the neuroprotective potential of this compound, in vivo findings have been more nuanced. In a mouse model where α-synuclein pathology was induced by PFF injection, this compound treatment, despite achieving significant LRRK2 inhibition in the brain, did not rescue motor deficits or reduce α-synuclein pathology and neuronal loss.[1][11] This suggests that LRRK2 inhibition may not be sufficient to halt disease progression once α-synuclein pathology is established.

Conversely, in models where neuroinflammation is a primary driver of pathology, this compound has shown beneficial effects.[12][13] This highlights the importance of the specific pathological context when evaluating the therapeutic potential of LRRK2 inhibitors.

Long-term treatment with this compound in mice has been generally well-tolerated, but has been associated with morphological changes in the lungs, specifically enlarged type II pneumocytes.[2][5] This observation necessitates careful consideration of the safety profile of LRRK2 inhibitors in chronic treatment paradigms.

Conclusion

This compound is an invaluable research tool that has significantly advanced our understanding of LRRK2's role in neuronal function and dysfunction. Its high potency and selectivity make it ideal for dissecting the cellular pathways regulated by LRRK2 kinase activity. The collective evidence indicates that this compound can mitigate several pathological processes associated with neurodegeneration, including lysosomal dysfunction, impaired axonal transport, and neuroinflammation. However, the translation of these findings into therapeutic benefits for established neurodegenerative diseases remains a complex challenge. Future research should focus on elucidating the optimal therapeutic window for LRRK2 inhibition and on developing strategies to maximize its neuroprotective effects while ensuring long-term safety.

References

Methodological & Application

MLi-2 In Vivo Experimental Protocol: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the in vivo application of MLi-2, a potent and selective LRRK2 kinase inhibitor. this compound is a critical tool for investigating the therapeutic potential and safety of LRRK2 inhibition in various disease models.[1][2]

Mechanism of Action

This compound is a structurally novel, highly potent, and selective inhibitor of the leucine-rich repeat kinase 2 (LRRK2) with central nervous system activity.[1][3] Its primary mechanism of action involves the inhibition of LRRK2 kinase activity, which can be monitored by the dephosphorylation of LRRK2 at serine 935 (pSer935) and serine 1292 (pS1292), as well as downstream effects on Rab GTPases.[1][4] Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD), with the common G2019S mutation leading to increased kinase activity.[1][3] this compound's ability to inhibit this activity makes it a valuable compound for studying PD and other neurodegenerative diseases.[1][5][6]

The signaling pathway of LRRK2 and the inhibitory action of this compound are depicted in the diagram below.

LRRK2_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Upstream Signals Upstream Signals LRRK2 LRRK2 Upstream Signals->LRRK2 Activation pLRRK2 pLRRK2 (Active) LRRK2->pLRRK2 Autophosphorylation Rab_GTPases Rab GTPases pLRRK2->Rab_GTPases Phosphorylation pRab_GTPases pRab GTPases (Phosphorylated) Rab_GTPases->pRab_GTPases Cellular_Processes Vesicular Trafficking, Autophagy, Inflammation pRab_GTPases->Cellular_Processes Modulation MLi2 This compound MLi2->pLRRK2 Inhibition

Caption: LRRK2 signaling pathway and this compound inhibition.

Quantitative Data Summary

The following tables summarize quantitative data from various in vivo studies using this compound, providing a comparative overview of dosing strategies and their effects.

Table 1: this compound In Vitro Potency

Assay TypeIC50 (nM)Reference
Purified LRRK2 Kinase Assay0.76[1][3][7]
Cellular pSer935 LRRK2 Dephosphorylation1.4[1][3][7]
Radioligand Competition Binding Assay3.4[1][3][7]

Table 2: Acute In Vivo Dosing of this compound in Mice

Dose (mg/kg)Administration RouteTime PointKey FindingsReference
1, 3, 10, 30, 60, 90Oral Gavage1 hourDose-dependent dephosphorylation of pS1292 and pS935 LRRK2 in brain, kidney, and lung. Maximal dephosphorylation at 10 mg/kg.[4]
10Oral Gavage0.5, 1, 3, 12, 24, 72 hoursRapid dephosphorylation of pS1292 and pS935 at 0.5 hours, maximal at 1 hour. Faster recovery of Rab GTPase phosphorylation compared to LRRK2.[4]
3SubcutaneousNot specifiedAlmost complete abrogation of pSer935 levels.[6]
10Intraperitoneal (b.i.d.)Not specifiedAdopted for a study based on previous findings of near-complete pSer935 abrogation.[6]

Table 3: Chronic In Vivo Dosing of this compound in Mice

Dose (mg/kg/day)Administration RouteDurationKey FindingsReference
10, 30, 60In-dietNot specifiedDiminished G2019S-dependent hyperphosphorylation to wild-type levels.[4]
8, 45In-diet6 monthsReduced tau pathology progression in G2019S mutant mice. Induced enlargement of type II pneumocytes in the lungs.[8]
Not specified (targeting IC50 or IC90)In-diet3 to 6 monthsMaintained partial to complete inhibition of LRRK2 kinase activity.[5]
Not specifiedNot specified15 weeksWell-tolerated in MitoPark mice. Morphologic changes in the lung observed.[1]

Experimental Protocols

This section outlines a general protocol for an acute in vivo study with this compound in mice, based on published methodologies.

Objective: To assess the in vivo target engagement of this compound by measuring the dephosphorylation of LRRK2 in various tissues.
Materials:
  • This compound compound

  • Vehicle (e.g., 40% (w/v) Hydroxypropyl-β-Cyclodextran)

  • Wild-type or transgenic mice (e.g., G2019S LRRK2 knock-in)

  • Oral gavage needles

  • Tissue homogenization buffer and equipment

  • Protein quantification assay (e.g., BCA)

  • Western blotting reagents and antibodies (total LRRK2, pS935-LRRK2, pS1292-LRRK2, and loading control)

Experimental Workflow Diagram:

experimental_workflow start Start prep Prepare this compound Formulation in Vehicle start->prep dosing Administer this compound or Vehicle (Oral Gavage) prep->dosing wait Wait for a Defined Time Period (e.g., 1 hour) dosing->wait euthanize Euthanize Mice and Collect Tissues wait->euthanize homogenize Homogenize Tissues and Prepare Lysates euthanize->homogenize quantify Quantify Protein Concentration homogenize->quantify wb Perform Western Blot Analysis (pLRRK2, Total LRRK2) quantify->wb analyze Analyze and Quantify Blot Data wb->analyze end_node End analyze->end_node

Caption: A typical workflow for an acute in vivo this compound study.

Detailed Methodology:
  • Animal Models: Utilize appropriate mouse models for the study, such as wild-type C57Bl/6 mice or G2019S LRRK2 knock-in (KI) mice.[4] All animal procedures should be performed in accordance with approved institutional animal care and use committee protocols.[4]

  • This compound Formulation:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO.

    • For oral administration, this compound can be dissolved in a vehicle such as 40% (w/v) Hydroxypropyl-β-Cyclodextran.[4] For dietary administration, this compound can be supplemented into customized rodent chow.[4][8]

    • A formulation for in vivo use can also be prepared by adding the DMSO stock to corn oil.[8] Ensure the solution is clear before administration.[8]

  • Dosing and Administration:

    • Acute Dosing: Administer a single dose of this compound or vehicle via oral gavage.[4] Doses can range from 1 to 90 mg/kg to determine a dose-response curve.[4] A commonly effective acute dose is 10 mg/kg.[4]

    • Chronic Dosing: For long-term studies, administer this compound through a customized diet to achieve daily doses of approximately 10, 30, or 60 mg/kg/day.[4]

  • Time Course and Tissue Collection:

    • For acute studies, euthanize animals at specific time points post-dose (e.g., 0.5, 1, 3, 12, 24, 72 hours) to assess the time course of target engagement.[4]

    • Collect tissues of interest, such as the brain, kidneys, and lungs, as LRRK2 is expressed in these organs.[4]

  • Pharmacodynamic Analysis (Western Blotting):

    • Homogenize the collected tissues in an appropriate lysis buffer containing phosphatase and protease inhibitors.

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and Western blotting to detect total LRRK2, pS935-LRRK2, and pS1292-LRRK2. Use a loading control (e.g., GAPDH) to normalize the data.[5]

    • Quantify the band intensities to determine the extent of LRRK2 dephosphorylation as a measure of this compound target engagement.[5]

Important Considerations

  • Selectivity: this compound has a high selectivity for LRRK2 over a wide range of other kinases, making it a specific tool for studying LRRK2 biology.[1][7]

  • Bioavailability: this compound is centrally bioavailable and active in vivo, capable of crossing the blood-brain barrier.[2]

  • Potential Side Effects: Long-term administration of LRRK2 inhibitors, including this compound, has been associated with morphological changes in the lungs and kidneys, such as the enlargement of type II pneumocytes.[1][5][8] These effects should be monitored in chronic studies.

  • G2019S Mutation: The G2019S mutation in LRRK2 may confer some resistance to inhibition by this compound in vivo, which should be considered when designing experiments with this mutant.[6]

By following these guidelines and protocols, researchers can effectively utilize this compound as a pharmacological tool to investigate the role of LRRK2 in health and disease.

References

Application Notes and Protocols: MLi-2 Dosage for Mouse Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the Leucine-rich repeat kinase 2 (LRRK2) gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD). The G2019S mutation, in particular, leads to increased kinase activity, making LRRK2 a prime therapeutic target. MLi-2 is a potent, selective, and centrally active LRRK2 kinase inhibitor that has become an invaluable tool for studying LRRK2 biology in cellular and animal models of PD.[1][2] These application notes provide a comprehensive overview of this compound dosage and administration in mouse models of Parkinson's disease, along with detailed experimental protocols and data presentation to guide researchers in their preclinical studies.

Mechanism of Action

This compound is an ATP-competitive inhibitor of LRRK2 kinase activity.[3] Mutations in LRRK2, such as G2019S, enhance its kinase function, leading to the phosphorylation of downstream substrates, including a subset of Rab GTPases.[3][4] This aberrant phosphorylation is thought to disrupt vesicular trafficking, lysosomal function, and autophagy, cellular processes implicated in the pathogenesis of Parkinson's disease.[3][5] By inhibiting LRRK2 kinase activity, this compound aims to restore these cellular functions to their normal state. The exceptional potency of this compound is demonstrated by its IC50 values of 0.76 nM in purified LRRK2 kinase assays and 1.4 nM in cellular assays monitoring the dephosphorylation of LRRK2 at Ser935.[2][6]

LRRK2 Signaling Pathway and this compound Inhibition

LRRK2_pathway cluster_downstream Downstream Effects LRRK2_inactive Inactive LRRK2 LRRK2_active Active LRRK2 (e.g., G2019S mutation) LRRK2_inactive->LRRK2_active Rab_GTPases Rab GTPases (e.g., Rab10, Rab12) LRRK2_active->Rab_GTPases Phosphorylation pRab_GTPases Phosphorylated Rab GTPases Vesicular_trafficking Altered Vesicular Trafficking & Lysosomal Function pRab_GTPases->Vesicular_trafficking This compound This compound This compound->LRRK2_active Inhibition

Caption: LRRK2 signaling pathway and this compound inhibition.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on this compound administration in mouse models of Parkinson's disease.

Table 1: Acute this compound Dosing via Oral Gavage in G2019S KI Mice
Dose (mg/kg)Time Post-DoseKey FindingsReference
1, 3, 10, 30, 60, 901 hourSignificant dephosphorylation of pS1292 LRRK2 starting at 1 mg/kg in kidney and lung.[7]
100.5, 1, 3, 12, 24, 72 hoursTime course analysis of LRRK2 and Rab phosphorylation and recovery.[7]
30-601 hourMaximal dephosphorylation of pS106 Rab12 in both brain and peripheral tissues.[7]
Table 2: Chronic this compound Dosing via In-Diet Administration
Dose (mg/kg/day)DurationMouse ModelKey FindingsReference
10, 30, 6010 daysG2019S KI60 mg/kg/day was sufficient to inhibit G2019S LRRK2 to wild-type levels across tissues.[7]
6010 weeksG2019S KIAltered function of the endolysosomal system; pS1292 levels decreased to levels comparable to wildtype mice.[7]
8, 456 monthsG2019S KI (with tau fibril injection)Reduced tau pathology progression in cortical regions, more pronounced at 45 mg/kg/day.[8]
3015 weeksMitoParkWell-tolerated; observed morphological changes in the lung (enlarged type II pneumocytes).[1][6]
Table 3: this compound Dosing via Intraperitoneal Injection
Dose (mg/kg)Mouse ModelKey FindingsReference
1012-month-old LRRK2 G2019S KISignificantly inhibited LRRK2 kinase activity (75% reduction in pSer1292 LRRK2 levels) but did not reverse elevated DAT uptake activity.[8]

Experimental Protocols

Experimental Workflow for this compound Evaluation

experimental_workflow Model_Selection 1. Animal Model Selection (e.g., G2019S LRRK2 KI mice) Dosing_Paradigm 2. Dosing Paradigm Design (Acute vs. Chronic, Route) Model_Selection->Dosing_Paradigm MLi2_Admin 3. This compound Administration (Oral Gavage or In-Diet) Dosing_Paradigm->MLi2_Admin Behavioral_Testing 4. Behavioral Analysis (Optional, model dependent) MLi2_Admin->Behavioral_Testing Tissue_Collection 5. Tissue Collection (Brain, Kidney, Lung) MLi2_Admin->Tissue_Collection Directly after acute dosing Behavioral_Testing->Tissue_Collection Biochemical_Analysis 6. Biochemical Analysis (Western Blot, Proteomics) Tissue_Collection->Biochemical_Analysis Histological_Analysis 7. Histological Analysis (Immunohistochemistry) Tissue_Collection->Histological_Analysis Data_Analysis 8. Data Analysis & Interpretation Biochemical_Analysis->Data_Analysis Histological_Analysis->Data_Analysis

Caption: A typical experimental workflow for evaluating this compound.

Protocol 1: Acute this compound Dosing via Oral Gavage

Objective: To assess the dose-dependent and time-course effects of this compound on LRRK2 kinase activity in vivo.

Materials:

  • This compound compound

  • Vehicle: 40% (w/v) Hydroxypropyl-β-Cyclodextran in sterile water[7]

  • G2019S LRRK2 knock-in mice (or other appropriate model)

  • Oral gavage needles

  • Standard animal handling and surgical equipment

Procedure:

  • Preparation of this compound Solution:

    • Calculate the required amount of this compound and vehicle based on the desired doses and the number of animals.

    • Dissolve this compound in the vehicle. Sonication may be required to achieve complete dissolution. Prepare fresh on the day of the experiment.

  • Animal Dosing:

    • Acclimatize animals to handling and the gavage procedure for several days prior to the experiment.

    • On the day of the experiment, weigh each mouse to accurately calculate the volume of this compound solution to be administered.

    • Administer the appropriate dose of this compound or vehicle control via oral gavage. A typical volume is 10 ml/kg.

  • Tissue Collection:

    • At the designated time point post-dosing (e.g., 1 hour for dose-response, or at various time points for a time-course study), euthanize the mice via an approved method.[7]

    • Rapidly dissect and collect tissues of interest (e.g., brain, kidney, lung).

    • Snap-freeze tissues in liquid nitrogen and store at -80°C until further analysis.

Protocol 2: Chronic this compound Dosing via In-Diet Formulation

Objective: To evaluate the long-term effects of LRRK2 inhibition on pathology and molecular pathways.

Materials:

  • This compound compound

  • Custom rodent chow formulated with the desired concentration of this compound (e.g., from Research Diets)[7]

  • Control rodent chow (without this compound)

  • Appropriate mouse model of Parkinson's disease

Procedure:

  • Diet Formulation:

    • Work with a reputable vendor to formulate a custom diet containing this compound at the desired concentration (e.g., to achieve doses of 10, 30, or 60 mg/kg/day).[7] The formulation should ensure stability and even distribution of the compound.

  • Animal Housing and Diet Administration:

    • House mice individually or in small groups and provide ad libitum access to the this compound-containing diet or control diet.

    • Monitor food consumption and body weight regularly (e.g., daily or weekly) to estimate the actual dose of this compound received per animal.[7]

  • Duration of Treatment:

    • Continue the diet for the planned duration of the study (e.g., 10 days, 10 weeks, or 6 months).[7][8]

  • Endpoint Analysis:

    • At the end of the treatment period, perform behavioral analyses as required.

    • Euthanize the animals and collect tissues for biochemical and histological analysis as described in Protocol 1.

Key Considerations and Potential Side Effects

  • Target Engagement: It is crucial to measure target engagement by assessing the phosphorylation status of LRRK2 (e.g., pS935 or pS1292) and its downstream substrates like Rab10 and Rab12.[7] pS106 Rab12 has been identified as a robust readout of LRRK2 activity across tissues.[7]

  • Peripheral Effects: LRRK2 is expressed in peripheral tissues, and this compound administration can have effects outside the central nervous system. Morphological changes in the lung, such as enlarged type II pneumocytes, have been observed with chronic this compound treatment.[1][6][8]

  • Animal Models: The choice of mouse model is critical. While LRRK2 rodent models may not consistently replicate all the classic motor deficits of Parkinson's disease, they exhibit non-motor signs and dysregulated synaptic transmission relevant to the prodromal phase of the disease.[9][10]

  • Therapeutic Window: The dose of this compound should be carefully selected to achieve sufficient target inhibition in the brain while minimizing potential peripheral side effects.

Conclusion

This compound is a powerful research tool for investigating the role of LRRK2 in Parkinson's disease. The provided data and protocols offer a foundation for designing and executing in vivo studies using this compound in mouse models. Careful consideration of the experimental design, including the choice of animal model, dosing regimen, and endpoint analyses, is essential for obtaining robust and reproducible results that can advance our understanding of LRRK2-mediated neurodegeneration and the therapeutic potential of LRRK2 kinase inhibition.

References

Application Notes and Protocols for MLi-2 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of MLi-2 stock solutions for use in various research applications. This compound is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key enzyme implicated in the pathogenesis of Parkinson's disease. Accurate preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.

PropertyValue
Molecular Weight 379.46 g/mol [1][2]
Formula C₂₁H₂₅N₅O₂[1]
CAS Number 1627091-47-7[1]
Appearance White to off-white solid[1]
Purity >98%[3][4]
Solubility in DMSO 15 mg/mL to 76 mg/mL[2][5] (warming or fresh DMSO may be required for higher concentrations)
Storage (Powder) -20°C for up to 3 years[1]
Storage (Stock Solution) -80°C for up to 2 years[1]

This compound Signaling Pathway

This compound is a highly potent and selective inhibitor of the kinase activity of LRRK2.[6] LRRK2 is a large, multi-domain protein that plays a central role in various cellular processes. Its activity is modulated by upstream regulators, including Rab GTPases and VPS35. Downstream, LRRK2 kinase activity influences several signaling cascades, most notably the MAPK pathway and autophagy. This compound exerts its effect by blocking the phosphorylation of LRRK2 substrates, thereby modulating these downstream pathways.

MLi_2_LRRK2_Signaling_Pathway cluster_upstream Upstream Regulators cluster_lrrk2 LRRK2 Rab_GTPases Rab GTPases (Rab29, Rab12, etc.) LRRK2 LRRK2 Rab_GTPases->LRRK2 activate VPS35 VPS35 VPS35->LRRK2 activate MAPK_Pathway MAPK Pathway (p38, JNK activation) LRRK2->MAPK_Pathway phosphorylates MAP2Ks Autophagy Autophagy (ULK1, Rab7) LRRK2->Autophagy regulates Neuroinflammation Neuroinflammation LRRK2->Neuroinflammation modulates MLi2 This compound MLi2->LRRK2 inhibits kinase activity

Figure 1: this compound mechanism of action on the LRRK2 signaling pathway.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for in vitro studies.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated precision balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 379.46 g/mol x 1000 mg/g = 3.7946 mg

  • Weighing this compound:

    • Carefully weigh out approximately 3.8 mg of this compound powder using a precision balance and place it into a sterile microcentrifuge tube. Record the exact weight.

  • Dissolving in DMSO:

    • Based on the actual weight of this compound, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

      • Volume (µL) = (Mass (mg) / 379.46 g/mol ) / 10 mmol/L x 1,000,000 µL/L

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Solubilization:

    • Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution, especially for higher concentrations.[7]

  • Storage:

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 2 years).[1] For short-term storage, -20°C is acceptable for up to one year.[1]

Workflow for Preparing this compound Stock Solution

The following diagram illustrates the general workflow for preparing an this compound stock solution.

MLi_2_Stock_Solution_Workflow start Start calculate Calculate Mass of this compound start->calculate weigh Weigh this compound Powder calculate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve (Warm if necessary) add_dmso->dissolve aliquot Aliquot into Tubes dissolve->aliquot store Store at -80°C aliquot->store end End store->end

Figure 2: Workflow for this compound stock solution preparation.

Preparation of Working Solutions for In Vitro and In Vivo Studies

For cellular assays, the this compound DMSO stock solution should be further diluted in the appropriate cell culture medium to the desired final concentration immediately before use. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that could affect cell viability or experimental outcomes (typically <0.1%).

For in vivo experiments, this compound can be formulated in various vehicles depending on the route of administration. One common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1] For oral administration in mice, this compound has also been suspended in 30% Captisol.[1] It is recommended to prepare these working solutions fresh for each experiment.

Safety Precautions

  • Handle this compound powder in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.

References

Application Notes and Protocols for MLi-2 in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing MLi-2, a potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, in primary neuron cultures. This document outlines the mechanism of action, experimental protocols, and expected outcomes, supported by quantitative data and visual diagrams to facilitate experimental design and execution.

Introduction to this compound

This compound is a highly potent, selective, and brain-penetrant inhibitor of LRRK2 kinase activity.[1][2] Mutations in the LRRK2 gene, particularly those that increase its kinase activity, are a significant genetic cause of both familial and sporadic Parkinson's disease (PD).[3][4] This has positioned LRRK2 kinase inhibitors like this compound as promising therapeutic candidates.[1][3] In primary neuron cultures, this compound serves as a critical tool to investigate the physiological and pathological roles of LRRK2, including its involvement in neurite outgrowth, axonal transport, and neuroinflammation.[5][6][7]

This compound exhibits exceptional potency with an in vitro IC50 of 0.76 nM for purified LRRK2 kinase and a cellular IC50 of 1.4 nM for inhibiting LRRK2 pSer935 phosphorylation.[2] Its high selectivity across a wide range of kinases makes it a reliable tool for specifically probing LRRK2 function.[2]

Mechanism of Action

LRRK2 is a large, multi-domain protein with both GTPase and serine-threonine kinase activity.[7][8] Disease-associated mutations often lead to hyperactivation of its kinase domain.[3] this compound acts as a Type I kinase inhibitor, binding to the ATP-binding pocket of the LRRK2 kinase domain in its active conformation.[1] This inhibition prevents the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates.

A key downstream signaling pathway affected by LRRK2 involves a subset of Rab GTPases, which are crucial regulators of vesicular trafficking.[8] LRRK2 phosphorylates Rab proteins, such as Rab10 and Rab12, which can alter their function and contribute to cellular deficits observed in PD models.[9][10] By inhibiting LRRK2, this compound reduces the phosphorylation of these Rab proteins, thereby rescuing or mitigating downstream pathological effects.[9][11]

LRRK2_Signaling_Pathway cluster_0 LRRK2 Regulation cluster_1 This compound Inhibition cluster_2 Downstream Effects LRRK2_mutations PD-linked Mutations (e.g., G2019S, R1441C) LRRK2_active Active LRRK2 Kinase MLi_2 This compound LRRK2_inactive Inactive LRRK2 Kinase Rab_GTPases Rab GTPases (e.g., Rab10, Rab12) pRab Phosphorylated Rab Vesicular_trafficking Altered Vesicular Trafficking & Neuronal Dysfunction Restored_function Restored Vesicular Trafficking & Neuronal Function

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

ParameterValueCell/System TypeReference
In Vitro Potency
IC50 (Purified LRRK2 Kinase)0.76 nMBiochemical Assay[2]
Cellular Potency
IC50 (pSer935 LRRK2)1.4 nMCellular Assay[2]
IC50 (Radioligand Binding)3.4 nMCompetition Assay[2]
Concentrations in Primary Neurons
Effective Concentration Range5 nM - 600 nMMouse Primary Neurons[11][12]
Concentration for Robust LRRK2 Inhibition30 nMMouse Primary Hippocampal Neurons[13]
Concentration for GCase Activity Rescue600 nMHuman iPSC-derived Dopaminergic Neurons[11]
Study FocusPrimary Neuron TypeThis compound ConcentrationTreatment DurationOutcomeReference
Tau PathologyMouse LRRK2 G2019S5, 30, 120 nM16 daysProlonged LRRK2 kinase inhibition without altering tau pathology.[12]
Axonal TransportMouse2 µM48 hoursMinor effect on retrograde lysosome trafficking.[14]
α-synuclein LocalizationMouse HippocampalNot specifiedNot specifiedIncreased anterograde axonal transport of α-synuclein.[5]
GCase ActivityHuman iPSC-derived DA Neurons600 nM12 daysIncreased GCase activity in LRRK2 and GBA1 mutant neurons.[11]
CiliogenesisMouse Embryonic Fibroblasts100 nM1.5 hoursInhibited LRRK2-mediated Rab phosphorylation.[9]

Experimental Protocols

Protocol 1: General Inhibition of LRRK2 Kinase Activity in Primary Neurons

This protocol describes the basic steps for treating primary neuron cultures with this compound to inhibit LRRK2 kinase activity, which can be assessed by western blotting for pSer935-LRRK2 or phosphorylated Rab proteins.

Experimental_Workflow_1 Start Start: Primary Neuron Culture (e.g., Hippocampal, Cortical) Prepare_MLi2 Prepare this compound Stock Solution (10 mM in DMSO) Start->Prepare_MLi2 Dilute_MLi2 Dilute this compound in Neuron Media (e.g., 30 nM - 600 nM) Prepare_MLi2->Dilute_MLi2 Treat_Neurons Treat Neurons at DIV 5-7 Dilute_MLi2->Treat_Neurons Incubate Incubate for Desired Duration (e.g., 24h to 16 days) Treat_Neurons->Incubate Harvest Harvest Neurons for Analysis Incubate->Harvest Analysis Biochemical Analysis (e.g., Western Blot for pLRRK2, pRab10) Harvest->Analysis

Materials:

  • Primary neuron cultures (e.g., hippocampal or cortical)[15][16][17][18]

  • This compound (e.g., Tocris Bioscience, Cat# 5756)[12][19]

  • Dimethyl sulfoxide (DMSO), sterile

  • Neuron culture medium (e.g., Neurobasal medium with B27 supplement, GlutaMax, and penicillin/streptomycin)[19]

  • Phosphate-buffered saline (PBS)

  • Lysis buffer for protein extraction

  • Antibodies for western blotting: anti-LRRK2, anti-pS935-LRRK2, anti-Rab10, anti-pThr73-Rab10, and a loading control (e.g., GAPDH).

Procedure:

  • Preparation of this compound Stock Solution:

    • Reconstitute this compound powder in DMSO to a stock concentration of 10 mM.[12][13][19]

    • Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.[12][13][19]

  • Treatment of Primary Neurons:

    • Culture primary neurons to the desired day in vitro (DIV), typically DIV 5-7, to allow for maturation.

    • On the day of treatment, thaw an aliquot of the 10 mM this compound stock solution.

    • Prepare working solutions of this compound by diluting the stock solution in pre-warmed neuron culture medium to the final desired concentrations (e.g., 5 nM to 600 nM).[11][12] A vehicle control using an equivalent volume of DMSO should always be prepared.[19]

    • Carefully remove half of the existing medium from the cultured neurons and replace it with the this compound or vehicle-containing medium.

    • Incubate the neurons for the desired treatment period. This can range from a few hours to several days depending on the experimental endpoint. For instance, a 16-day incubation has been used to assess long-term inhibition.[12]

  • Harvesting and Analysis:

    • After the treatment period, wash the neurons with ice-cold PBS.

    • Lyse the cells directly in the culture dish using an appropriate lysis buffer for protein extraction.

    • Collect the cell lysates and determine protein concentration.

    • Perform western blot analysis to assess the levels of total LRRK2 and the phosphorylation status of LRRK2 (pS935) and its substrates like Rab10 (pThr73). A significant decrease in the ratio of phosphorylated to total protein indicates successful inhibition by this compound.[11]

Protocol 2: Assessing the Effect of this compound on Axonal Transport

This protocol provides a framework for investigating how LRRK2 inhibition by this compound affects the movement of organelles, such as lysosomes or mitochondria, along axons in primary neurons.

Experimental_Workflow_2 Start Start: Primary Neuron Culture in microfluidic chambers or sparsely plated Transduce Transduce/Transfect with fluorescent cargo (e.g., Lysotracker, Mito-GFP) Start->Transduce Treat_MLi2 Treat with this compound or Vehicle Transduce->Treat_MLi2 Live_Imaging Perform Live-Cell Imaging of Axons Treat_MLi2->Live_Imaging Kymograph Generate and Analyze Kymographs Live_Imaging->Kymograph Quantify Quantify Axonal Transport Parameters (Speed, Flux, Processivity) Kymograph->Quantify

Materials:

  • Primary neurons cultured in a way that allows for clear visualization of axons (e.g., on gridded coverslips or in microfluidic devices).

  • Fluorescent probes for labeling cargo (e.g., Lysotracker for lysosomes, MitoTracker for mitochondria, or GFP-tagged proteins like α-synuclein-GFP).[5]

  • This compound and DMSO.

  • Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2).

Procedure:

  • Neuron Preparation and Labeling:

    • Culture primary neurons as described previously.

    • Prior to imaging, label the desired axonal cargo. For example, incubate neurons with Lysotracker (e.g., 50-100 nM) for 30-60 minutes to visualize lysosomes.

    • Alternatively, neurons can be transduced with lentiviral vectors expressing fluorescently tagged proteins (e.g., α-synuclein-GFP) at an earlier DIV.[5]

  • This compound Treatment and Imaging:

    • Treat the labeled neurons with the desired concentration of this compound or vehicle control for a specified duration (e.g., 48 hours).[14]

    • Transfer the culture dish to the live-cell imaging microscope.

    • Acquire time-lapse image series of selected axons at a suitable frame rate (e.g., one frame every 2-5 seconds for 2-5 minutes).

  • Data Analysis:

    • Generate kymographs from the time-lapse image series. A kymograph is a graphical representation of spatial position over time, which allows for the visualization and quantification of particle movement.

    • From the kymographs, quantify key axonal transport parameters, including:

      • Anterograde and retrograde velocity: The speed of cargo moving away from and towards the cell body.

      • Flux: The number of particles passing a point per unit of time.

      • Processivity: The distance a particle travels without pausing.

    • Compare the transport parameters between this compound-treated and vehicle-treated neurons to determine the effect of LRRK2 inhibition. For example, studies have shown that reduced LRRK2 activity increases the anterograde axonal transport of α-synuclein-GFP.[5]

Conclusion

This compound is an invaluable pharmacological tool for dissecting the complex roles of LRRK2 in neuronal biology and disease. The protocols and data presented here provide a foundation for researchers to design and conduct rigorous experiments in primary neuron cultures. By carefully controlling experimental parameters and utilizing appropriate analytical techniques, investigators can further elucidate the LRRK2 signaling cascade and evaluate the therapeutic potential of its inhibition.

References

MLi-2: A Potent and Selective Probe for Interrogating LRRK2 Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the field of neuroscience, particularly for its strong genetic association with Parkinson's disease.[1][2][3] The kinase activity of LRRK2 is considered a critical driver of the pathological effects associated with mutations in the LRRK2 gene.[1][3] MLi-2 is a highly potent, selective, and orally active inhibitor of LRRK2 kinase activity.[1][2][4][5] Its favorable pharmacological properties make it an invaluable chemical probe for elucidating the physiological and pathophysiological roles of LRRK2 signaling in cellular and in vivo models.[1][6] These application notes provide detailed protocols for utilizing this compound to study LRRK2 signaling pathways, including methods for assessing target engagement and downstream pathway modulation.

This compound: Properties and Handling

This compound is a chemical probe that offers exceptional potency and selectivity for LRRK2.[1][4][5] It is an indispensable tool for researchers investigating the therapeutic potential of LRRK2 inhibition.

Chemical Properties:

PropertyValue
Molecular Weight 379.46 g/mol
Formula C₂₁H₂₅N₅O₂
CAS Number 1627091-47-7
Solubility Soluble in DMSO (up to 50 mM)
Storage Store at -20°C

Potency and Selectivity:

This compound demonstrates sub-nanomolar potency against LRRK2 in various assays.[1][4][5]

Assay TypeIC₅₀ (nM)
Purified LRRK2 Kinase Assay (in vitro)0.76
Cellular Assay (pSer935 LRRK2 dephosphorylation)1.4
Radioligand Competition Binding Assay3.4

This compound exhibits over 295-fold selectivity for LRRK2 compared to a panel of over 300 other kinases, ensuring minimal off-target effects at working concentrations.[1][4][5]

LRRK2 Signaling Pathway

LRRK2 is a complex protein with both kinase and GTPase domains, implicated in a variety of cellular processes.[2][7][8] Pathogenic mutations, such as the common G2019S mutation, lead to increased LRRK2 kinase activity.[1] This hyperactivity is thought to disrupt downstream signaling pathways, contributing to neuronal dysfunction and degeneration.[3] this compound, by directly inhibiting the kinase activity of LRRK2, allows for the precise investigation of these pathways.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects Upstream_Activators Upstream Activators (e.g., Cellular Stress) LRRK2 LRRK2 Upstream_Activators->LRRK2 Activates Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylates Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2->Cytoskeletal_Dynamics Impacts MLi2 This compound MLi2->LRRK2 Inhibits Vesicle_Trafficking Vesicle Trafficking Rab_GTPases->Vesicle_Trafficking Regulates Autophagy Autophagy Rab_GTPases->Autophagy Regulates Neuronal_Dysfunction Neuronal Dysfunction Vesicle_Trafficking->Neuronal_Dysfunction Autophagy->Neuronal_Dysfunction Cytoskeletal_Dynamics->Neuronal_Dysfunction

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to study LRRK2 signaling using this compound.

In Vitro LRRK2 Kinase Assay

This assay measures the direct inhibitory effect of this compound on the kinase activity of purified LRRK2. A common method involves measuring the phosphorylation of a model substrate, such as Myelin Basic Protein (MBP), using radiolabeled ATP.

Materials:

  • Recombinant LRRK2 protein

  • Myelin Basic Protein (MBP)

  • This compound

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • [γ-³²P]ATP

  • SDS-PAGE gels and buffers

  • Phosphor screen and imager

Protocol:

  • Prepare a kinase reaction mixture containing recombinant LRRK2 and MBP in kinase assay buffer.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Quantify the phosphorylation of MBP using an imager to determine the IC₅₀ of this compound.

Kinase_Assay_Workflow Start Start Prepare_Mixture Prepare Kinase Reaction Mixture Start->Prepare_Mixture Add_MLi2 Add this compound or DMSO Control Prepare_Mixture->Add_MLi2 Add_ATP Add [γ-³²P]ATP to Initiate Add_MLi2->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop_Reaction Stop Reaction with Loading Buffer Incubate->Stop_Reaction SDS_PAGE SDS-PAGE Stop_Reaction->SDS_PAGE Imaging Phosphor Imaging SDS_PAGE->Imaging Analyze Analyze Data (IC₅₀ determination) Imaging->Analyze End End Analyze->End

Western Blotting for Phosphorylated LRRK2 (pSer935) and Rab10 (pThr73)

This protocol is used to assess the inhibition of LRRK2 kinase activity in a cellular context by measuring the phosphorylation status of LRRK2 itself at Serine 935 (an autophosphorylation site) and a key downstream substrate, Rab10, at Threonine 73.

Materials:

  • Cell lines expressing LRRK2 (e.g., SH-SY5Y, HEK293T)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pSer935-LRRK2, anti-total LRRK2, anti-pThr73-Rab10, anti-total Rab10, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 1 nM to 1 µM) or DMSO for a specified time (e.g., 1-2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, add loading buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Western_Blot_Workflow Start Start Cell_Treatment Treat Cells with This compound or DMSO Start->Cell_Treatment Cell_Lysis Lyse Cells Cell_Treatment->Cell_Lysis Protein_Quantification Quantify Protein Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Ab Incubate with Primary Antibodies Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibodies Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Analyze Band Intensities Detection->Analysis End End Analysis->End

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Cells of interest

  • This compound

  • PBS

  • PCR tubes or plates

  • Thermocycler

  • Lysis buffer with protease inhibitors

  • Method for protein detection (e.g., Western blotting or ELISA)

Protocol:

  • Compound Treatment: Treat intact cells with this compound or a vehicle control for a defined period.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermocycler, followed by a cooling step.

  • Cell Lysis: Lyse the cells to release soluble proteins.

  • Separation of Aggregated and Soluble Fractions: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Analysis of Soluble Fraction: Collect the supernatant (soluble fraction) and analyze the amount of soluble LRRK2 at each temperature using a suitable protein detection method like Western blotting.

  • Data Analysis: Plot the amount of soluble LRRK2 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

CETSA_Workflow Start Start Compound_Treatment Treat Cells with This compound or Vehicle Start->Compound_Treatment Thermal_Challenge Apply Temperature Gradient Compound_Treatment->Thermal_Challenge Cell_Lysis Lyse Cells Thermal_Challenge->Cell_Lysis Centrifugation Separate Soluble and Aggregated Proteins Cell_Lysis->Centrifugation Analyze_Supernatant Analyze Soluble LRRK2 (e.g., Western Blot) Centrifugation->Analyze_Supernatant Generate_Curve Generate Melting Curve Analyze_Supernatant->Generate_Curve End End Generate_Curve->End

Conclusion

This compound is a powerful and specific tool for dissecting the complexities of LRRK2 signaling. The protocols outlined in these application notes provide a robust framework for researchers to investigate the role of LRRK2 in health and disease. By employing these methods, scientists can gain valuable insights into the molecular mechanisms underlying LRRK2-associated pathologies and accelerate the development of novel therapeutic strategies.

References

Application of MLi-2 in High-Throughput Screening for LRRK2 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD).[1][2][3] The G2019S mutation, in particular, leads to increased kinase activity, making LRRK2 a prime therapeutic target for the development of kinase inhibitors.[2][3][4][5][6][7] MLi-2 is a structurally novel, highly potent, and selective LRRK2 kinase inhibitor with excellent central nervous system (CNS) penetration.[1][2][8][9][10] Its favorable pharmacological properties make it an invaluable tool compound for studying LRRK2 biology and a benchmark for high-throughput screening (HTS) campaigns aimed at discovering new LRRK2 inhibitors.[1][8]

This application note provides detailed protocols and data for the use of this compound in HTS applications, targeting researchers, scientists, and drug development professionals.

Data Presentation

This compound demonstrates exceptional potency and selectivity for LRRK2 kinase. The following tables summarize the key quantitative data for this compound, establishing it as a reference compound in LRRK2-targeted screening.

Table 1: In Vitro Potency of this compound [1][2][10][11][12]

Assay TypeParameterValue (nM)
Purified LRRK2 Kinase AssayIC₅₀0.76
Cellular pSer935 LRRK2 Dephosphorylation AssayIC₅₀1.4
Radioligand Competition Binding AssayIC₅₀3.4

Table 2: Selectivity Profile of this compound [1][2][10][12]

ParameterDescription
Kinase Selectivity>295-fold selective over 300 other kinases.
Receptor and Ion Channel SelectivityHigh selectivity against a diverse panel of receptors and ion channels.

Signaling Pathway and Experimental Workflows

To effectively utilize this compound in HTS, it is crucial to understand its mechanism of action within the LRRK2 signaling pathway and the logical flow of a screening campaign.

LRRK2_Signaling_Pathway cluster_0 LRRK2 Kinase Activity cluster_1 Inhibition cluster_2 Downstream Effects LRRK2_active Active LRRK2 Kinase pSubstrate Phosphorylated Substrate (e.g., pRab10) LRRK2_active->pSubstrate Phosphorylation LRRK2_inactive Inactive LRRK2 Kinase Substrate LRRK2 Substrate (e.g., Rab10) Cellular_Response Cellular Response pSubstrate->Cellular_Response MLi2 This compound MLi2->LRRK2_active Inhibition

Figure 1: LRRK2 Signaling Pathway and this compound Inhibition.

HTS_Workflow cluster_workflow High-Throughput Screening Workflow for LRRK2 Inhibitors cluster_compounds Compounds cluster_output Output plate_prep 1. Assay Plate Preparation (Cells/Reagents) compound_add 2. Compound Library Addition plate_prep->compound_add controls Addition of Controls (this compound & DMSO) compound_add->controls incubation 3. Incubation controls->incubation detection 4. Signal Detection (e.g., TR-FRET) incubation->detection data_analysis 5. Data Analysis (Hit Identification) detection->data_analysis Hit_List Validated Hits data_analysis->Hit_List Test_Compounds Test Compounds Test_Compounds->compound_add MLi2_control This compound (Positive Control) MLi2_control->controls DMSO_control DMSO (Negative Control) DMSO_control->controls

Figure 2: HTS Workflow using this compound as a control.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for HTS formats.

Purified LRRK2 Kinase Assay (Biochemical HTS)

This assay measures the direct inhibitory effect of compounds on the enzymatic activity of purified LRRK2.

Materials:

  • Purified recombinant LRRK2 (wild-type or G2019S mutant)

  • LRRKtide (a synthetic peptide substrate)

  • ATP

  • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • This compound (for positive control)

  • DMSO (for negative control)

  • Detection Reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well assay plates

Protocol:

  • Prepare serial dilutions of test compounds and this compound in DMSO.

  • In a 384-well plate, add 5 µL of assay buffer containing LRRK2 enzyme.

  • Add 50 nL of diluted compounds, this compound, or DMSO to the appropriate wells.

  • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding 5 µL of a solution containing LRRKtide peptide and ATP.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and detect kinase activity using a suitable detection reagent (e.g., measure ADP production via luminescence).

  • Calculate the percent inhibition relative to DMSO and this compound controls and determine the IC₅₀ values for active compounds.

Cellular pSer935 LRRK2 Dephosphorylation Assay (Cell-Based HTS)

This assay quantifies the inhibition of LRRK2 kinase activity within a cellular context by measuring the phosphorylation status of LRRK2 at Serine 935, a marker of its activity. A Time-Resolved Förster Resonance Energy Transfer (TR-FRET) format is suitable for HTS.[6][7]

Materials:

  • HEK293 cells stably overexpressing LRRK2 (e.g., G2019S mutant).[11]

  • Cell culture medium (e.g., DMEM with 10% FBS).[13][14]

  • This compound (for positive control).

  • DMSO (for negative control).

  • Lysis Buffer.

  • TR-FRET detection reagents:

    • Terbium-conjugated anti-LRRK2 antibody.

    • Fluorescein-conjugated anti-pSer935-LRRK2 antibody.

  • 384-well, white, solid-bottom assay plates.

Protocol:

  • Seed HEK293-LRRK2 cells into 384-well plates and incubate overnight.[13][14]

  • Prepare serial dilutions of test compounds and this compound in cell culture medium.

  • Remove the old medium from the cell plates and add the diluted compounds.

  • Incubate the plates for 90 minutes at 37°C.[11]

  • Aspirate the compound-containing medium and lyse the cells by adding Lysis Buffer.

  • Incubate for 15 minutes at room temperature with gentle shaking.

  • Add the TR-FRET antibody mix (Terbium-anti-LRRK2 and Fluorescein-anti-pS935) to each well.

  • Incubate for 2-4 hours at room temperature, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).[6]

  • Calculate the emission ratio and determine the IC₅₀ values from the dose-response curves.

Conclusion

This compound is a well-characterized, potent, and selective LRRK2 inhibitor that serves as an essential tool for research and drug discovery in the context of Parkinson's disease. Its high affinity and specificity make it an ideal reference compound for validating HTS assays and for benchmarking the potency and selectivity of newly identified LRRK2 inhibitors. The protocols and data presented herein provide a comprehensive guide for the application of this compound in high-throughput screening campaigns.

References

Application Notes and Protocols for Western Blot Analysis of pLRRK2 Following MLi-2 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the detection of phosphorylated Leucine-Rich Repeat Kinase 2 (pLRRK2) at serine 935 (S935) by Western blot following treatment with the potent and selective LRRK2 inhibitor, MLi-2. This protocol is intended for use in cellular models to assess the pharmacodynamic effects of this compound on LRRK2 kinase activity.

Introduction

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein, and mutations in the LRRK2 gene are a significant cause of familial and sporadic Parkinson's disease. The G2019S mutation, which leads to increased LRRK2 kinase activity, is the most common. This has made LRRK2 a key therapeutic target, with the development of specific kinase inhibitors being a primary strategy. This compound is a potent, selective, and brain-penetrant LRRK2 inhibitor with an in vitro IC50 of 0.76 nM.[1][2][3] Inhibition of LRRK2 kinase activity by compounds like this compound leads to the dephosphorylation of LRRK2 at multiple sites, including the well-characterized autophosphorylation site Serine 935 (S935).[1][2] Therefore, monitoring the phosphorylation status of S935 serves as a robust biomarker for LRRK2 kinase activity and the efficacy of inhibitors like this compound in cellular and in vivo models.[1][4]

This protocol outlines the necessary steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to specifically detect the change in pLRRK2 (S935) levels.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the LRRK2 signaling pathway targeted by this compound and the subsequent experimental workflow for Western blot analysis.

LRRK2_Signaling_Pathway LRRK2_active Active LRRK2 (Phosphorylated) LRRK2_inactive Inactive LRRK2 (Dephosphorylated) LRRK2_active->LRRK2_inactive Dephosphorylation Substrate_phos Phosphorylated Substrate (pRab10) LRRK2_active->Substrate_phos Kinase Activity MLi2 This compound MLi2->LRRK2_active Inhibition Substrate_unphos Substrate (e.g., Rab10)

Caption: LRRK2 signaling pathway and this compound inhibition.

Western_Blot_Workflow cell_culture 1. Cell Culture mli2_treatment 2. This compound Treatment cell_culture->mli2_treatment cell_lysis 3. Cell Lysis mli2_treatment->cell_lysis protein_quant 4. Protein Quantification cell_lysis->protein_quant sample_prep 5. Sample Preparation protein_quant->sample_prep sds_page 6. SDS-PAGE sample_prep->sds_page transfer 7. Protein Transfer sds_page->transfer blocking 8. Membrane Blocking transfer->blocking primary_ab 9. Primary Antibody Incubation (pLRRK2 / Total LRRK2) blocking->primary_ab secondary_ab 10. Secondary Antibody Incubation primary_ab->secondary_ab detection 11. Detection & Imaging secondary_ab->detection analysis 12. Data Analysis detection->analysis

Caption: Experimental workflow for pLRRK2 Western blot.

Quantitative Data Summary

Table 1: this compound Treatment Conditions

ParameterRecommended ConditionNotes
Cell TypeSH-SY5Y, MEF, primary microglia, HEK293T expressing LRRK2Optimization may be required for other cell lines.
This compound Concentration100 nM - 1 µMA concentration of 100 nM is often sufficient to see significant LRRK2 dephosphorylation.[2][5]
Treatment Duration30 minutes - 24 hoursA 90-minute or 2-hour treatment is common for observing robust dephosphorylation.[1][2]
Vehicle ControlDMSOThe final concentration of DMSO should be kept constant across all conditions and ideally below 0.1%.

Table 2: Antibody Recommendations and Dilutions

AntibodyHost SpeciesRecommended DilutionSupplier (Example Cat. No.)
Phospho-LRRK2 (Ser935)Rabbit1:1000 - 1:2000Abcam (ab133450)[6], Cell Signaling Technology (#59576)[7], Thermo Fisher Scientific (PA5-114599)[8]
Total LRRK2Rabbit1:1000Abcam (ab133474), Cell Signaling Technology (#13046)[9]
Loading Control (e.g., GAPDH, β-Actin)Mouse/RabbitAs per manufacturer's recommendationVarious
HRP-conjugated Anti-Rabbit IgGGoat/Donkey1:5000 - 1:10000Various

Experimental Protocols

I. This compound Treatment of Cultured Cells
  • Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in pre-warmed cell culture media to the desired final concentration (e.g., 100 nM).

  • Treatment: Aspirate the old media from the cells and replace it with the this compound containing media or vehicle control media.

  • Incubation: Incubate the cells for the desired duration (e.g., 90 minutes) at 37°C in a CO2 incubator.

II. Sample Preparation
  • Cell Lysis:

    • After treatment, place the culture dish on ice and wash the cells once with ice-cold PBS.

    • Aspirate the PBS completely.

    • Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). For a 10 cm dish, use 0.5 mL.[5]

    • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[10]

    • Agitate the lysate for 30 minutes at 4°C.[10]

    • Centrifuge the lysate at 13,200 rpm for 20 minutes at 4°C to pellet cell debris.[1]

    • Transfer the supernatant to a new pre-chilled tube. This is the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

    • Aim for a protein concentration of at least 0.75 µg/µL.[5]

  • Sample Preparation for SDS-PAGE:

    • Based on the protein concentration, calculate the volume needed for 20-40 µg of total protein per lane.[11]

    • Add 4X NuPage LDS sample buffer (or a similar buffer) to the protein lysate.

    • Heat the samples at 95-100°C for 5-8 minutes.[10][11]

    • Briefly centrifuge the samples before loading.

III. Western Blotting
  • Gel Electrophoresis (SDS-PAGE):

    • Due to the large size of LRRK2 (~286 kDa), use a low-percentage acrylamide gel (e.g., 4-12% Bis-Tris or 6-8% Tris-Glycine) to ensure proper resolution.[11][12]

    • Use an appropriate running buffer (e.g., 1X MOPS for Bis-Tris gels).[11]

    • Load 20-40 µg of protein lysate per well. Include a protein ladder.

    • Run the gel at a constant voltage (e.g., 168 V) until the dye front reaches the bottom of the gel.[11]

  • Protein Transfer:

    • Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.

    • Given the size of LRRK2, an overnight wet transfer at a low voltage (e.g., 35V) at 4°C is recommended for efficient transfer.[12]

    • After transfer, you can briefly stain the membrane with Ponceau S to verify transfer efficiency.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[9][13]

    • Incubate the membrane with the primary antibody (e.g., anti-pLRRK2 S935) at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.[9][12]

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody at the appropriate dilution in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

    • To probe for total LRRK2, the membrane can be stripped and re-probed. Incubate the membrane in a stripping buffer for 30 minutes at 70°C, followed by extensive washing before re-blocking and incubation with the total LRRK2 antibody.[14]

    • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the pLRRK2 signal to the total LRRK2 signal and/or a loading control.

References

MLi-2 Administration in Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MLi-2 is a highly potent, selective, and orally active inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease research.[1][2][3][4][5] With an IC50 of 0.76 nM for LRRK2, this compound demonstrates exceptional potency and selectivity, making it an invaluable tool for investigating LRRK2 biology in both cellular and animal models.[1][3][4][6] This document provides detailed application notes and protocols for the administration of this compound in animal studies, focusing on its use in preclinical research for Parkinson's disease.

Mechanism of Action

Mutations in the LRRK2 gene are a significant cause of both familial and sporadic Parkinson's disease, with the common G2019S mutation leading to increased kinase activity.[3][6][7] this compound acts by directly inhibiting this kinase activity.[3][6] This inhibition can be monitored by measuring the dephosphorylation of LRRK2 at serine 935 (pSer935) and the downstream phosphorylation of Rab GTPases, such as Rab10 at threonine 73 (pThr73).[1][3][8][9]

Signaling Pathway

The LRRK2 signaling pathway plays a crucial role in various cellular processes, including vesicular trafficking and endolysosomal function.[8][10] this compound intervention blocks the phosphorylation cascade initiated by active LRRK2.

LRRK2_Signaling_Pathway cluster_0 LRRK2 Activation cluster_1 Downstream Signaling cluster_2 This compound Inhibition cluster_3 Cellular Consequences LRRK2_inactive Inactive LRRK2 LRRK2_active Active LRRK2 (e.g., G2019S) LRRK2_inactive->LRRK2_active Mutation/ Stimulus Rab Rab GTPases (e.g., Rab10) LRRK2_active->Rab Phosphorylation pRab Phosphorylated Rab (pThr73-Rab10) Vesicle_trafficking Altered Vesicle Trafficking pRab->Vesicle_trafficking Lysosomal_function Lysosomal Dysfunction pRab->Lysosomal_function MLi2 This compound MLi2->LRRK2_active Inhibition

LRRK2 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various studies.

Table 1: In Vitro Potency of this compound

AssayIC50Reference
Purified LRRK2 Kinase Assay0.76 nM[1][3][4][6]
Cellular pSer935 LRRK2 Dephosphorylation1.4 nM[3][4][6]
Radioligand Competition Binding Assay3.4 nM[3][4][6]
pSer1292 Dephosphorylation (WT LRRK2 LUHMES cells)21.2 pM[9]
pSer1292 Dephosphorylation (G2019S LRRK2 LUHMES cells)1.45 nM[9]
pThr73 Rab10 Dephosphorylation (WT LRRK2 LUHMES cells)0.78 nM[9]
pThr73 Rab10 Dephosphorylation (G2019S LRRK2 LUHMES cells)2.31 nM[9]

Table 2: In Vivo Administration and Target Engagement in Mice

Animal ModelDoseAdministration RouteDurationKey FindingsReference
Wild-type Mice1-100 mg/kgOral Gavage (PO)Acute (1 hour)Dose-dependent dephosphorylation of pSer935 LRRK2 in brain cortex.[1]
LRRK2 G2019S KI Mice10, 30, or 60 mg/kg/dayIn-diet10 weeksDose-dependent dephosphorylation of pS1292 LRRK2 and pS106 Rab12 in brain and peripheral tissues.[8]
LRRK2 G2019S KI Mice8 or 45 mg/kg/dayIn-diet6 monthsReduced tau pathology progression in cortical regions.[2]
LRRK2 G2019S KI Mice10 mg/kgIntraperitoneal (IP)Acute75% reduction in pSer1292 LRRK2 levels.[2][11]
MitoPark MiceNot specified (plasma exposures >100x in vivo IC50)Not specified15 weeksWell-tolerated; observed morphologic changes in the lung (enlarged type II pneumocytes).[3][6]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

This protocol describes the preparation of this compound for acute oral administration in mice.

Materials:

  • This compound powder

  • 30% Captisol® solution

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Animal gavage needles

Procedure:

  • Calculate the required amount of this compound based on the desired dose (e.g., 1-100 mg/kg) and the number of animals.

  • Weigh the this compound powder and place it in a microcentrifuge tube.

  • Add the appropriate volume of 30% Captisol® to achieve the final desired concentration. The administration volume is typically 10 mL/kg.[1]

  • Vortex the suspension thoroughly to ensure a homogenous mixture.

  • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

  • Administer the this compound suspension to mice via oral gavage at a volume of 10 mL/kg body weight.

Protocol 2: In-Diet Administration of this compound

This protocol is suitable for chronic administration of this compound.

Materials:

  • This compound powder

  • Customized rodent chow

  • Diet mixing equipment

Procedure:

  • Determine the target daily dose of this compound (e.g., 10, 30, or 60 mg/kg/day).[8]

  • Calculate the amount of this compound needed to be incorporated into the rodent chow based on the average daily food consumption of the mice.

  • Work with a specialized vendor to have the this compound incorporated into a customized rodent chow to ensure accurate and consistent dosing.

  • Provide the this compound-containing diet to the experimental animals ad libitum.

  • Monitor food intake and animal weight regularly to ensure proper dosing.

Protocol 3: Western Blot Analysis of LRRK2 and Rab10 Phosphorylation

This protocol outlines the procedure for assessing this compound target engagement in tissue samples.

Materials:

  • Tissue lysates (e.g., brain cortex, kidney, lung)

  • Lysis buffer (supplemented with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blot transfer system

  • Primary antibodies:

    • anti-pSer935-LRRK2

    • anti-total LRRK2

    • anti-pThr73-Rab10

    • anti-total Rab10

    • anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Homogenize frozen tissue samples in lysis buffer on ice.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Prepare protein samples for SDS-PAGE by adding loading buffer and boiling.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in an animal model of Parkinson's disease.

Experimental_Workflow cluster_analysis Analysis start Animal Model Selection (e.g., LRRK2 G2019S KI Mice) treatment This compound Administration (e.g., In-diet) start->treatment monitoring Behavioral and Physiological Monitoring treatment->monitoring euthanasia Euthanasia and Tissue Collection monitoring->euthanasia analysis Biochemical and Histological Analysis euthanasia->analysis data Data Analysis and Interpretation analysis->data western Western Blot (pLRRK2, pRab10) analysis->western Target Engagement ihc Immunohistochemistry (e.g., Tau pathology) analysis->ihc Pathology lcms LC-MS/MS (this compound levels) analysis->lcms Pharmacokinetics

A typical experimental workflow for in vivo this compound studies.

Safety and Tolerability

Chronic administration of this compound in mice has been shown to be generally well-tolerated.[3][6][12] However, a consistent finding across multiple studies is the observation of morphological changes in the lungs, specifically the enlargement of type II pneumocytes.[1][2][3][6][12] This appears to be a class effect of LRRK2 kinase inhibition. Researchers should be aware of this potential side effect and consider including lung histology in their study endpoints.

Conclusion

This compound is a powerful and specific tool for the in vivo investigation of LRRK2 kinase function. The protocols and data presented here provide a comprehensive guide for researchers to effectively design and execute animal studies using this compound, contributing to a deeper understanding of Parkinson's disease pathogenesis and the development of novel therapeutic strategies.

References

Application Notes and Protocols for Cell-Based Assays Using MLi-2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MLi-2 is a potent, selective, and orally bioavailable inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3][4] Mutations in the LRRK2 gene, particularly the G2019S mutation that leads to increased kinase activity, are a significant cause of both familial and sporadic Parkinson's disease.[2][5][6] This has positioned LRRK2 kinase inhibitors like this compound as critical tools for studying LRRK2 biology and as potential therapeutic agents.[2][5] These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate LRRK2 signaling and to assess inhibitor efficacy.

Mechanism of Action

This compound is an ATP-competitive inhibitor that binds to the kinase domain of LRRK2, preventing the phosphorylation of its substrates.[7] A key cellular biomarker for LRRK2 kinase activity is the phosphorylation of LRRK2 at serine 935 (pSer935). Inhibition of LRRK2 by this compound leads to a measurable decrease in pSer935 levels.[1][2][8] Additionally, this compound blocks the phosphorylation of downstream LRRK2 substrates, such as Rab10 at threonine 73 (pThr73-Rab10), which are involved in vesicular trafficking.[9][10][11]

Quantitative Data

The potency of this compound has been characterized in various assays, demonstrating its high affinity and selectivity for LRRK2.

Assay TypeTarget/ReadoutIC50 ValueReference
Purified LRRK2 Kinase AssayLRRK2 Kinase Activity0.76 nM[1][2][4][8][12][13]
Cellular Dephosphorylation AssaypSer935 LRRK21.4 nM[1][2][4][8][12][13]
Radioligand Competition Binding AssayLRRK2 Binding3.4 nM[1][2][4][8][12][13]
Cellular pSer1292 LRRK2 Inhibition (WT LUHMES cells)pSer1292 LRRK221.2 pM[9]
Cellular pSer1292 LRRK2 Inhibition (G2019S LUHMES cells)pSer1292 LRRK21.45 nM[9]
Cellular pThr73 Rab10 Inhibition (WT LUHMES cells)pThr73 Rab100.78 nM[9]
Cellular pThr73 Rab10 Inhibition (G2019S LUHMES cells)pThr73 Rab102.31 nM[9]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the LRRK2 signaling pathway targeted by this compound and a general workflow for cell-based assays using this inhibitor.

LRRK2_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm TLR TLR2/4 LRRK2_inactive LRRK2 (Inactive) TLR->LRRK2_inactive Activates LRRK2_active LRRK2 (Active) pS1292 LRRK2_inactive->LRRK2_active Autophosphorylation Rab10 Rab10 LRRK2_active->Rab10 Phosphorylates MLi2 This compound MLi2->LRRK2_active Inhibits pRab10 pRab10 (pThr73) Rab10->pRab10 Vesicular_Trafficking Vesicular Trafficking pRab10->Vesicular_Trafficking Regulates Autophagy Autophagy pRab10->Autophagy Regulates

Caption: LRRK2 Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_assays Downstream Assays Cell_Culture 1. Cell Culture (e.g., SH-SY5Y, HEK293T, Primary Microglia) MLi2_Treatment 2. This compound Treatment (Dose-response or time-course) Cell_Culture->MLi2_Treatment Cell_Lysis 3. Cell Lysis (with phosphatase and protease inhibitors) MLi2_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (e.g., BCA assay) Cell_Lysis->Protein_Quantification Western_Blot 5a. Western Blot (pLRRK2, LRRK2, pRab10, Rab10) Protein_Quantification->Western_Blot PLA 5b. Proximity Ligation Assay (in situ LRRK2 activity) Protein_Quantification->PLA ICC 5c. Immunocytochemistry (Subcellular localization) Protein_Quantification->ICC Data_Analysis 6. Data Analysis and Interpretation Western_Blot->Data_Analysis PLA->Data_Analysis ICC->Data_Analysis

Caption: General Experimental Workflow for this compound Cell-Based Assays.

Experimental Protocols

Western Blot for LRRK2 and Rab10 Phosphorylation

This protocol describes the assessment of LRRK2 kinase inhibition by this compound through the analysis of pSer935-LRRK2 and pThr73-Rab10 levels.

Materials:

  • Cell line of interest (e.g., SH-SY5Y, HEK293T overexpressing LRRK2, or primary microglia)

  • Complete cell culture medium

  • This compound inhibitor (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-pSer935-LRRK2

    • Mouse anti-total LRRK2

    • Rabbit anti-pThr73-Rab10

    • Mouse anti-total Rab10

    • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range is 1 nM to 1 µM. Include a DMSO vehicle control.

    • Replace the medium with the this compound containing medium and incubate for the desired time (e.g., 90 minutes to 24 hours).[1][14]

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 13,000-15,000 x g for 15-20 minutes at 4°C.[1]

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer. Add 4x LDS sample buffer and heat at 70-95°C for 5-10 minutes.[15]

    • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels and the loading control.

    • Plot the normalized data to determine the IC50 of this compound.

Proximity Ligation Assay (PLA) for in situ LRRK2 Kinase Activity

This protocol provides a method to visualize and quantify LRRK2 kinase activity within intact cells.

Materials:

  • Cells cultured on coverslips

  • This compound inhibitor

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

  • Blocking solution (provided with PLA kit)

  • Primary antibodies:

    • Rabbit anti-pS1292-LRRK2

    • Mouse anti-total LRRK2

  • PLA probes (anti-rabbit PLUS and anti-mouse MINUS)

  • Ligation and amplification reagents (provided with PLA kit)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on poly-D-lysine coated coverslips in a 24-well plate.[16]

    • Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours).[16]

  • Fixation and Permeabilization:

    • Fix the cells with 4% PFA for 15-20 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • PLA Protocol:

    • Follow the manufacturer's instructions for the PLA kit. This typically involves:

      • Blocking the coverslips.

      • Incubating with primary antibodies overnight at 4°C.[16]

      • Washing and incubating with PLA probes.

      • Ligating the probes to form a circular DNA template.

      • Amplifying the signal via rolling circle amplification.

      • Detecting the amplified product with fluorescently labeled oligonucleotides.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Image the cells using a fluorescence microscope.

    • Quantify the PLA signal (number of fluorescent spots per cell) using image analysis software.

    • Plot the data to assess the dose-dependent inhibition of LRRK2 activity by this compound.

Concluding Remarks

This compound is an invaluable tool for investigating the role of LRRK2 in cellular physiology and pathology. The protocols outlined above provide robust methods for assessing the efficacy of this compound and for dissecting the downstream consequences of LRRK2 inhibition in a cellular context. These assays are fundamental for advancing our understanding of Parkinson's disease and for the development of novel therapeutic strategies targeting LRRK2.

References

Troubleshooting & Optimization

MLi-2 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered with MLi-2, a potent and selective LRRK2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a lipophilic compound with poor aqueous solubility.[1] It is practically insoluble in water and ethanol.[2] However, it is soluble in DMSO.[2][3][4] For in vivo and in vitro experiments, co-solvent systems are typically required to achieve desired concentrations.

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of this compound.[2][3][4] It is advisable to use fresh, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[2] Stock solutions in DMSO can typically be prepared up to 50-76 mg/mL.[2]

Q3: My this compound precipitated out of solution. What should I do?

A3: If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[5] Ensure that the final concentration of this compound in your experimental medium does not exceed its solubility limit. It is also recommended to prepare fresh solutions and use them promptly.[5] If working with aqueous buffers, minimize the percentage of DMSO in the final solution, as high concentrations of DMSO can be toxic to cells.

Q4: Can I store this compound solutions?

A4: this compound powder is stable for years when stored at -20°C.[5] Stock solutions in DMSO can be stored at -80°C for up to a year or at -20°C for shorter periods, though it's best to aliquot to avoid repeated freeze-thaw cycles.[2] Always check the manufacturer's recommendations for specific storage conditions.

Troubleshooting Guide

Issue 1: this compound precipitates when diluted from a DMSO stock into an aqueous buffer.

Cause: this compound is poorly soluble in aqueous solutions, and the addition of an aqueous buffer to a concentrated DMSO stock can cause the compound to crash out of solution.

Solutions:

  • Reduce the final concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.

  • Use a co-solvent system: For in vitro assays, a final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines. However, if higher concentrations of this compound are needed, consider using a formulation with excipients like PEG300, Tween-80, or SBE-β-CD.[5]

  • Serial dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock in your aqueous buffer. This can sometimes help to keep the compound in solution.

  • Pre-warm the buffer: Warming the aqueous buffer to 37°C before adding the this compound stock solution may help improve solubility.[6]

Issue 2: Inconsistent results in cell-based assays.

Cause: Inconsistent results can arise from incomplete dissolution or precipitation of this compound in the culture medium.

Solutions:

  • Visual inspection: Before adding the this compound solution to your cells, visually inspect it for any signs of precipitation. A clear solution should be used.

  • Sonication: Briefly sonicate the final working solution before adding it to the cells to ensure homogeneity.[3][5]

  • Fresh preparations: Always prepare fresh working solutions from a stock for each experiment.[5]

This compound Solubility Data

Solvent/FormulationConcentrationObservationReference
DMSO50 mg/mL (131.77 mM)Requires sonication[5]
DMSO76 mg/mL (200.28 mM)Use fresh DMSO[2]
DMSO60 mg/mL (158.12 mM)Sonication recommended[3]
5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline2.87 mg/mL (7.56 mM)Suspended solution, needs ultrasonic[5]
5% DMSO, 95% (20% SBE-β-CD in Saline)≥ 2.87 mg/mL (7.56 mM)Clear solution[5]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2 mg/mL (5.27 mM)Clear solution[5]
10% DMSO, 90% Corn Oil≥ 2 mg/mL (5.27 mM)Clear solution[5]
30% Captisol-Suspension for in vivo oral administration[5]

Experimental Protocols

Protocol for Preparing this compound for In Vitro Cellular Assays
  • Prepare a stock solution: Dissolve this compound in 100% anhydrous DMSO to a concentration of 10 mM. Gentle warming and sonication can be used to facilitate dissolution.[3][5]

  • Prepare intermediate dilutions: If necessary, perform serial dilutions of the stock solution in DMSO.

  • Prepare the final working solution: Dilute the stock or intermediate solution into your pre-warmed cell culture medium to the desired final concentration. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Mix and apply: Gently vortex the final working solution and visually inspect for any precipitation before adding it to the cells.

Protocol for Determining this compound Solubility in a Custom Buffer
  • Prepare a saturated solution: Add an excess amount of this compound powder to your buffer of interest in a glass vial.

  • Equilibrate: Tightly seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate solid from liquid: Centrifuge the suspension at high speed to pellet the undissolved compound.

  • Quantify the dissolved this compound: Carefully collect the supernatant and determine the concentration of this compound using a validated analytical method such as HPLC or LC-MS/MS.

Visualizations

This compound Mechanism of Action: LRRK2 Signaling Pathway

Mutations in the LRRK2 gene can lead to increased kinase activity, which is implicated in Parkinson's disease.[7][8] this compound is a potent inhibitor of LRRK2 kinase activity.[2][3][4][5][8][9] One of the key downstream effects of LRRK2 inhibition by this compound is the dephosphorylation of LRRK2 at Serine 935 (pSer935).[5][9][10] LRRK2 is also known to phosphorylate Rab GTPases, such as Rab10, which are involved in vesicular trafficking.[7][11]

LRRK2_Signaling_Pathway cluster_0 LRRK2 Activation cluster_1 Downstream Effects cluster_2 Inhibition by this compound LRRK2 LRRK2 pLRRK2 pLRRK2 (Active) LRRK2->pLRRK2 Autophosphorylation/ Upstream Kinases pLRRK2->LRRK2 Dephosphorylation (pSer935) Rab Rab GTPases (e.g., Rab10) pLRRK2->Rab Phosphorylation pRab pRab Rab->pRab Vesicle_Trafficking Altered Vesicle Trafficking pRab->Vesicle_Trafficking MLi2 This compound MLi2->pLRRK2 Inhibits Kinase Activity

Caption: LRRK2 signaling pathway and inhibition by this compound.

Experimental Workflow for this compound Solubility Assessment

This workflow outlines the key steps in determining the solubility of this compound in a specific buffer.

Solubility_Workflow start Start prep_solution Prepare Saturated Solution (Excess this compound in Buffer) start->prep_solution equilibrate Equilibrate (24-48h Agitation) prep_solution->equilibrate separate Separate Phases (Centrifugation) equilibrate->separate quantify Quantify this compound in Supernatant (e.g., HPLC, LC-MS/MS) separate->quantify end End quantify->end

Caption: Workflow for determining this compound solubility.

References

Off-target effects of MLi-2 in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of MLi-2 in cell culture experiments. Our goal is to help researchers distinguish between on-target LRRK2 inhibition and potential off-target phenomena.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a highly potent and selective, orally bioavailable inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3][4][5] Its primary target is the kinase domain of LRRK2. It is widely used in research to investigate the cellular functions of LRRK2 and as a potential therapeutic agent for Parkinson's disease.[1][4]

Q2: How selective is this compound?

This compound demonstrates exceptional selectivity. Studies have shown that it is over 295-fold more selective for LRRK2 than for a panel of more than 300 other kinases, as well as a diverse range of receptors and ion channels.[1][3][4] This high selectivity minimizes the likelihood of direct off-target kinase inhibition at typical working concentrations.

Q3: Are there any known off-target effects of this compound in cell culture?

Currently, there is limited evidence of significant off-target effects of this compound in cell culture when used at appropriate concentrations. Most observed cellular effects of this compound are attributed to its on-target inhibition of LRRK2. To rigorously confirm that an observed effect is due to LRRK2 inhibition, specific control experiments are essential.

Q4: I am observing an unexpected phenotype in my cells after this compound treatment. How can I determine if this is an off-target effect?

To differentiate between on-target and off-target effects of this compound, a series of control experiments are recommended. The "gold standard" approach is to use cells that do not express LRRK2 (knockout cells) or cells expressing a version of LRRK2 that is resistant to this compound.

Here is a logical workflow to investigate a potential off-target effect:

G A Unexpected Phenotype Observed with this compound Treatment B Is the phenotype present in LRRK2 Knockout (KO) cells treated with this compound? A->B C Is the phenotype present in cells expressing the this compound resistant LRRK2[A2016T] mutant treated with this compound? B->C No D Phenotype is likely OFF-TARGET B->D Yes C->D Yes E Phenotype is likely ON-TARGET (mediated by LRRK2 inhibition) C->E No

Workflow for distinguishing on-target vs. off-target effects.

If the unexpected phenotype persists in LRRK2 knockout cells or in cells expressing the this compound resistant LRRK2[A2016T] mutant upon this compound treatment, it is likely an off-target effect.[6][7] Conversely, if the phenotype is absent in these control cells, it is most likely an on-target effect mediated by LRRK2 inhibition.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected cell toxicity or morphological changes. 1. This compound concentration is too high.2. Off-target effect.3. On-target effect of LRRK2 inhibition in your specific cell type.1. Perform a dose-response curve to determine the optimal, lowest effective concentration.2. Use LRRK2 knockout cells or cells expressing the this compound resistant LRRK2[A2016T] mutant as controls.[6][7]3. Review literature for known roles of LRRK2 in your cell model.
Variability in experimental results. 1. Inconsistent this compound concentration.2. Degradation of this compound stock solution.3. Cell line instability or high passage number.1. Ensure accurate and consistent dilution of this compound for each experiment.2. Prepare fresh this compound stock solutions regularly and store them appropriately.3. Use low-passage cells and ensure consistent cell culture conditions.
No effect of this compound on LRRK2 activity. 1. Inactive this compound compound.2. Insufficient this compound concentration or incubation time.3. Incorrect assessment of LRRK2 activity.1. Test the activity of your this compound stock on a control cell line known to be responsive.2. Increase this compound concentration and/or incubation time.3. Confirm LRRK2 inhibition by assessing the phosphorylation status of LRRK2 at Ser935 or its substrate Rab10 at Thr73 via Western blot.[1][8]

Quantitative Data Summary

This compound is a potent inhibitor of LRRK2 with low nanomolar efficacy in various assays.

Assay Type Target IC50 Value Reference
Purified LRRK2 Kinase AssayLRRK2 (in vitro)0.76 nM[1][2][3][4]
Cellular Assay (pSer935 LRRK2 dephosphorylation)LRRK2 (cellular)1.4 nM[1][2][3][4]
Radioligand Competition Binding AssayLRRK23.4 nM[1][2][3][4]
Cellular Assay (pSer935 LRRK2 G2019S dephosphorylation in SH-SY5Y cells)LRRK2 G2019S4.8 nM[2]

Experimental Protocols

Protocol 1: Assessment of On-Target this compound Activity in Cell Culture

This protocol describes a standard Western blot procedure to verify the on-target activity of this compound by measuring the dephosphorylation of LRRK2 at Ser935.

G A 1. Cell Culture & Treatment - Seed cells (e.g., SH-SY5Y) - Treat with desired concentration of this compound (e.g., 100 nM for 2 hours) and controls (DMSO). B 2. Cell Lysis - Lyse cells in buffer with protease and phosphatase inhibitors. A->B C 3. Protein Quantification - Determine protein concentration (e.g., BCA assay). B->C D 4. Western Blot - Separate proteins by SDS-PAGE. - Transfer to a membrane (e.g., PVDF). C->D E 5. Immunoblotting - Probe with primary antibodies (anti-pSer935-LRRK2, anti-total LRRK2, loading control). - Incubate with secondary antibodies. D->E F 6. Detection & Analysis - Detect signal (e.g., chemiluminescence). - Quantify band intensities. E->F

Workflow for assessing on-target this compound activity.

Materials:

  • Cell line expressing LRRK2 (e.g., SH-SY5Y, MEFs)

  • This compound stock solution (in DMSO)

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: Rabbit anti-pSer935-LRRK2, Mouse anti-total LRRK2, loading control (e.g., anti-GAPDH)

  • Appropriate secondary antibodies

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentration of this compound or DMSO (vehicle control) for the specified duration (e.g., 2 hours).[8]

  • Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blot: Perform SDS-PAGE to separate proteins, followed by transfer to a membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with appropriate HRP-conjugated secondary antibodies.

  • Analysis: Visualize bands and quantify the ratio of pSer935-LRRK2 to total LRRK2. A significant decrease in this ratio in this compound treated cells indicates on-target activity.

Protocol 2: LRRK2 Knockout (KO) Cell Control Experiment

To confirm that a cellular phenotype is dependent on LRRK2, compare the effect of this compound on wild-type (WT) and LRRK2 KO cells.

Procedure:

  • Culture both WT and LRRK2 KO cells under identical conditions.

  • Treat both cell lines with the same concentration of this compound and a vehicle control (DMSO).

  • Assess the phenotype of interest in both cell lines.

  • Interpretation: If the phenotype is observed in WT cells treated with this compound but not in LRRK2 KO cells treated with this compound, the effect is on-target. If the phenotype is present in both cell lines, it is likely an off-target effect.[7]

LRRK2 Signaling Pathway and this compound Inhibition

This compound acts by binding to the ATP pocket of the LRRK2 kinase domain, preventing the phosphorylation of its substrates, such as Rab GTPases.

G cluster_0 LRRK2 LRRK2 Kinase Rab Rab GTPase (e.g., Rab10) LRRK2->Rab phosphorylates pRab Phosphorylated Rab Rab->pRab Downstream Downstream Cellular Effects (e.g., Vesicular Trafficking, Autophagy) pRab->Downstream MLi2 This compound MLi2->LRRK2 inhibits ATP ATP ATP->LRRK2

Simplified LRRK2 signaling pathway and the inhibitory action of this compound.

References

MLi-2 stability in DMSO and culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability of the LRRK2 inhibitor, MLi-2, in DMSO and culture media.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How should I prepare and store this compound stock solutions?

A1: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1][2] To prepare a stock solution, dissolve the this compound powder in fresh, anhydrous DMSO to your desired concentration. Several suppliers suggest that moisture-absorbing DMSO can reduce solubility, so using a fresh, high-quality solvent is recommended.[1] For long-term storage, it is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3]

Q2: What are the recommended storage conditions for this compound?

A2: Recommendations for storing this compound are summarized in the table below. Adhering to these conditions is crucial for maintaining the compound's integrity.

Q3: I'm observing precipitation of this compound in my cell culture experiments. What could be the cause and how can I prevent it?

A3: this compound has poor aqueous solubility, which can lead to precipitation when diluted into aqueous culture media.[4] One study noted a decrease in the solubility of this compound in media incubated at 37°C over time, indicated by the formation of a precipitate.[4]

Troubleshooting Steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible while maintaining this compound solubility, typically below 0.5%.

  • Fresh Working Solutions: Prepare fresh dilutions of this compound in your culture medium for each experiment immediately before use.[1][2]

  • Solubility in Media: The solubility of this compound can be media-dependent. You may need to empirically determine the optimal concentration for your specific culture system.

  • Visual Inspection: Always visually inspect your culture medium for any signs of precipitation after adding this compound. If precipitation is observed, consider reducing the final concentration of this compound.

Q4: How stable is this compound in a DMSO stock solution?

A4: this compound stock solutions in DMSO are stable for extended periods when stored correctly. See the storage recommendations in the table below for specific timeframes at different temperatures. To ensure the integrity of your stock solution, it is best to use fresh, anhydrous DMSO for preparation.[1]

Q5: What is the expected stability of this compound in cell culture media at 37°C?

A5: this compound has limited stability in aqueous solutions like cell culture media, primarily due to its poor aqueous solubility.[4] Researchers have observed precipitation of the compound in media over time at 37°C.[4] Therefore, it is recommended to add freshly prepared this compound to your cell cultures at the start of your experiment and consider replenishing it for longer incubation periods, depending on the specifics of your assay.

Data Summary

Table 1: Solubility and Storage of this compound

ParameterSolventConcentration/ConditionStability/RecommendationSource(s)
Solubility DMSO~50 mMSoluble
DMSO76 mg/mL (~200 mM)Soluble. Use fresh DMSO as moisture can reduce solubility.[1]
DMSO60 mg/mL (~158 mM)Sonication is recommended.[2]
WaterInsoluble-[1]
EthanolInsoluble-[1]
Storage (Powder) -20°C-3 years
Storage (in DMSO) -80°CStock Solution1-2 years[3]
-20°CStock Solution1 year[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • Add a sufficient volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex or sonicate the solution to ensure complete dissolution.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: General Protocol for Assessing this compound Stability in Cell Culture Media

This protocol provides a framework to determine the stability of this compound in your specific experimental conditions.

  • Preparation of this compound Working Solution:

    • Prepare a working solution of this compound in your specific cell culture medium (e.g., DMEM with 10% FBS) at the final concentration used in your experiments.

    • Prepare a control sample of the same medium without this compound.

  • Incubation:

    • Incubate the this compound containing medium and the control medium under your standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Time Points:

    • Collect aliquots from both the this compound and control media at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Analysis:

    • At each time point, visually inspect the medium for any signs of precipitation.

    • For a quantitative assessment, analyze the concentration of this compound in the collected aliquots using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Compare the concentration of this compound at each time point to the initial concentration at time 0 to determine the degradation profile.

  • Data Interpretation:

    • Plot the percentage of remaining this compound against time to visualize its stability in your culture medium. This will help you determine if re-dosing is necessary for long-term experiments.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects Upstream_Signals Upstream Signals (e.g., Inflammation, Oxidative Stress) LRRK2_Activation LRRK2 Activation Upstream_Signals->LRRK2_Activation LRRK2 LRRK2 LRRK2_Activation->LRRK2 pLRRK2 Phosphorylated LRRK2 (Active) LRRK2->pLRRK2 Phosphorylation Rab_GTPases Rab GTPases (e.g., Rab10) pLRRK2->Rab_GTPases Phosphorylates MLi2 This compound MLi2->pLRRK2 Inhibition pRab_GTPases Phosphorylated Rab GTPases Rab_GTPases->pRab_GTPases Vesicular_Trafficking Altered Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Autophagy Autophagy Modulation pRab_GTPases->Autophagy Neuronal_Function Impact on Neuronal Function Vesicular_Trafficking->Neuronal_Function Autophagy->Neuronal_Function

Caption: LRRK2 Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Start Start Prepare_Stock Prepare this compound Stock in DMSO Start->Prepare_Stock Prepare_Working Prepare Fresh Working Solution in Media Prepare_Stock->Prepare_Working Add_to_Cells Add to Cell Culture Prepare_Working->Add_to_Cells Incubate Incubate at 37°C Add_to_Cells->Incubate Observe_Precipitation Visual Inspection for Precipitation Incubate->Observe_Precipitation Collect_Samples Collect Samples at Time Points Observe_Precipitation->Collect_Samples No Precipitation End End Observe_Precipitation->End Precipitation (Troubleshoot) Analyze_Concentration Analyze Concentration (e.g., HPLC) Collect_Samples->Analyze_Concentration Analyze_Concentration->End

Caption: Workflow for Assessing this compound Stability in Culture.

References

Optimizing MLi-2 Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing MLi-2 concentration in in vitro experiments. This compound is a potent, selective, and centrally active inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research.[1][2][3] This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate successful and reproducible experimental outcomes.

Troubleshooting Guide

This section addresses common issues that may arise during in vitro experiments with this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or no inhibition of LRRK2 activity Incorrect this compound concentration: The concentration may be too low for the specific cell line or experimental conditions. Degraded this compound: Improper storage or handling may have compromised the compound's activity. Cell line resistance: Some cell lines may exhibit lower sensitivity to this compound. The G2019S mutation in LRRK2 has been reported to confer some resistance to this compound.[4] Assay issues: Problems with the kinase assay protocol, antibodies, or detection method.- Perform a dose-response curve to determine the optimal IC50 in your specific cell line. - Ensure this compound is stored correctly at -20°C and protected from moisture.[2] Prepare fresh stock solutions in high-quality, anhydrous DMSO.[1][2] - Verify the LRRK2 mutation status of your cell line. Higher concentrations may be needed for resistant mutants. - Validate your assay with a positive control and ensure all reagents are working correctly.
High cell toxicity or off-target effects This compound concentration is too high: Exceeding the optimal concentration range can lead to cytotoxicity.[5] Prolonged incubation time: Extended exposure to the inhibitor may be detrimental to cell health. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.- Determine the optimal, non-toxic concentration range through a cell viability assay (e.g., MTT or CellTiter-Glo). - Optimize the incubation time. Shorter incubation periods (e.g., 2-6 hours) may be sufficient for LRRK2 inhibition.[6][7] - Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%).
Inconsistent or variable results Inconsistent this compound preparation: Variations in stock solution preparation and dilution. Cell culture variability: Differences in cell passage number, confluency, or health. Experimental conditions: Fluctuations in incubation time, temperature, or other parameters.- Prepare a large batch of this compound stock solution, aliquot, and store at -80°C to ensure consistency.[2] - Use cells within a consistent passage number range and ensure they are healthy and at a consistent confluency at the time of treatment. - Maintain strict consistency in all experimental protocols and conditions.
Precipitation of this compound in culture medium Poor solubility: this compound has limited solubility in aqueous solutions. High concentration: The concentration used may exceed its solubility limit in the culture medium.- Ensure the final DMSO concentration is sufficient to maintain solubility, but still non-toxic to cells. - Prepare working solutions by diluting the DMSO stock in pre-warmed culture medium and vortexing thoroughly before adding to the cells. - If precipitation persists, consider using a lower concentration or a different formulation if available.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a highly potent and selective, ATP-competitive, type I kinase inhibitor of LRRK2.[4][8] It works by binding to the active conformation of the LRRK2 kinase domain, thereby preventing the phosphorylation of its substrates, such as Rab10.[8][9]

2. What is a good starting concentration for this compound in my in vitro experiment?

A good starting point for most cell-based assays is in the low nanomolar range. Based on published data, concentrations between 1 nM and 100 nM are often effective for inhibiting LRRK2 activity.[6] However, the optimal concentration will depend on the specific cell line and experimental endpoint. A dose-response experiment is always recommended to determine the IC50 in your system.

3. How should I prepare and store this compound?

This compound is typically supplied as a solid powder. It should be stored at -20°C. For experimental use, prepare a concentrated stock solution in anhydrous DMSO (e.g., 10-50 mM). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability.[2]

4. How long should I incubate my cells with this compound?

The incubation time can vary depending on the experimental goal. For assessing direct LRRK2 kinase inhibition (e.g., by measuring pRab10 levels), shorter incubation times of 2 to 6 hours are often sufficient.[6][7] For studying downstream cellular effects or chronic inhibition, longer incubation times of 24 hours or more may be necessary.[6][10]

5. How can I confirm that this compound is inhibiting LRRK2 in my cells?

The most common method is to measure the phosphorylation of a direct LRRK2 substrate, such as Rab10, at a specific site (e.g., Thr73). A significant decrease in the level of phosphorylated Rab10 upon this compound treatment, as measured by Western blot, indicates successful LRRK2 inhibition. Another common readout is the dephosphorylation of LRRK2 at Ser935.[1][3]

Quantitative Data Summary

The following tables summarize the reported potency of this compound across different assays and cell lines.

Table 1: In Vitro Potency of this compound

Assay TypeTargetIC50 ValueReference(s)
Purified LRRK2 Kinase AssayLRRK20.76 nM[1][2][3][11]
Cellular Assay (pSer935 LRRK2)LRRK21.4 nM[1][3][11]
Radioligand Competition Binding AssayLRRK23.4 nM[1][3][11]
Cellular Assay (pSer935 LRRK2 G2019S)LRRK2 G2019S4.8 nM[1]
In Vitro Kinase AssayWild-type LRRK217 nM[8]
In Vitro Kinase AssayLRRK2 G2019S80 nM[8]

Table 2: Effective Concentrations of this compound in Cell-Based Assays

Cell LineAssayConcentrationIncubation TimeOutcomeReference(s)
SH-SY5YLRRK2 Kinase Inhibition100 nM2 hoursSignificant reduction in Rab8a and Rab10 phosphorylation[6]
Mouse Embryonic Fibroblasts (MEFs)LRRK2 Kinase Inhibition100 nM2 hoursSignificant reduction in Rab8a and Rab10 phosphorylation[6]
Primary Microglia (WT and G2019S)LRRK2 Kinase Inhibition1 µM24 hoursSignificant reduction in LRRK2 pSer935[6]
iPSC-derived Dopaminergic NeuronsLRRK2 Kinase Inhibition100 nM48 hoursDecrease in phosphorylated Rab proteins[12]
Human iPSC-derived MacrophagesLysosomal Protein Levels50 nM6 hoursIncreased levels of multiple lysosomal proteins[10]

Experimental Protocols

Protocol 1: Determination of IC50 for this compound in a Cell-Based Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound by measuring the inhibition of LRRK2-mediated phosphorylation of Rab10.

  • Cell Plating: Seed your cells of interest (e.g., SH-SY5Y) in a multi-well plate (e.g., 12-well or 24-well) at a density that will result in 70-80% confluency on the day of the experiment.

  • This compound Preparation: Prepare a series of dilutions of this compound from your DMSO stock solution in pre-warmed cell culture medium. A common concentration range to test is 0.1 nM to 10 µM. Include a vehicle control (DMSO only) at the same final concentration as the highest this compound concentration.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 2 hours) at 37°C and 5% CO2.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples.

    • Perform SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated Rab10 (pRab10), total Rab10, and a loading control (e.g., GAPDH or β-actin).

    • Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities for pRab10 and total Rab10.

    • Normalize the pRab10 signal to the total Rab10 signal for each sample.

    • Plot the normalized pRab10 levels against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase cluster_downstream Downstream Substrates & Effects LRRK2_mutations Pathogenic Mutations (e.g., G2019S) LRRK2 LRRK2 LRRK2_mutations->LRRK2 Activates Alpha_syn α-synuclein (in some contexts) Alpha_syn->LRRK2 May activate Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylates Autophagy Autophagy LRRK2->Autophagy Impacts Mitochondrial_function Mitochondrial Function LRRK2->Mitochondrial_function Impacts Vesicle_trafficking Vesicle Trafficking Rab_GTPases->Vesicle_trafficking Regulates MLi2 This compound MLi2->LRRK2 Inhibits Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_plating 1. Plate Cells cell_treatment 3. Treat Cells with this compound cell_plating->cell_treatment mli2_prep 2. Prepare this compound Dilutions mli2_prep->cell_treatment incubation 4. Incubate cell_treatment->incubation cell_lysis 5. Lyse Cells incubation->cell_lysis western_blot 6. Western Blot for pRab10 cell_lysis->western_blot data_analysis 7. Quantify and Plot western_blot->data_analysis ic50_calc 8. Calculate IC50 data_analysis->ic50_calc

References

MLi-2 In Vivo Efficacy: A Technical Support Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MLi-2, a potent and selective LRRK2 kinase inhibitor, in in vivo efficacy studies. The information is tailored for researchers, scientists, and drug development professionals to navigate potential challenges during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Question: We are not observing the expected level of LRRK2 inhibition in our in vivo study. What are the potential causes and troubleshooting steps?

Answer:

Several factors can contribute to a lack of LRRK2 inhibition. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Verify this compound Formulation and Administration:

    • Formulation: this compound has poor aqueous solubility.[1] Ensure the formulation is prepared correctly to maintain solubility and stability. Common formulations include suspension in 30% Captisol or incorporation into rodent diet.[2][3] For oral gavage, ensure the suspension is homogenous before each administration.

    • Route of Administration: Oral administration, either through gavage or medicated diet, has been shown to be effective.[4][5] Confirm that the chosen route is appropriate for your experimental design and that administration is consistent.

    • Dosage: Inadequate dosage will lead to insufficient target engagement. Doses ranging from 10 to 60 mg/kg/day have been used in mice.[6] A dose of 30 mg/kg/day incorporated into the diet has been shown to almost completely inhibit wildtype LRRK2 in mice.[3]

  • Assess Target Engagement:

    • The most reliable method to confirm LRRK2 kinase inhibition in vivo is to measure the dephosphorylation of LRRK2 at Serine 935 (pS935).[4][5][7]

    • Collect tissue samples (e.g., brain, kidney, lung) at an appropriate time point after the final dose to assess pS935 LRRK2 levels by Western blot.[6][8] A significant reduction in the pS935/total LRRK2 ratio indicates target engagement.

  • Pharmacokinetics (PK) Considerations:

    • The pharmacokinetic profile of this compound can be influenced by the formulation and the animal model.[1] If possible, conduct a pilot PK study to determine the Cmax, Tmax, and half-life of this compound in your specific model and with your chosen formulation. This will help in optimizing the dosing regimen.

2. Question: Our animals are showing unexpected adverse effects. Could this compound be the cause?

Answer:

While generally well-tolerated, high doses or chronic administration of this compound and other LRRK2 inhibitors have been associated with morphological changes in certain tissues.[2][4][5]

Potential Adverse Effects and Monitoring:

  • Lung and Kidney Morphology: Morphologic changes in the lung, specifically enlarged type II pneumocytes, have been observed in mice treated with this compound.[2][4][5] Some studies also report alterations in the endolysosomal system in the kidney with chronic LRRK2 inhibition.[6]

    • Recommendation: For long-term studies, it is advisable to include histopathological analysis of lung and kidney tissues at the end of the study to monitor for any compound-related changes.

  • Off-Target Effects: this compound is a highly selective inhibitor for LRRK2, with over 295-fold selectivity against other kinases.[4][7] However, at very high concentrations, off-target effects can never be fully excluded.

    • Recommendation: If unexpected phenotypes are observed, consider reducing the dose or using a structurally different LRRK2 inhibitor as a control to determine if the effects are on-target. The LRRK2[A2016T] mutant, which is resistant to this compound, can also be a useful tool to distinguish on-target from off-target effects.[9][10]

3. Question: We do not see a therapeutic effect in our disease model despite confirming LRRK2 inhibition. Why might this be?

Answer:

The absence of a therapeutic effect, even with confirmed target engagement, can be due to several biological and experimental factors.

Possible Explanations:

  • Timing and Duration of Treatment: The therapeutic window for LRRK2 inhibition may be specific to the disease model. Initiating treatment after significant pathology has developed may not be effective. Consider initiating treatment at an earlier stage of the disease progression.

  • Disease Model Relevance: The specific animal model may not be dependent on LRRK2 kinase activity for its phenotype. For instance, in a mouse model of α-synuclein pathology, this compound treatment did not prevent motor dysfunction, α-synuclein accumulation, or neuron death, suggesting LRRK2 is not essential for α-synuclein pathogenesis in that specific model.[3]

  • Complex Biology of LRRK2: LRRK2 is a complex protein with multiple domains and functions beyond its kinase activity.[11][12] The pathological mechanisms in your model might be independent of the kinase function that this compound inhibits. LRRK2 is involved in various cellular processes, including vesicle trafficking, autophagy, and translational control.[12][13]

Quantitative Data Summary

ParameterValueSpeciesAssayReference
In Vitro Potency
IC50 (purified LRRK2)0.76 nM-Kinase Assay[4][5][7]
IC50 (cellular pSer935)1.4 nMHumanCellular Assay[4][5][7]
IC50 (radioligand binding)3.4 nM-Binding Assay[4][5][7]
In Vivo Dosing
Recommended Oral Dose10-60 mg/kg/dayMouseIn vivo study[6]
Diet Formulation240 mg/kg in chowMouseIn vivo study[3]

Key Experimental Protocols

Protocol 1: In Vivo Formulation of this compound for Oral Gavage

This protocol is based on the use of Captisol® as a solubilizing agent.

Materials:

  • This compound powder

  • Captisol® (30% in sterile water)

  • Sterile water for injection

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound and vehicle for the desired concentration and number of animals.

  • Weigh the this compound powder accurately.

  • In a sterile tube, add the this compound powder.

  • Add the 30% Captisol® solution to the tube.

  • Vortex the mixture vigorously for 5-10 minutes to suspend the compound.

  • If necessary, sonicate the suspension for short intervals to aid in dispersion.

  • Visually inspect the suspension to ensure it is homogenous before each administration.

  • Administer the suspension to animals at a volume of 10 mL/kg.[2]

Protocol 2: Western Blot for pS935 LRRK2 Target Engagement

Materials:

  • Tissue lysates (e.g., brain cortex)

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • Western blot transfer system

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-pS935-LRRK2

    • Mouse anti-total LRRK2

    • Loading control antibody (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Homogenize and lyse tissue samples in an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate.

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (anti-pS935 LRRK2, anti-total LRRK2, and loading control) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and calculate the ratio of pS935 LRRK2 to total LRRK2.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects Mutations (e.g., G2019S) Mutations (e.g., G2019S) LRRK2 LRRK2 Mutations (e.g., G2019S)->LRRK2 Activate Rab GTPases Rab GTPases LRRK2->Rab GTPases Phosphorylates Autophagy Autophagy LRRK2->Autophagy Cytoskeletal Dynamics Cytoskeletal Dynamics LRRK2->Cytoskeletal Dynamics This compound This compound This compound->LRRK2 Inhibit Vesicular Trafficking Vesicular Trafficking Rab GTPases->Vesicular Trafficking

Caption: LRRK2 Signaling Pathway and this compound Inhibition.

Troubleshooting_Workflow Start No/Low In Vivo Efficacy Check_Formulation Formulation & Dosing Correct? Start->Check_Formulation Assess_Target_Engagement Target Engagement Confirmed? Check_Formulation->Assess_Target_Engagement Yes Optimize Formulation Optimize Formulation Check_Formulation->Optimize Formulation No Verify Dosing Verify Dosing Consider_Biology Review Model Biology & Treatment Window Assess_Target_Engagement->Consider_Biology Yes Measure pS935 LRRK2 Measure pS935 LRRK2 Assess_Target_Engagement->Measure pS935 LRRK2 No Optimize Formulation->Verify Dosing Verify Dosing->Assess_Target_Engagement Measure pS935 LRRK2->Check_Formulation

Caption: Troubleshooting Workflow for this compound In Vivo Studies.

References

Technical Support Center: MLi-2 Induced Lung Morphology Changes in Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating MLi-2 induced lung morphology changes in mice.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it affect lung morphology?

A1: this compound is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2] LRRK2 is expressed in various tissues, including the lungs, specifically in type II pneumocytes.[3] Inhibition of LRRK2 kinase activity has been shown to induce morphological changes in these cells.[1][2]

Q2: What are the typical morphological changes observed in the lungs of mice treated with this compound?

A2: The most commonly reported morphological changes in the lungs of mice treated with this compound are cytoplasmic vacuolation and enlargement (hypertrophy) of type II pneumocytes.[1][2] This is often associated with an increase in the size of lamellar bodies, the organelles responsible for surfactant production and storage.[4][5]

Q3: Are the lung morphology changes induced by this compound reversible?

A3: Yes, studies have shown that the lung morphology changes, specifically the type II pneumocyte vacuolation, are reversible upon withdrawal of this compound treatment.[1]

Q4: What is a typical dosing regimen for this compound to induce these lung changes in mice?

A4: this compound is often administered to mice in-diet. A common dosing regimen to induce observable lung morphology changes is 60 mg/kg/day.[6][7] Changes can be observed within one week of treatment.[1]

Q5: What is the proposed mechanism behind this compound induced lung morphology changes?

A5: The precise mechanism is still under investigation, but it is believed to be an on-target effect of LRRK2 kinase inhibition.[1] LRRK2 is involved in regulating vesicular trafficking and lysosomal pathways.[4] Inhibition of LRRK2 may disrupt these processes in type II pneumocytes, leading to the accumulation and enlargement of lamellar bodies.[3][4][5]

Troubleshooting Guides

Weak or No Staining in Immunohistochemistry (IHC)
Potential Cause Recommended Solution
Improper Tissue Fixation Ensure proper perfusion and inflation of the lungs with 4% paraformaldehyde (PFA) to prevent atelectasis and preserve tissue architecture. Refer to the detailed Experimental Protocols section.
Ineffective Antigen Retrieval The choice of antigen retrieval buffer and method is critical. For pro-surfactant protein C, heat-induced epitope retrieval (HIER) with a citrate-based buffer (pH 6.0) is often effective. Optimize incubation time and temperature.
Primary Antibody Issues - Confirm the primary antibody is validated for use in mouse paraffin-embedded lung tissue. - Use the recommended antibody dilution and consider titrating to find the optimal concentration. - Ensure proper antibody storage to maintain activity.
Secondary Antibody/Detection System Problems - Verify that the secondary antibody is appropriate for the primary antibody's host species (e.g., anti-rabbit secondary for a rabbit primary). - Use a sensitive detection system, such as a polymer-based HRP-conjugate, to amplify the signal.
Tissue Sections Drying Out It is crucial to keep the tissue sections moist throughout the entire IHC procedure to avoid loss of antigenicity and inconsistent staining.
High Background Staining in Immunohistochemistry (IHC)
Potential Cause Recommended Solution
Inadequate Blocking Block non-specific antibody binding by incubating sections with a blocking solution (e.g., normal serum from the same species as the secondary antibody) for an adequate amount of time.
Endogenous Peroxidase Activity If using an HRP-conjugated detection system, quench endogenous peroxidase activity by treating the sections with 3% hydrogen peroxide (H₂O₂) before primary antibody incubation.[8]
Primary or Secondary Antibody Concentration Too High Titrate the primary and secondary antibody concentrations to find the optimal balance between specific signal and background.
Cross-reactivity of Secondary Antibody When working with mouse tissue, using a mouse primary antibody can lead to background from the anti-mouse secondary antibody binding to endogenous mouse IgG. Consider using a primary antibody from a different species or a specialized mouse-on-mouse IHC kit.[8]
Insufficient Washing Ensure thorough and gentle washing between antibody incubation steps to remove unbound antibodies.

Quantitative Data Summary

Parameter Control Group (Vehicle) This compound Treated Group (60 mg/kg/day) Reference
Type II Pneumocyte Morphology Normal, cuboidalEnlarged, vacuolated cytoplasm[1][2]
Lamellar Body Size NormalSignificantly enlarged[4][5]
Pro-surfactant Protein C Staining Baseline levelsSignificantly increased staining within type II pneumocytes, peaking around 28 days of treatment.[1][7]
Reversibility N/AMorphological changes fully reversible after withdrawal of this compound.[1]

Experimental Protocols

This compound Administration in Mice
  • This compound Formulation: this compound is typically formulated in rodent chow to achieve the desired daily dose (e.g., 60 mg/kg/day).

  • Animal Model: Male C57BL/6 mice are commonly used.

  • Acclimation: Allow mice to acclimate for at least one week before starting the treatment.

  • Administration: Provide the this compound formulated diet ad libitum. Monitor food consumption and body weight regularly to ensure proper dosing.

  • Duration: Treatment duration can range from one week to several months, depending on the experimental goals.[1]

Lung Tissue Harvesting and Fixation
  • Anesthesia: Anesthetize the mouse using an approved method (e.g., intraperitoneal injection of ketamine/xylazine).

  • Perfusion:

    • Open the thoracic cavity to expose the heart and lungs.

    • Make a small incision in the right atrium.

    • Insert a needle into the right ventricle and perfuse with phosphate-buffered saline (PBS) to flush out the blood.

    • Continue perfusion until the lungs appear pale.

  • Inflation and Fixation:

    • Carefully expose the trachea.

    • Insert a small gauge needle or cannula into the trachea.

    • Instill 4% paraformaldehyde (PFA) into the lungs at a constant pressure until the lungs are fully inflated.

    • Ligate the trachea to maintain inflation.

    • Excise the lungs and immerse them in 4% PFA for 24 hours at 4°C.

  • Processing and Embedding:

    • After fixation, transfer the lungs to 70% ethanol.

    • Dehydrate the tissue through a graded series of ethanol concentrations.

    • Clear the tissue with xylene.

    • Infiltrate and embed the tissue in paraffin wax.

Immunohistochemistry for Pro-surfactant Protein C (pro-SP-C)
  • Sectioning: Cut 5 µm thick sections from the paraffin-embedded lung tissue blocks and mount them on positively charged slides.

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene to remove paraffin.

    • Rehydrate the sections through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing the slides in a citrate buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).

    • Heat the slides in a pressure cooker or water bath according to optimized protocols.

    • Allow the slides to cool to room temperature.

  • Blocking and Staining:

    • Wash sections in PBS.

    • Quench endogenous peroxidase activity with 3% H₂O₂.

    • Block non-specific binding with a blocking serum.

    • Incubate with a primary antibody against pro-SP-C at the recommended dilution overnight at 4°C.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the signal using a DAB substrate kit.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin to visualize nuclei.

    • Dehydrate the sections and mount with a permanent mounting medium.

Visualizations

MLi2_Experimental_Workflow cluster_drug_admin This compound Administration cluster_tissue_processing Tissue Processing cluster_analysis Analysis MLi2_Diet This compound in Diet (60 mg/kg/day) Mice C57BL/6 Mice MLi2_Diet->Mice Harvest Lung Harvest (Perfusion & Inflation) Mice->Harvest Fixation Fixation (4% PFA) Harvest->Fixation Embedding Paraffin Embedding Fixation->Embedding Sectioning Sectioning (5 µm) Embedding->Sectioning IHC IHC (pro-SP-C) Sectioning->IHC Microscopy Microscopy & Quantification IHC->Microscopy

Caption: Experimental workflow for studying this compound induced lung morphology changes in mice.

LRRK2_Signaling_Pathway MLi2 This compound LRRK2 LRRK2 Kinase Activity MLi2->LRRK2 Inhibits Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylates Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Regulates Lamellar_Body_Homeostasis Lamellar Body Homeostasis Vesicular_Trafficking->Lamellar_Body_Homeostasis Enlarged_Lamellar_Bodies Enlarged Lamellar Bodies / Vacuolation Lamellar_Body_Homeostasis->Enlarged_Lamellar_Bodies Disruption leads to

Caption: Proposed LRRK2 signaling pathway in type II pneumocytes affected by this compound.

References

MLi-2 Technical Support Center: Minimizing Toxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using MLi-2, a potent and selective LRRK2 inhibitor, in cell culture experiments. The information is designed to help minimize potential toxicity and ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a highly potent and selective, orally active, and brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3] Its primary mechanism of action is the inhibition of LRRK2 kinase activity. This is typically measured by a decrease in the autophosphorylation of LRRK2 at serine 935 (pS935) or by the reduced phosphorylation of LRRK2 substrates such as Rab10 at threonine 73 (pT73).[4][5]

Q2: At what concentrations is this compound typically used in cell culture?

A2: The effective concentration of this compound can vary depending on the cell line and the specific experimental goals. However, published studies commonly use concentrations ranging from 100 nM to 1 µM.[4][6] For instance, 100-200 nM this compound has been shown to effectively inhibit LRRK2 kinase activity in HEK293T and MEF cells within 2 hours.[4] In H4 neuroglioma cells, 600 nM this compound was used for up to 72 hours without observed toxicity.[7]

Q3: Is this compound cytotoxic to cell lines?

A3: this compound is generally considered to have low cytotoxicity at effective concentrations. One study found no significant cytotoxic effects of this compound on the proliferation of 140 different human (cancer) cell lines.[8] Another study using H4 neuroglioma cells reported no changes in cell morphology or density, as assessed by Trypan blue assay, after 72 hours of treatment with 600 nM this compound.[7] However, as with any compound, it is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

Q4: What are the known off-target effects of this compound?

A4: this compound is highly selective for LRRK2, with over 295-fold selectivity against a panel of more than 300 other kinases.[1][9] At a concentration of 100 nM, this compound is not known to interact with other kinases or proteins.[10] While in vivo studies in mice have shown morphological changes in the lungs (enlargement of type II pneumocytes), this is considered an on-target effect of LRRK2 inhibition and has not been reported in in vitro cell culture models.[1][11][12][13]

Q5: How should I prepare and store this compound for cell culture experiments?

A5: this compound has poor aqueous solubility but is soluble in DMSO.[10] It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO (e.g., 50 mM) and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3][14] When preparing working solutions, dilute the DMSO stock in your cell culture medium. Be aware that this compound may precipitate in aqueous solutions over time, especially at 37°C.[10]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Unexpected Cell Death or Reduced Viability This compound concentration is too high for the specific cell line.Perform a dose-response curve to determine the optimal non-toxic concentration for your cell line and assay duration. Start with a lower concentration range (e.g., 10-100 nM) and titrate up.
This compound has precipitated out of solution.Visually inspect the culture medium for any precipitate after adding this compound. Prepare fresh working solutions from the DMSO stock for each experiment. Consider using a lower final DMSO concentration in your culture medium.
Solvent (DMSO) toxicity.Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and include a vehicle-only (DMSO) control in your experiments.
Inconsistent or No Inhibition of LRRK2 Activity Poor solubility or precipitation of this compound in the culture medium.Prepare fresh dilutions of this compound for each experiment. Ensure the DMSO stock is fully dissolved before diluting in media. Minimize the time between adding this compound to the medium and applying it to the cells.
Incorrect concentration of this compound used.Verify the calculations for your working solution. Use a freshly prepared stock solution.
Issues with the Western blot or other readout assay.Optimize your protocol for detecting pLRRK2 or pRab10. Ensure you are using appropriate antibodies and controls.
Precipitate Forms in the Culture Medium Poor aqueous solubility of this compound.Prepare this compound working solutions immediately before use. Avoid prolonged storage of diluted this compound in aqueous solutions. If precipitation persists, consider using a solubilizing agent, but be mindful of its potential effects on the cells.

Quantitative Data Summary

Parameter Value Assay/System Reference
IC50 (In Vitro Kinase Assay) 0.76 nMPurified LRRK2 kinase assay[1][2][14]
IC50 (Cellular Assay) 1.4 nMpSer935 LRRK2 dephosphorylation in cells[1][3][9]
IC50 (Radioligand Binding) 3.4 nMRadioligand competition binding assay[1][2][3]
Solubility in DMSO Up to 50 mM-[15]
Observed Non-Toxic Concentration 600 nMH4 neuroglioma cells (72h treatment)[7]

Experimental Protocols

Protocol 1: Assessing this compound Mediated Inhibition of LRRK2 Kinase Activity by Western Blot

This protocol describes the detection of LRRK2 activity by measuring the phosphorylation of LRRK2 at Ser935 in cell lysates.

1. Cell Seeding and Treatment: a. Seed your cell line of interest (e.g., SH-SY5Y, HEK293T) in 6-well plates at a density that will result in 80-90% confluency at the time of harvesting. b. Allow cells to adhere and grow overnight. c. Treat the cells with the desired concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (DMSO) for the desired duration (e.g., 2 hours).

2. Cell Lysis: a. Aspirate the culture medium and wash the cells once with ice-cold PBS. b. Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA).

3. Sample Preparation and SDS-PAGE: a. Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes. b. Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). c. Run the gel according to the manufacturer's instructions.

4. Western Blotting: a. Transfer the proteins to a nitrocellulose or PVDF membrane. b. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. c. Incubate the membrane with primary antibodies against pS935-LRRK2 and total LRRK2 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin). d. Wash the membrane three times with TBST. e. Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Wash the membrane three times with TBST. g. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

5. Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the pS935-LRRK2 signal to the total LRRK2 signal and the loading control.

Visualizations

LRRK2_Signaling_Pathway cluster_0 LRRK2 Kinase Activity cluster_1 This compound Inhibition cluster_2 Downstream Substrates LRRK2 LRRK2 pLRRK2 pLRRK2 (Active) LRRK2->pLRRK2 Autophosphorylation Rab10 Rab10 pLRRK2->Rab10 Phosphorylation MLi2 This compound MLi2->pLRRK2 pRab10 pRab10 Rab10->pRab10

Caption: this compound inhibits LRRK2 autophosphorylation and downstream substrate phosphorylation.

Experimental_Workflow start Start: Seed Cells treatment Treat with this compound (and Vehicle Control) start->treatment incubation Incubate for Desired Time treatment->incubation harvest Harvest Cells (Lysis) incubation->harvest quantify Protein Quantification harvest->quantify western Western Blot for pLRRK2 / Total LRRK2 quantify->western analysis Data Analysis western->analysis

Caption: Workflow for assessing this compound efficacy in cell culture.

References

MLi-2 Technical Support Center: Interpreting Unexpected Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MLi-2, a potent and selective LRRK2 kinase inhibitor. This guide is intended for scientists and drug development professionals to help interpret unexpected experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments with this compound in a question-and-answer format.

Question: Why am I observing a decrease in total LRRK2 protein levels after this compound treatment?

Answer: While this compound is a kinase inhibitor, prolonged treatment can lead to the destabilization and subsequent proteasomal degradation of the LRRK2 protein. This effect has been observed in various cell lines and in vivo models. The process typically begins with the dephosphorylation of LRRK2 at serine 935 (pS935), followed by a reduction in total LRRK2 levels, which can be observed after approximately 8 hours of treatment in some cellular systems. Therefore, a decrease in total LRRK2 protein is a potential on-target effect of sustained LRRK2 inhibition by this compound.

Question: I'm working with the LRRK2 G2019S mutant and this compound seems less potent than expected. Why is this?

Answer: The G2019S mutation, located in the kinase domain of LRRK2, can confer resistance to this compound.[1][2] This is thought to be due to structural changes in the ATP-binding pocket that reduce the binding affinity of this compound.[3] Consequently, higher concentrations of this compound may be required to achieve the same level of kinase inhibition in cells expressing G2019S LRRK2 compared to wild-type LRRK2.[1][2] It is crucial to confirm the genotype of your experimental system and consider titrating this compound to a higher concentration range when working with the G2019S mutant.

Question: My in vivo study using this compound shows unexpected morphological changes in the lungs of the animals. Is this a known off-target effect?

Answer: No, this is a known on-target effect of LRRK2 inhibition. Treatment with this compound and other LRRK2 inhibitors has been shown to cause the enlargement of type II pneumocytes in the lungs of mice and non-human primates.[3][4] This is characterized by cytoplasmic vacuolation and an increase in prosurfactant protein C staining.[4] Importantly, these changes have been demonstrated to be reversible upon withdrawal of the inhibitor and have not been associated with measurable deficits in pulmonary function in preclinical studies.[4][5]

Question: I am not seeing the expected decrease in phosphorylation of my protein of interest, which is a known LRRK2 substrate, after this compound treatment. What could be the reason?

Answer: There are several possibilities:

  • Insufficient this compound Concentration or Treatment Time: Ensure you are using an appropriate concentration of this compound and a sufficient incubation time to achieve target inhibition. Refer to the IC50 values in the data table below and consider performing a dose-response and time-course experiment in your specific model system.

  • Presence of the G2019S Mutation: As mentioned, the G2019S mutation can lead to resistance. Genotype your cells or animal model to confirm the LRRK2 status.

  • Alternative Kinase Activity: While this compound is highly selective, it's possible that under certain cellular contexts, other kinases could be phosphorylating your protein of interest. Consider using a broader kinase inhibitor panel or genetic approaches (e.g., LRRK2 knockout/knockdown) to confirm LRRK2-dependent phosphorylation of your substrate.

  • Indirect Effects: The phosphorylation of your protein of interest might be regulated by a signaling pathway that is only indirectly modulated by LRRK2. Inhibition of LRRK2 may not be sufficient to produce a significant change in phosphorylation.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound? this compound is a Type I kinase inhibitor that potently and selectively inhibits the kinase activity of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][4] It binds to the ATP-binding pocket of the LRRK2 kinase domain, preventing the phosphorylation of its substrates. A key pharmacodynamic biomarker for this compound activity is the dephosphorylation of LRRK2 at serine 935 (pS935).[1][3]

What are the primary downstream targets of LRRK2 kinase activity inhibited by this compound? LRRK2 is known to phosphorylate a subset of Rab GTPases, which are key regulators of vesicular trafficking.[6][7] this compound treatment leads to a decrease in the phosphorylation of Rab proteins such as Rab10.[8][9]

What is the recommended solvent and storage condition for this compound? this compound is soluble in DMSO at concentrations up to 50 mM.[2] For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can be stored at -80°C. It is advisable to use freshly prepared solutions for experiments.[1]

Is this compound cell-permeable and brain-penetrant? Yes, this compound is a cell-permeable compound and has been shown to be centrally active, meaning it can cross the blood-brain barrier.[2][4]

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

TargetAssay TypeIC50 (nM)SelectivityReference
LRRK2 (Wild-Type)Purified Kinase Assay0.76>295-fold over 300 kinases[1][3][4]
LRRK2 (G2019S)Purified Kinase Assay~0.76-[5]
LRRK2Cellular Assay (pSer935)1.4-[1][3][4]
LRRK2Radioligand Binding Assay3.4-[1][3][4]

Experimental Protocols

Detailed Methodology: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement

This protocol describes a method to verify the direct binding of this compound to LRRK2 in a cellular context.

1. Cell Culture and Treatment: a. Culture cells expressing endogenous or overexpressed LRRK2 to ~80% confluency. b. Treat cells with either DMSO (vehicle control) or varying concentrations of this compound (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 1-2 hours) at 37°C.

2. Heating and Lysis: a. After treatment, wash the cells with PBS and resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors). b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by a cooling step to 4°C for 3 minutes. d. Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

3. Separation of Soluble and Aggregated Proteins: a. Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins. b. Carefully collect the supernatant containing the soluble protein fraction.

4. Protein Quantification and Analysis: a. Determine the protein concentration of the soluble fractions. b. Analyze the levels of soluble LRRK2 in each sample by Western blotting using a specific LRRK2 antibody.

5. Data Interpretation: a. Binding of this compound to LRRK2 will stabilize the protein, leading to a higher amount of soluble LRRK2 at elevated temperatures compared to the vehicle-treated control. This will be observed as a shift in the melting curve of LRRK2 to higher temperatures.

Mandatory Visualization

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_inhibitor Inhibition cluster_downstream Downstream Effectors cluster_cellular Cellular Processes Rab29 Rab29 LRRK2 LRRK2 Rab29->LRRK2 recruits & activates VPS35 VPS35 VPS35->LRRK2 modulates Rab10 Rab10 LRRK2->Rab10 phosphorylates pRab10 pRab10 MLi2 This compound MLi2->LRRK2 inhibits Vesicular_Trafficking Vesicular Trafficking Rab10->Vesicular_Trafficking regulates pRab10->Vesicular_Trafficking altered regulation

Caption: LRRK2 signaling pathway and this compound inhibition.

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Q1 Is total LRRK2 protein level decreased? Start->Q1 A1 Known on-target effect of sustained LRRK2 inhibition. Q1->A1 Yes Q2 Is this compound potency lower than expected? Q1->Q2 No End Consult further literature or technical support. A1->End A2 Check for LRRK2 G2019S mutation. Consider dose escalation. Q2->A2 Yes Q3 Are there morphological changes in the lungs? Q2->Q3 No A2->End A3 Known on-target effect (reversible pneumocyte changes). Q3->A3 Yes Q4 Is substrate phosphorylation not decreased? Q3->Q4 No A3->End A4 Verify this compound concentration/time. Confirm LRRK2-dependency. Consider indirect effects. Q4->A4 Yes Q4->End No A4->End

Caption: Troubleshooting workflow for this compound experiments.

CETSA_Workflow Start Cell Treatment (DMSO vs this compound) Heat Heat Shock (Temperature Gradient) Start->Heat Lyse Cell Lysis (Freeze-Thaw) Heat->Lyse Centrifuge Centrifugation (Separate Soluble/Aggregated) Lyse->Centrifuge Analyze Western Blot (Soluble LRRK2) Centrifuge->Analyze Result Shift in LRRK2 Melting Curve Analyze->Result

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

References

MLi-2 inhibitor cross-reactivity with other kinases

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the kinase inhibitor MLi-2, with a specific focus on its cross-reactivity profile.

Frequently Asked Questions (FAQs)

Q1: How selective is this compound for its primary target, LRRK2?

A1: this compound is a highly potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3][4][5][6][7] It exhibits exceptional potency with IC50 values in the low nanomolar range across various assays.[1][2][3][4] Studies have demonstrated that this compound has a high degree of selectivity, showing over 295-fold selectivity for LRRK2 when screened against a panel of over 300 other kinases.[1][2][4][6]

Q2: What is the potential for off-target effects with this compound?

A2: Due to its high selectivity, the potential for off-target effects at typical working concentrations is considered low. The extensive kinase panel screening showing greater than 295-fold selectivity suggests minimal cross-reactivity with other kinases.[1][2][4][6] However, as with any kinase inhibitor, off-target effects can be concentration-dependent. It is always recommended to use the lowest effective concentration and include appropriate controls in your experiments.

Q3: Are there any known kinases that this compound cross-reacts with?

A3: Published data consistently emphasizes the high selectivity of this compound, with no specific kinases identified as significant off-targets.[1][2][4][6][7] The dimethylmorpholino group in the this compound structure contributes to its enhanced selectivity over other kinases.[7]

Q4: How can I be sure that the observed effects in my experiment are due to LRRK2 inhibition and not off-target effects?

A4: To confirm that the observed cellular phenotype is a direct result of LRRK2 inhibition by this compound, a rescue experiment using a drug-resistant mutant of LRRK2, such as LRRK2[A2016T], can be performed.[8][9] This mutant shows reduced sensitivity to this compound.[8][9] If the effect of this compound is reversed or diminished in cells expressing the A2016T mutant, it strongly suggests that the effect is on-target. Additionally, comparing the effects of this compound with those of other structurally different LRRK2 inhibitors can help to confirm on-target activity.[10][11]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected or inconsistent results in cellular assays. Off-target effects due to high inhibitor concentration. Titrate this compound to determine the minimal effective concentration for LRRK2 inhibition in your specific cell system. Use a concentration that is well below the reported selectivity threshold if possible.
Cellular context-dependent off-target activity. Characterize the expression levels of LRRK2 and potentially related kinases in your cell model. High expression of a weakly inhibited off-target could lead to observable effects at higher this compound concentrations.
Compound purity or stability issues. Ensure the this compound used is of high purity and has been stored correctly. Degradation of the compound could lead to altered activity or the generation of active byproducts.
Observed phenotype does not align with known LRRK2 biology. Potential cross-reactivity with an unknown kinase in your specific experimental system. Perform a rescue experiment using the this compound resistant LRRK2[A2016T] mutant to verify on-target engagement.[8][9]
This compound may be affecting a non-kinase target. Although shown to be selective against a panel of receptors and ion channels, novel non-kinase interactions cannot be entirely ruled out.[1][2][4][6] Consider orthogonal approaches, such as RNAi-mediated knockdown of LRRK2, to confirm the phenotype.

Data Presentation

Table 1: Potency of this compound against LRRK2 in Various Assays

Assay TypeIC50 (nM)Reference
Purified LRRK2 Kinase Assay0.76[1][2][3][4]
Cellular Assay (pSer935 LRRK2 dephosphorylation)1.4[1][2][3][4]
Radioligand Competition Binding Assay3.4[1][2][3][4]

Experimental Protocols

Kinase Selectivity Profiling (General Methodology)

To assess the selectivity of this compound, a common method is to screen the compound against a large panel of purified kinases. A generalized protocol is as follows:

  • Kinase Panel: A diverse panel of several hundred purified human kinases is utilized.

  • Inhibitor Concentration: this compound is typically tested at a fixed concentration, for example, 1 µM.[7]

  • Assay Principle: The activity of each kinase is measured in the presence and absence of this compound. Kinase activity is often determined by measuring the phosphorylation of a specific substrate using methods such as radiometric assays (e.g., ³³P-ATP) or fluorescence-based assays.

  • Data Analysis: The percentage of inhibition for each kinase is calculated. Significant inhibition is often defined as >50% at the tested concentration.

  • Selectivity Score: The selectivity is reported as the fold-selectivity, which is the ratio of the IC50 for an off-target kinase to the IC50 for the primary target (LRRK2). For this compound, this has been reported to be >295-fold for over 300 kinases.[1][2][4][6]

Cellular Assay for LRRK2 Inhibition (pSer935 LRRK2)

This assay measures the ability of this compound to inhibit LRRK2 activity within a cellular context by monitoring the phosphorylation status of a specific LRRK2 autophosphorylation site, Serine 935.

  • Cell Culture: Cells endogenously expressing LRRK2 or engineered to overexpress it (e.g., SH-SY5Y cells) are cultured under standard conditions.[4]

  • Compound Treatment: Cells are incubated with varying concentrations of this compound for a defined period (e.g., 90 minutes).[4]

  • Cell Lysis: After treatment, cells are lysed to extract proteins.

  • Western Blotting: The cell lysates are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody specific for phosphorylated LRRK2 at Ser935 (pSer935-LRRK2) and an antibody for total LRRK2 as a loading control.

  • Quantification: The intensity of the pSer935-LRRK2 band is quantified and normalized to the total LRRK2 signal.

  • IC50 Determination: The data is plotted as the percentage of inhibition versus the this compound concentration, and the IC50 value is calculated.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects Upstream Signals Upstream Signals LRRK2 LRRK2 Upstream Signals->LRRK2 Activates Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylates MLi2 This compound MLi2->LRRK2 Inhibits Phospho_Rab Phosphorylated Rab GTPases Vesicular_Trafficking Vesicular Trafficking Phospho_Rab->Vesicular_Trafficking Regulates Autophagy Autophagy Phospho_Rab->Autophagy Regulates Lysosomal_Function Lysosomal Function Phospho_Rab->Lysosomal_Function Regulates

Caption: Simplified LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_cell_based Cell-Based Assay cluster_analysis Data Analysis & Interpretation A Plate Cells Expressing WT-LRRK2 C Treat with this compound A->C B Plate Cells Expressing LRRK2[A2016T] Mutant D Treat with this compound B->D E Measure Phenotype (e.g., pRab10 levels) C->E F Measure Phenotype (e.g., pRab10 levels) D->F G Phenotype Reversed in Mutant? E->G F->G H Conclusion: On-Target Effect G->H Yes I Conclusion: Potential Off-Target Effect G->I No

Caption: Workflow to differentiate on-target from potential off-target effects of this compound.

References

Technical Support Center: MLi-2 for In Vivo CNS Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the LRRK2 inhibitor, MLi-2, in in vivo studies, with a focus on optimizing and verifying its brain penetrance and target engagement.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in in vivo CNS studies?

This compound is a potent, selective, and orally active inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2) with an IC50 of 0.76 nM.[1][2] It is frequently used in preclinical research, particularly in models of Parkinson's disease, due to its ability to cross the blood-brain barrier and engage with its target in the central nervous system (CNS).[3][4][5] Its utility lies in exploring the therapeutic potential and safety of LRRK2 kinase inhibition.[2][6]

Q2: How can I be sure that this compound is reaching the brain in my in vivo experiment?

Confirming brain penetrance and target engagement is crucial. This is typically achieved by measuring the levels of phosphorylated LRRK2 (e.g., pSer935 or pS1292) or its substrates, such as Rab10, in brain tissue lysates after this compound administration.[2][3] A significant reduction in these phosphorylation levels compared to vehicle-treated controls indicates that this compound has crossed the blood-brain barrier and is inhibiting LRRK2 kinase activity.[3] For example, acute oral dosing in mice has shown dose-dependent inhibition of pSer935 LRRK2 in the brain.[2][6]

Q3: What is the recommended dose and route of administration for this compound in mice?

The optimal dose and administration route can vary depending on the experimental goals (acute vs. chronic inhibition).

  • Acute Dosing: For acute inhibition, this compound is often administered via oral gavage at doses ranging from 1 mg/kg to 90 mg/kg.[3] A dose of 10 mg/kg has been shown to be sufficient to acutely inhibit LRRK2 autophosphorylation in the brain and peripheral tissues.[3]

  • Chronic Dosing: For long-term studies, this compound can be administered through a formulated diet. Doses of 8 mg/kg/day and 45 mg/kg/day have been used in studies lasting up to 6 months.[7] Another study used a dose of 60 mg/kg/day to inhibit G2019S LRRK2 to wild-type levels in vivo.[3]

Q4: Are there any known side effects of chronic this compound administration in vivo?

Yes, morphological changes in the lungs, specifically enlarged type II pneumocytes, have been observed in mice following long-term treatment with this compound.[1][2][4] However, these changes were reportedly reversible upon cessation of treatment and did not result in measurable pulmonary deficits in non-human primates treated with LRRK2 inhibitors.[4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low inhibition of LRRK2 activity in the brain. Poor this compound solubility or formulation. Ensure this compound is completely dissolved. Consider using a formulation known to be effective, such as 40% (w/v) Hydroxypropyl-β-Cyclodextran in water or a solution containing DMSO, PEG300, and Tween-80.[1][3] Sonication may aid dissolution.[1]
Inadequate dose. The dose may be too low to achieve sufficient brain concentrations. Perform a dose-response study, starting with doses reported in the literature (e.g., 10 mg/kg for acute studies) and escalating if necessary.[3]
Incorrect timing of tissue collection. The time point for tissue collection may not align with the peak brain concentration of this compound. For acute oral gavage, maximal dephosphorylation in the brain has been observed 1 hour post-dose.[3] Conduct a time-course experiment to determine the optimal window for your model.
G2019S LRRK2 mutation. The G2019S LRRK2 mutation has been suggested to confer some resistance to this compound inhibition in vivo.[8] Higher doses may be required to achieve the desired level of inhibition in models with this mutation.
High variability in LRRK2 inhibition between animals. Inconsistent dosing. Ensure accurate and consistent administration of this compound, especially when using oral gavage. For chronic studies, in-diet administration may provide more consistent exposure.
Biological variability. Animal-to-animal variation is expected. Increase the number of animals per group (n=4 was used in one study for 90% power) to ensure statistical significance.[3]
Unexpected toxicity or adverse effects. Off-target effects. Although this compound is highly selective, off-target effects are always a possibility.[1][2] Reduce the dose or consider using a different LRRK2 inhibitor if toxicity persists.
Vehicle toxicity. The vehicle used for formulation could be causing toxicity. Run a vehicle-only control group to assess any adverse effects of the formulation itself.

Quantitative Data Summary

Table 1: this compound In Vitro Potency

Assay IC50 (nM) Reference
Purified LRRK2 Kinase Assay0.76[1][2][6]
Cellular pSer935 LRRK2 Dephosphorylation1.4[1][2][6]
Radioligand Competition Binding Assay3.4[1][2][6]

Table 2: Example In Vivo Dosing Regimens for this compound in Mice

Dosing Regimen Dose Administration Route Study Duration Key Findings Reference
Acute Dose-Response1, 3, 10, 30, 60, 90 mg/kgOral Gavage1 hourMaximal dephosphorylation of pS1292 and pS935 LRRK2 in the brain at 10 mg/kg.[3]
Acute Time-Course10 mg/kgOral Gavage0.5 - 72 hoursCharacterization of the time course of LRRK2 inhibition and recovery.[3]
Chronic8 or 45 mg/kg/dayIn-diet6 monthsReduced tau pathology progression in a mouse model.[7]
Chronic60 mg/kg/dayIn-diet10 weeksInhibited G2019S LRRK2 to wild-type levels across tissues.[3]

Experimental Protocols

Protocol 1: this compound Formulation for Oral Gavage

This protocol is adapted from methodologies reported for in vivo this compound studies.[1][3]

Materials:

  • This compound powder

  • Hydroxypropyl-β-Cyclodextran (HPβCD)

  • Sterile water or saline

  • Alternative solvents: DMSO, PEG300, Tween-80, Corn Oil[1]

Procedure:

  • Prepare a 40% (w/v) solution of HPβCD in sterile water. This is a commonly used vehicle.[3]

  • Weigh the required amount of this compound powder to achieve the target concentration for your desired dose (e.g., for a 10 mg/kg dose in a mouse receiving 0.1 mL, the concentration would be 1 mg/mL, assuming a 10g mouse).

  • Add the this compound powder to the vehicle.

  • Vortex or sonicate the mixture until the this compound is completely dissolved. Gentle heating may also be applied if precipitation occurs.[1]

  • Visually inspect the solution to ensure there is no precipitate before administration.

Protocol 2: Assessment of LRRK2 Inhibition in Mouse Brain Tissue

This protocol outlines the general steps for measuring pharmacodynamic markers of this compound activity in the brain.

Materials:

  • Brain tissue from this compound and vehicle-treated animals

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • Primary antibodies (e.g., anti-pS935-LRRK2, anti-total LRRK2, anti-pRab10, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Tissue Homogenization:

    • Harvest brain tissue from euthanized animals at the predetermined time point post-dosing.

    • Immediately snap-freeze the tissue in liquid nitrogen or proceed with homogenization.

    • Homogenize the brain tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Centrifuge the homogenates to pellet cellular debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations for all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against your target proteins (e.g., pS935-LRRK2 and a loading control like GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the image.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated protein and the loading control.

    • Normalize the phosphorylated protein signal to the loading control.

    • Compare the normalized signal between this compound treated and vehicle-treated groups to determine the percentage of inhibition.

Visualizations

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Formulation This compound Formulation Dosing This compound Administration (e.g., Oral Gavage) Formulation->Dosing Animal_Prep Animal Acclimation & Grouping Animal_Prep->Dosing Tissue_Harvest Tissue Collection (Brain, Peripheral Organs) Dosing->Tissue_Harvest Lysate_Prep Brain Tissue Homogenization Tissue_Harvest->Lysate_Prep Western_Blot Western Blot for pLRRK2 / pRab10 Lysate_Prep->Western_Blot Data_Analysis Quantification & Statistical Analysis Western_Blot->Data_Analysis

Caption: Workflow for an in vivo study assessing this compound brain penetrance.

LRRK2_Pathway LRRK2_active Active LRRK2 (GTP-bound) Rab_GTPase Rab GTPase (e.g., Rab10) LRRK2_active->Rab_GTPase Phosphorylation LRRK2_inactive Inactive LRRK2 (GDP-bound) LRRK2_inactive->LRRK2_active Activation (e.g., G2019S mutation) pRab_GTPase Phosphorylated Rab GTPase (pRab10) Rab_GTPase->pRab_GTPase Downstream_Effects Altered Vesicular Trafficking & Endolysosomal Function pRab_GTPase->Downstream_Effects MLi2 This compound MLi2->LRRK2_active Inhibition

Caption: this compound inhibits the LRRK2 signaling pathway.

Troubleshooting_Tree Start No/Low Brain LRRK2 Inhibition Check_Formulation Is the this compound formulation clear and fully dissolved? Start->Check_Formulation Reformulate Action: Reformulate this compound. Use sonication or alternative vehicle. Check_Formulation->Reformulate No Check_Dose Is the dose sufficient? Check_Formulation->Check_Dose Yes Increase_Dose Action: Perform a dose-escalation study. Check_Dose->Increase_Dose No Check_Time Was tissue harvested at the optimal time? Check_Dose->Check_Time Yes Time_Course Action: Conduct a time-course experiment. Check_Time->Time_Course No Check_Genotype Does the model have a G2019S mutation? Check_Time->Check_Genotype Yes Consider_Resistance Consider higher doses due to potential resistance. Check_Genotype->Consider_Resistance Yes

References

Validation & Comparative

A Comparative Guide to MLi-2 and Other Preclinical LRRK2 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a critical therapeutic target in the pursuit of disease-modifying treatments for Parkinson's disease. The discovery that pathogenic mutations, such as the common G2019S substitution, lead to increased LRRK2 kinase activity has spurred the development of potent and selective inhibitors. Among these, MLi-2 has been widely adopted as a benchmark compound for preclinical research due to its high potency and selectivity. This guide provides an objective comparison of this compound against other notable preclinical LRRK2 inhibitors, including GNE-7915 and PFE-360, with supporting experimental data and methodologies to inform target validation and drug discovery efforts.

LRRK2 Signaling Pathway Context

Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease. The LRRK2 protein is a large, complex enzyme with both kinase and GTPase functions. Pathogenic mutations typically result in a hyperactive kinase state, which is believed to contribute to neurodegeneration through the disruption of several cellular pathways, most notably vesicular trafficking and lysosomal function. A key downstream event of LRRK2 kinase activation is the phosphorylation of a subset of Rab GTPases, such as Rab10. LRRK2 inhibitors are designed to bind to the ATP-binding pocket of the kinase domain, blocking this phosphorylation cascade and thereby mitigating the downstream pathological effects.

LRRK2_Pathway cluster_0 Cellular Stimuli cluster_1 LRRK2 Kinase Regulation cluster_2 Downstream Signaling & Dysfunction Stimuli Pathogenic Mutations (e.g., G2019S) Oxidative Stress LRRK2_Active LRRK2 (Hyperactive Kinase) Stimuli->LRRK2_Active Activation LRRK2_Inactive LRRK2 (Inactive) Rab_GTPase Rab GTPases (e.g., Rab10) LRRK2_Active->Rab_GTPase Phosphorylation MLi_2 This compound & Other Inhibitors MLi_2->LRRK2_Active Inhibition pRab_GTPase Phospho-Rab GTPases Vesicle_Trafficking Altered Vesicle Trafficking pRab_GTPase->Vesicle_Trafficking Lysosomal_Dysfunction Lysosomal Dysfunction Vesicle_Trafficking->Lysosomal_Dysfunction Neurodegeneration Neuronal Damage & Neurodegeneration Lysosomal_Dysfunction->Neurodegeneration

Caption: LRRK2 signaling cascade and point of inhibitor action.

Quantitative Performance Comparison

This compound is distinguished by its sub-nanomolar potency in biochemical assays and exceptional selectivity. The following tables summarize the key quantitative data for this compound and its main preclinical comparators, GNE-7915 and PFE-360, as well as the clinical-stage inhibitor DNL201 for context.

Table 1: In Vitro Potency and Selectivity
CompoundBiochemical Potency (IC50/Ki)Cellular Potency (IC50)Kinase Selectivity Profile
This compound 0.76 nM (IC50)[1][2]1.4 nM (pSer935 LRRK2)[1][2]>295-fold selective over 300+ kinases[1][3]
GNE-7915 1 nM (Ki)[4][5]9 nM (pLRRK2)[4][6]Highly selective; only TTK inhibited >50% in a panel of 187 kinases[7][8]
PFE-360 2.3 nM (in vivo IC50)[9]~6 nM (in vitro)[10]Highly selective[11]
DNL201 Not reported3 nM (cellular potency)[7]Highly selective[8]
Table 2: Preclinical Pharmacokinetic Properties
CompoundSpeciesOral Bioavailability (%)Brain PenetrationHalf-life (t½)
This compound Mouse~45%[2]Yes[5]~11 h (oral)[2]
GNE-7915 RatGood oral exposure[5][12]Yes[12][13]Long half-life[5]
PFE-360 Rat~40%[10]Yes[9]~1.3 h (oral)[10]
DNL201 N/ACNS-penetrant[14][15]Yes[14][15]N/A

Note: Direct comparison of pharmacokinetic parameters can be challenging due to variations in experimental species and methodologies across different studies. One study noted that this compound and PFE-360 exhibit similar pharmacokinetic profiles in rats, with a half-life of approximately 1.3 hours and oral bioavailability around 40%[10].

Experimental Methodologies

The quantitative data presented in this guide are derived from standardized in vitro and in vivo assays. Below are detailed protocols for the key experiments used to characterize and compare LRRK2 inhibitors.

LRRK2 Inhibitor Evaluation Workflow

LRRK2_Inhibitor_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_outcome Data Output biochem_assay Biochemical Kinase Assay cellular_assay Cellular Target Engagement Assay biochem_assay->cellular_assay Select Lead Compounds ic50 Potency (IC50/Ki) biochem_assay->ic50 selectivity Selectivity biochem_assay->selectivity pk_study Pharmacokinetic (PK) Studies cellular_assay->pk_study Select In Vivo Candidates pS935 pSer935 Inhibition cellular_assay->pS935 pd_study Pharmacodynamic (PD) Studies pk_study->pd_study pk_params Bioavailability, Half-life, Brain Penetration pk_study->pk_params target_engagement In Vivo Target Engagement pd_study->target_engagement

Caption: Standard workflow for preclinical LRRK2 inhibitor testing.

In Vitro LRRK2 Kinase Assay (TR-FRET)

This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of purified LRRK2 protein.

  • Objective: To determine the biochemical potency (IC50) of inhibitors against LRRK2.

  • Principle: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format is commonly used. The assay measures the phosphorylation of a synthetic peptide substrate (e.g., LRRKtide) by the LRRK2 enzyme.

  • Protocol Outline:

    • Reagent Preparation: Recombinant LRRK2 protein (e.g., G2019S mutant), fluorescein-labeled peptide substrate, and ATP are prepared in a kinase reaction buffer.

    • Compound Incubation: The LRRK2 enzyme is pre-incubated with a serial dilution of the test inhibitor (e.g., this compound) in a low-volume 384-well plate.

    • Kinase Reaction Initiation: The reaction is started by adding a mixture of the peptide substrate and ATP. The reaction proceeds at room temperature for a specified time (e.g., 60-120 minutes).

    • Detection: A stop solution containing EDTA and a terbium-labeled phosphospecific antibody is added. The antibody binds to the phosphorylated substrate.

    • Signal Reading: When the terbium-labeled antibody and the fluorescein-labeled substrate are in close proximity, FRET occurs upon excitation. The TR-FRET signal is read on a compatible plate reader.

    • Data Analysis: The signal is inversely proportional to the inhibitor's activity. IC50 values are calculated from the dose-response curves.

Cellular LRRK2 Target Engagement Assay (pSer935 Dephosphorylation)

This assay measures an inhibitor's ability to enter cells and engage LRRK2, leading to a downstream signaling change. The dephosphorylation of LRRK2 at serine 935 (pSer935) is a widely accepted biomarker of LRRK2 kinase inhibition in cells[1].

  • Objective: To determine the cellular potency (IC50) of inhibitors.

  • Principle: Cells overexpressing LRRK2 are treated with the inhibitor. The level of pSer935 is then quantified, typically by Western blot, ELISA, or high-content imaging.

  • Protocol Outline (Western Blot Method):

    • Cell Culture and Treatment: A suitable cell line (e.g., SH-SY5Y or HEK293) stably expressing LRRK2 is cultured. Cells are treated with a serial dilution of the inhibitor (or DMSO as a vehicle control) for a defined period (e.g., 90 minutes)[16].

    • Cell Lysis: After treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins[4].

    • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

    • SDS-PAGE and Transfer: Equal amounts of total protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane[7].

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for pSer935-LRRK2 and total LRRK2. Subsequently, it is incubated with appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP)[7][16].

    • Signal Detection and Analysis: The signal is detected using a chemiluminescent substrate. The band intensities for pSer935 and total LRRK2 are quantified, and the ratio of pSer935 to total LRRK2 is calculated. IC50 values are determined from the dose-response inhibition of this ratio.

Summary and Conclusion

This compound stands as a highly potent and selective tool compound for the preclinical investigation of LRRK2 biology. Its sub-nanomolar biochemical potency and excellent selectivity profile make it a reliable standard for in vitro studies[1][2]. In comparison, GNE-7915 and PFE-360 also demonstrate high potency and selectivity, serving as valuable alternative chemical probes[4][9].

While all three compounds show good brain penetration, their pharmacokinetic profiles, particularly half-life, can differ, which is a critical consideration for the design of in vivo experiments[2][10]. For instance, the similar pharmacokinetic properties reported for this compound and PFE-360 in rats allow for more direct comparisons of their in vivo efficacy and safety profiles in this species[10]. The development of clinical candidates like DNL201, which emerged from research on earlier compounds, highlights the progress in optimizing properties for human studies[7][8].

The choice of inhibitor will depend on the specific research question, the experimental system (in vitro vs. in vivo), and the desired pharmacokinetic properties. The data and protocols provided in this guide offer a foundation for researchers to make informed decisions when selecting and utilizing LRRK2 inhibitors to explore the therapeutic potential of targeting this key enzyme in Parkinson's disease.

References

A Head-to-Head Comparison of MLi-2 and GNE-7915 for LRRK2 Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount for elucidating the biology of Leucine-Rich Repeat Kinase 2 (LRRK2) and for the development of therapeutics for Parkinson's disease. Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease, with the G2019S mutation leading to increased kinase activity.[1][2] This has spurred the development of numerous LRRK2 kinase inhibitors. Among the most utilized and well-characterized are MLi-2 and GNE-7915. This guide provides a comprehensive comparison of these two critical research tools, supported by experimental data, detailed protocols, and pathway visualizations.

Quantitative Comparison of Inhibitor Performance

The efficacy and selectivity of this compound and GNE-7915 have been extensively documented. The following tables summarize their key quantitative parameters, offering a clear comparison of their biochemical and cellular potency, as well as their kinase selectivity.

ParameterThis compoundGNE-7915Reference
Biochemical Potency (IC50) 0.76 nM (purified LRRK2 kinase assay)9 nM[1][3][4][5][6]
Cellular Potency (IC50) 1.4 nM (pSer935 LRRK2 dephosphorylation)Not explicitly stated, but described as having single-digit nanomolar cellular activity[1][4]
Binding Affinity (IC50/Ki) 3.4 nM (radioligand competition binding)Ki = 1 nM[1][6][7]

Table 1: Potency and Binding Affinity. This table provides a direct comparison of the inhibitory potency and binding affinity of this compound and GNE-7915 against LRRK2.

ParameterThis compoundGNE-7915Reference
Kinase Selectivity >295-fold selectivity over 300 kinasesHighly selective against a panel of 187 kinases, with only TTK showing >50% inhibition at 100 nM. In a larger panel of 392 kinases, only 10 showed >50% probe displacement at 100 nM.[1][4][7]
Off-Target Activity Not explicitly detailed beyond kinase panelModerately potent 5-HT2B antagonist[4][6][8]
Brain Penetrance Centrally active and bioavailable in vivoBrain-penetrant[1][6][9]
Reported Side Effects in Animal Models Morphologic changes in the lung (enlarged type II pneumocytes) in mice.Increased size and number of lamellar bodies in the lungs of monkeys, similar to LRRK2 knockout animals.[1][10]

Table 2: Selectivity and Pharmacokinetic Profile. This table summarizes the kinase selectivity, known off-target activities, brain penetrance, and observed side effects in preclinical animal models for both inhibitors.

LRRK2 Signaling and Inhibition

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity.[11] It is implicated in various cellular processes, including vesicular trafficking, autophagy, and cytoskeletal dynamics.[12] Pathogenic mutations, such as G2019S, enhance its kinase activity, leading to aberrant phosphorylation of downstream substrates, including a subset of Rab GTPases. This hyper-activity is a key target for therapeutic intervention. Both this compound and GNE-7915 are ATP-competitive inhibitors that bind to the kinase domain of LRRK2, preventing the phosphorylation of its substrates.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Activation cluster_inhibition Inhibition cluster_downstream Downstream Effects Upstream Signals Upstream Signals LRRK2_inactive LRRK2 (Inactive) Upstream Signals->LRRK2_inactive LRRK2_active LRRK2 (Active) LRRK2_inactive->LRRK2_active GTP Binding / Dimerization Rab_GTPases Rab GTPases LRRK2_active->Rab_GTPases Phosphorylation MLi2 This compound MLi2->LRRK2_active GNE7915 GNE-7915 GNE7915->LRRK2_active Phospho_Rab Phosphorylated Rab GTPases Rab_GTPases->Phospho_Rab Vesicular_Trafficking Altered Vesicular Trafficking Phospho_Rab->Vesicular_Trafficking Autophagy Autophagy Modulation Phospho_Rab->Autophagy Cytoskeletal_Dynamics Cytoskeletal Dynamics Phospho_Rab->Cytoskeletal_Dynamics Neuronal_Dysfunction Neuronal Dysfunction Vesicular_Trafficking->Neuronal_Dysfunction Autophagy->Neuronal_Dysfunction Cytoskeletal_Dynamics->Neuronal_Dysfunction

Figure 1: LRRK2 Signaling Pathway and Inhibition. This diagram illustrates the activation of LRRK2 and its subsequent phosphorylation of Rab GTPases, leading to downstream cellular effects. This compound and GNE-7915 inhibit the kinase activity of active LRRK2.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of LRRK2 inhibitors. Below are methodologies for key assays used in the characterization of this compound and GNE-7915.

In Vitro LRRK2 Kinase Assay (Radiometric)

This assay measures the direct inhibitory effect of a compound on the kinase activity of purified LRRK2 protein.

Materials:

  • Recombinant LRRK2 protein

  • Myelin Basic Protein (MBP) as a substrate

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT)

  • [γ-³²P] ATP

  • ATP solution

  • Test compounds (this compound or GNE-7915) dissolved in DMSO

  • 5x Laemmli sample buffer

  • SDS-PAGE gels

  • Phosphorimager

Procedure:

  • Prepare a reaction mixture containing kinase assay buffer and recombinant LRRK2 protein.

  • Add the test compound at various concentrations. The final DMSO concentration should be kept constant across all reactions.

  • Pre-incubate the LRRK2 protein and inhibitor mixture for 5-10 minutes at 30°C.

  • Initiate the kinase reaction by adding a mixture of ATP, [γ-³²P] ATP, and MBP.

  • Incubate the reaction for a defined period (e.g., 15-30 minutes) at 30°C with gentle agitation.

  • Stop the reaction by adding 5x Laemmli sample buffer.

  • Separate the reaction products by SDS-PAGE.

  • Visualize the phosphorylated MBP using a phosphorimager and quantify the band intensity.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[13]

Cellular LRRK2 Target Engagement Assay (pSer935 Dephosphorylation)

This assay assesses the ability of a compound to inhibit LRRK2 kinase activity within a cellular context by measuring the dephosphorylation of LRRK2 at serine 935, a marker of LRRK2 kinase inhibition.

Materials:

  • Cells expressing LRRK2 (e.g., HEK293T, SH-SY5Y)

  • Cell culture medium and supplements

  • Test compounds (this compound or GNE-7915) dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-pSer935-LRRK2 and anti-total LRRK2

  • Secondary antibody (HRP-conjugated)

  • Western blot reagents and equipment

Procedure:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 90 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform Western blot analysis using primary antibodies against pSer935-LRRK2 and total LRRK2.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities and normalize the pSer935-LRRK2 signal to the total LRRK2 signal.

  • Calculate the IC₅₀ value by plotting the percentage of pSer935 inhibition against the logarithm of the inhibitor concentration.[14][15]

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay cluster_invivo In Vivo Evaluation A1 Recombinant LRRK2 + Inhibitor A2 Add ATP + Substrate (e.g., MBP) A1->A2 A3 Kinase Reaction A2->A3 A4 Measure Substrate Phosphorylation A3->A4 A5 IC50 Determination A4->A5 B1 Cells Expressing LRRK2 B2 Treat with Inhibitor B1->B2 B3 Cell Lysis B2->B3 B4 Western Blot for pSer935-LRRK2 B3->B4 B5 IC50 Determination B4->B5 C1 Animal Model (e.g., Mouse) C2 Administer Inhibitor C1->C2 C3 Collect Tissues (Brain, Plasma) C2->C3 C4 Analyze Target Engagement & Pharmacokinetics C3->C4 C5 Assess Efficacy & Tolerability C4->C5

Figure 2: Experimental Workflow for LRRK2 Inhibitor Evaluation. This diagram outlines the typical experimental progression for characterizing LRRK2 inhibitors, from in vitro biochemical assays to cellular target engagement and in vivo studies.

Conclusion

Both this compound and GNE-7915 are highly potent and selective LRRK2 inhibitors that have been instrumental in advancing our understanding of LRRK2 biology. This compound demonstrates exceptional potency in both biochemical and cellular assays.[1][16] GNE-7915 also exhibits high potency and has been well-characterized for its brain penetrance and selectivity.[6][7] The choice between these two compounds may depend on the specific experimental context, such as the desired potency, the need to avoid specific off-targets (like the 5-HT₂B receptor for GNE-7915), or the specific animal model being used. The provided data and protocols serve as a valuable resource for researchers to make an informed decision and to design rigorous experiments for the investigation of LRRK2 function and the development of novel therapies for Parkinson's disease.

References

MLi-2 as a Control Compound in LRRK2 Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate control compounds is paramount for the rigorous validation of experimental findings. In the context of Leucine-Rich Repeat Kinase 2 (LRRK2) research, a key target in Parkinson's disease drug discovery, MLi-2 has emerged as a potent and selective inhibitor. This guide provides a comprehensive comparison of this compound with alternative compounds and outlines detailed experimental protocols to aid in the design of robust LRRK2 studies.

This compound: A Potent and Selective LRRK2 Inhibitor

This compound is a highly potent, selective, and brain-penetrant LRRK2 inhibitor.[1][2] Its exceptional potency has been demonstrated in various assays, including purified LRRK2 kinase assays, cellular assays monitoring LRRK2 autophosphorylation at serine 935 (pSer935), and radioligand binding assays.[1][3] this compound exhibits over 295-fold selectivity for LRRK2 over a panel of more than 300 other kinases, making it a valuable tool for dissecting LRRK2-specific functions.[1][2]

Comparison with Alternative LRRK2 Inhibitors

While this compound is a widely used tool compound, several other inhibitors with distinct properties are available for LRRK2 research. The choice of inhibitor can influence experimental outcomes, and a comparative understanding is crucial for appropriate selection.

CompoundTypePotency (IC50/Ki)SelectivityKey Features
This compound Type IIC50: 0.76 nM (purified LRRK2)[1][2]; 1.4 nM (cellular pSer935)[1]>295-fold selective over 300+ kinases[1][2]High potency, high selectivity, brain-penetrant. Widely used as a benchmark inhibitor.
PFE-360 Type Iin vivo IC50: 2.3 nM[4]HighPotent, selective, and brain-penetrant.[4]
DNL201 (GNE-0877) Type IKi: 0.7 nM[5]HighCNS-penetrant, has been evaluated in clinical trials.[5][6][7]
GZD-824 (Olverembatinib) Type IIIC50: ~17 nM (wild-type LRRK2)Broad-spectrum multikinase inhibitor[8][9]Binds to the inactive "DFG-out" conformation of the kinase; useful for studying different conformational states of LRRK2.[8][10]

The Importance of a Negative Control

To ensure that the observed effects are due to the specific inhibition of LRRK2 and not off-target effects of the compound, a proper negative control is essential.

Ideal Negative Control Compound: The ideal negative control would be a structurally similar analog of this compound that is devoid of LRRK2 inhibitory activity. However, a commercially available, well-characterized inactive analog of this compound is not prominently documented in the scientific literature.

Alternative Negative Control Strategy: Kinase-Dead LRRK2: A robust and widely accepted alternative is the use of a kinase-dead LRRK2 mutant, such as LRRK2 D1994A .[11] This mutant protein can be expressed in cells or used in in vitro assays to demonstrate that the effects of this compound are dependent on its kinase activity.

LRRK2 Signaling Pathway

LRRK2 is a complex, multi-domain protein with both kinase and GTPase activity. It is implicated in a variety of cellular processes, and its signaling network is still being fully elucidated. The diagram below illustrates a simplified overview of the LRRK2 signaling pathway.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Activation cluster_downstream Downstream Effects cluster_inhibition Pharmacological Inhibition Upstream_Signals Upstream Signals (e.g., Oxidative Stress, Neuroinflammation) LRRK2_Inactive LRRK2 (Inactive) Upstream_Signals->LRRK2_Inactive LRRK2_Active LRRK2 (Active) (Kinase Activity ↑) LRRK2_Inactive->LRRK2_Active GTP Binding Phosphorylation Rab_GTPases Rab GTPases (e.g., Rab10, Rab29) LRRK2_Active->Rab_GTPases Phosphorylation Autophagy Autophagy/Lysosomal Function LRRK2_Active->Autophagy Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2_Active->Cytoskeletal_Dynamics Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Neuronal_Function Neuronal Function/ Survival Vesicular_Trafficking->Neuronal_Function Autophagy->Neuronal_Function Cytoskeletal_Dynamics->Neuronal_Function MLi2 This compound MLi2->LRRK2_Active Inhibition Experimental_Workflow_Inhibitor_Comparison cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assay Assay cluster_analysis Data Analysis Cells_or_Protein Cells expressing LRRK2 or Purified LRRK2 Protein Vehicle Vehicle Control (e.g., DMSO) Cells_or_Protein->Vehicle MLi2 This compound Cells_or_Protein->MLi2 Alternative Alternative Inhibitor (e.g., PFE-360, DNL201, GZD-824) Cells_or_Protein->Alternative Kinase_Assay LRRK2 Kinase Assay (In vitro or Cellular) Vehicle->Kinase_Assay MLi2->Kinase_Assay Alternative->Kinase_Assay Readout Measure LRRK2 activity (e.g., pSer935 levels, substrate phosphorylation) Kinase_Assay->Readout Comparison Compare IC50 values and aximumefficacy Readout->Comparison Experimental_Workflow_Kinase_Dead_Control cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis WT_LRRK2 Cells expressing Wild-Type LRRK2 Vehicle Vehicle Control WT_LRRK2->Vehicle Treat with MLi2 This compound WT_LRRK2->MLi2 Treat with KD_LRRK2 Cells expressing Kinase-Dead (D1994A) LRRK2 KD_LRRK2->Vehicle Treat with KD_LRRK2->MLi2 Treat with Cellular_Assay Cellular Assay (e.g., measuring a downstream event) Vehicle->Cellular_Assay MLi2->Cellular_Assay Readout Measure Phenotypic or Signaling Readout Cellular_Assay->Readout Validation Validate that this compound effect is absent in Kinase-Dead LRRK2 cells Readout->Validation

References

Reproducibility of MLi-2's Effects on LRRK2 Phosphorylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the LRRK2 inhibitor MLi-2 with other key alternatives, focusing on the reproducibility of their effects on LRRK2 phosphorylation. Experimental data from multiple studies are presented to support the analysis.

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target for Parkinson's disease, and potent and selective inhibitors are crucial tools for both basic research and clinical development. This compound has emerged as a widely used tool compound due to its high potency and selectivity. This guide examines the consistency of its inhibitory effects on LRRK2 phosphorylation across different experimental setups and compares its performance with other notable LRRK2 inhibitors, GNE-7915 and PF-06685360 (PFE-360).

Quantitative Comparison of LRRK2 Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following tables summarize the reported IC50 values for this compound and its alternatives in various assays, providing a basis for comparing their efficacy in inhibiting LRRK2 kinase activity.

Table 1: In Vitro LRRK2 Kinase Assay

This assay measures the direct inhibition of purified LRRK2 enzyme activity.

CompoundLRRK2 VariantIC50 (nM)Reference
This compound G2019S0.76[1]
This compound Wild-Type~2x less potent than G2019S[2]
GNE-7915Wild-Type9[3]
PF-06447475Wild-Type3
PF-06447475G2019S11
GZD-824Wild-Type17[2]
GZD-824G2019S80[2]
RebastinibWild-Type192[2]
RebastinibG2019S737[2]
PonatinibWild-Type100[2]
PonatinibG2019S400[2]

Table 2: Cellular LRRK2 pSer935 Dephosphorylation Assay

This assay measures the ability of inhibitors to reduce the phosphorylation of LRRK2 at serine 935 in a cellular context, a key biomarker of LRRK2 kinase activity.

CompoundCell LineLRRK2 VariantIC50 (nM)Reference
This compound SH-SY5YWild-Type1.4[1]
This compound SH-SY5YG2019SNot specified
PF-06685360 (PFE-360)In vivoNot specified2.3

Table 3: Cellular LRRK2 pSer1292 Autophosphorylation Assay

This assay measures the inhibition of LRRK2 autophosphorylation at serine 1292, another important indicator of its kinase activity in cells.

CompoundCell LineLRRK2 VariantIC50 (nM)Reference
This compound LUHMESWild-Type0.0212[4]
This compound LUHMESG2019S1.45[4]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and methods discussed, the following diagrams are provided.

LRRK2_Signaling_Pathway cluster_inhibition LRRK2 Kinase Inhibition cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects MLi2 This compound LRRK2_active Active LRRK2 (Phosphorylated) MLi2->LRRK2_active Inhibits Alternatives GNE-7915 PF-06685360 Alternatives->LRRK2_active Inhibits LRRK2_inactive Inactive LRRK2 (Dephosphorylated) LRRK2_active->LRRK2_inactive pSer935 pSer935 LRRK2_active->pSer935 pSer1292 pSer1292 LRRK2_active->pSer1292 Rab_GTPases Rab GTPase Phosphorylation LRRK2_active->Rab_GTPases Cellular_Processes Vesicular Trafficking, Autophagy Rab_GTPases->Cellular_Processes

LRRK2 signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cellular Dephosphorylation Assay cluster_pla Proximity Ligation Assay (PLA) invitro_start Purified LRRK2 + Inhibitor invitro_atp Add ATP + Substrate (e.g., LRRKtide) invitro_start->invitro_atp invitro_measure Measure Substrate Phosphorylation invitro_atp->invitro_measure cellular_start Culture Cells (e.g., SH-SY5Y) cellular_treat Treat with Inhibitor cellular_start->cellular_treat cellular_lyse Cell Lysis cellular_treat->cellular_lyse cellular_wb Western Blot / ELISA (pLRRK2, Total LRRK2) cellular_lyse->cellular_wb pla_start Fix and Permeabilize Cells pla_ab Incubate with Primary Antibodies (pLRRK2, Total LRRK2) pla_start->pla_ab pla_probes Add PLA Probes pla_ab->pla_probes pla_ligation Ligation & Amplification pla_probes->pla_ligation pla_detect Fluorescence Microscopy pla_ligation->pla_detect

Overview of key experimental workflows.

Experimental Protocols

Reproducibility of experimental results is critically dependent on the methodologies employed. Below are summarized protocols for the key assays cited in this guide.

In Vitro LRRK2 Kinase Assay

This protocol outlines the direct measurement of LRRK2 kinase activity and its inhibition.

  • Reaction Setup: In a reaction well, combine purified recombinant LRRK2 protein with the test inhibitor (e.g., this compound) at various concentrations in a kinase assay buffer.

  • Initiation: Start the kinase reaction by adding a mixture of ATP and a suitable LRRK2 substrate (e.g., LRRKtide peptide or Myelin Basic Protein).

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA-containing buffer).

  • Detection: Measure the amount of phosphorylated substrate using an appropriate detection method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or radioisotope incorporation ([γ-³²P]ATP).

  • Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular LRRK2 pSer935 Dephosphorylation Assay (Western Blot)

This protocol describes the measurement of LRRK2 phosphorylation at Ser935 in a cellular environment.

  • Cell Culture and Treatment: Plate cells (e.g., SH-SY5Y neuroblastoma cells) and allow them to adhere. Treat the cells with a range of concentrations of the LRRK2 inhibitor (or DMSO as a vehicle control) for a specified time (e.g., 90 minutes).

  • Cell Lysis: Wash the cells with PBS and then lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a membrane (e.g., PVDF).

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for phosphorylated LRRK2 (pSer935) and total LRRK2. Subsequently, incubate with appropriate secondary antibodies conjugated to a detectable marker (e.g., HRP).

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities for pLRRK2 and total LRRK2. Normalize the pLRRK2 signal to the total LRRK2 signal and calculate the percentage of inhibition to determine the IC50.

Proximity Ligation Assay (PLA) for LRRK2 Phosphorylation

PLA is a sensitive method for detecting protein phosphorylation in situ.

  • Cell Seeding and Treatment: Seed cells on coverslips and treat with LRRK2 inhibitors as described for the Western blot protocol.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

  • Primary Antibody Incubation: Incubate the cells with a pair of primary antibodies raised in different species that recognize total LRRK2 and phosphorylated LRRK2 (e.g., pSer1292).

  • PLA Probe Incubation: Add secondary antibodies conjugated with oligonucleotides (PLA probes) that will bind to the primary antibodies.

  • Ligation and Amplification: If the primary antibodies are in close proximity (i.e., on the same LRRK2 molecule), the oligonucleotides can be ligated to form a circular DNA template. This template is then amplified via rolling circle amplification.

  • Detection: Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA, generating a fluorescent signal.

  • Imaging and Quantification: Visualize the fluorescent signals using a fluorescence microscope. The number of fluorescent spots per cell corresponds to the level of LRRK2 phosphorylation. Quantify the signal to determine the extent of inhibition.

References

A Comparative Guide to MLi-2 and Other LRRK2 Kinase Inhibitors Across Diverse Cell Types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the activity of MLi-2, a potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, in comparison with other widely used LRRK2 inhibitors such as GNE-7915 and PF-06447475 (also known as PFE-360). The data presented herein is curated from various studies to offer an objective comparison of their performance in different cellular contexts, which is crucial for advancing research in Parkinson's disease and other LRRK2-associated pathologies.

Introduction to LRRK2 and Its Inhibition

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein whose mutations are a significant genetic cause of both familial and sporadic Parkinson's disease.[1][2] The kinase activity of LRRK2 is a key therapeutic target, and several small molecule inhibitors have been developed to modulate its function.[3] this compound has emerged as a gold-standard chemical probe for LRRK2 due to its high potency and selectivity.[4] This guide will delve into the comparative efficacy of this compound and other notable inhibitors, providing essential data for experimental design and drug development.

LRRK2 Signaling Pathway and Inhibitor Action

LRRK2 is a complex protein with both kinase and GTPase domains, participating in various cellular processes, including vesicular trafficking, autophagy, and cytoskeletal dynamics.[5][6] LRRK2 inhibitors, such as this compound, GNE-7915, and PF-06447475, are ATP-competitive and act by binding to the kinase domain, thereby preventing the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates. A key biomarker for LRRK2 kinase activity in cells is the phosphorylation of serine 935 (pS935).[1] Inhibition of LRRK2 activity leads to the dephosphorylation of this site.

LRRK2_Signaling_Pathway cluster_upstream Upstream Signals cluster_lrrk2 LRRK2 Activation cluster_inhibitors Inhibitor Intervention cluster_downstream Downstream Effects Upstream_Signals Various Cellular Stressors (e.g., mitochondrial dysfunction) LRRK2_Inactive LRRK2 (Inactive) Upstream_Signals->LRRK2_Inactive LRRK2_Active LRRK2 (Active) pS1292 LRRK2_Inactive->LRRK2_Active Dimerization & Autophosphorylation Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_Active->Rab_GTPases Phosphorylation pS935 pS935-LRRK2 (Biomarker) LRRK2_Active->pS935 This compound This compound This compound->LRRK2_Active Inhibition GNE-7915 GNE-7915 GNE-7915->LRRK2_Active Inhibition PF-06447475 PF-06447475 PF-06447475->LRRK2_Active Inhibition pRab_GTPases Phospho-Rab GTPases Rab_GTPases->pRab_GTPases Cellular_Processes Alteration of Cellular Processes: - Vesicular Trafficking - Autophagy - Cytoskeletal Dynamics pRab_GTPases->Cellular_Processes

Caption: LRRK2 signaling pathway and points of inhibitor action.

Comparative Potency of LRRK2 Inhibitors

The potency of this compound, GNE-7915, and PF-06447475 has been evaluated in various assays, including in vitro kinase assays and cellular assays that measure the dephosphorylation of LRRK2 at serine 935 (pS935). The following tables summarize the reported IC50 values for these inhibitors.

In Vitro Kinase Assay
InhibitorLRRK2 VariantIC50 (nM)Reference
This compoundWild-Type0.76[2]
This compoundG2019S~0.4[7]
PF-06447475Wild-Type3.0[7]
GNE-7915Wild-Type11[8]
Cellular pS935 Dephosphorylation Assay
InhibitorCell LineLRRK2 VariantIC50 (nM)Reference
This compoundSH-SY5YWild-Type1.4[2]
This compoundHEK293TWild-Type1.1[9]
This compoundHEK293TG2019S0.8[9]
PF-06447475SH-SY5YWild-Type24[7]
GNE-7915HEK293Wild-Type31[8]

Cross-Validation in Different Cell Types

The cellular environment can significantly influence the activity of small molecule inhibitors. Therefore, cross-validation of this compound's activity in various cell types is critical.

Neuronal Cells

In human neuroblastoma SH-SY5Y cells, this compound demonstrates potent inhibition of LRRK2 with a low nanomolar IC50 value for pS935 dephosphorylation.[2] Studies in primary neuronal cultures have shown that while overexpression of mutant LRRK2 can lead to reduced neuritic outgrowth, this toxic gain-of-function can be rescued by non-specific kinase inhibitors, suggesting a therapeutic potential for potent and specific inhibitors like this compound.[10]

Immune Cells

LRRK2 is highly expressed in immune cells such as microglia and macrophages. In these cells, LRRK2 is implicated in inflammatory responses. This compound and PF-06447475 have been shown to attenuate neuroinflammation in animal models by reducing microgliosis and astrogliosis.[11] This highlights the potential of LRRK2 inhibitors in modulating the immune component of neurodegenerative diseases.

Kidney and Lung Cells

A notable on-target effect of LRRK2 inhibition is the development of a lung phenotype characterized by the enlargement of type II pneumocytes.[1][2] This has been observed with this compound, GNE-7915, and PF-06447475 in non-human primates. However, this effect has been reported to be reversible.[12] The high expression of LRRK2 in the kidney and lung underscores the importance of evaluating the effects of LRRK2 inhibitors in these peripheral organs.[13]

Experimental Protocols

In Vitro LRRK2 Kinase Assay

This assay measures the direct inhibitory effect of a compound on the kinase activity of purified LRRK2 protein.

In_Vitro_Kinase_Assay_Workflow Start Start Prepare_Reaction Prepare reaction mix: - Purified LRRK2 enzyme - Kinase buffer - Substrate (e.g., LRRKtide) Start->Prepare_Reaction Add_Inhibitor Add varying concentrations of the test inhibitor (e.g., this compound) Prepare_Reaction->Add_Inhibitor Initiate_Reaction Initiate reaction by adding ATP and MgCl2 Add_Inhibitor->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop the reaction Incubate->Stop_Reaction Measure_Phosphorylation Measure substrate phosphorylation (e.g., using ADP-Glo or radioactive assay) Stop_Reaction->Measure_Phosphorylation Analyze_Data Analyze data to determine IC50 Measure_Phosphorylation->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro LRRK2 kinase assay.

Protocol:

  • Reaction Setup: In a microplate, combine purified recombinant LRRK2 protein with a kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2) and a suitable substrate (e.g., LRRKtide peptide).

  • Inhibitor Addition: Add the LRRK2 inhibitor (this compound, GNE-7915, or PF-06447475) at a range of concentrations.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as the ADP-Glo Kinase Assay which measures ADP formation, or by using radiolabeled [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular pS935 Dephosphorylation Assay

This assay measures the ability of a compound to inhibit LRRK2 kinase activity within a cellular context by quantifying the phosphorylation status of LRRK2 at serine 935.

Cellular_pS935_Assay_Workflow Start Start Cell_Culture Culture cells expressing LRRK2 (e.g., SH-SY5Y, HEK293T) Start->Cell_Culture Treat_Cells Treat cells with varying concentrations of the inhibitor Cell_Culture->Treat_Cells Incubate_Cells Incubate for a defined period (e.g., 90 minutes) Treat_Cells->Incubate_Cells Lyse_Cells Lyse the cells to release proteins Incubate_Cells->Lyse_Cells Detect_Phosphorylation Detect pS935-LRRK2 and total LRRK2 (e.g., Western Blot, ELISA, TR-FRET) Lyse_Cells->Detect_Phosphorylation Quantify_and_Normalize Quantify signal and normalize pS935 to total LRRK2 Detect_Phosphorylation->Quantify_and_Normalize Analyze_Data Analyze data to determine IC50 Quantify_and_Normalize->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cellular pS935 dephosphorylation assay.

Protocol:

  • Cell Culture: Plate cells that endogenously or exogenously express LRRK2 (e.g., SH-SY5Y or HEK293T cells overexpressing LRRK2) in a multi-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of the LRRK2 inhibitor.

  • Incubation: Incubate the cells for a specific duration (e.g., 90 minutes) to allow for inhibitor action.

  • Cell Lysis: Lyse the cells to extract the proteins.

  • Detection: The levels of pS935-LRRK2 and total LRRK2 are then measured. This can be achieved through various techniques:

    • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against pS935-LRRK2 and total LRRK2.

    • ELISA: Use a sandwich ELISA format with a capture antibody for total LRRK2 and detection antibodies for pS935 and total LRRK2.

    • TR-FRET: In cells expressing GFP-tagged LRRK2, a terbium-labeled anti-pS935 antibody can be used to generate a FRET signal.[14][15]

  • Data Analysis: The ratio of pS935-LRRK2 to total LRRK2 is calculated for each inhibitor concentration. The data is then plotted to determine the IC50 value.

Conclusion

This compound is a highly potent and selective LRRK2 inhibitor that demonstrates robust activity across various cell types, including neuronal and immune cells. When compared to other inhibitors like GNE-7915 and PF-06447475, this compound generally exhibits lower IC50 values in both in vitro and cellular assays. The choice of inhibitor for a particular study should be guided by the specific experimental context, including the cell type, the LRRK2 variant being studied, and the desired balance between potency and potential off-target effects. The on-target effects observed in peripheral organs like the lungs highlight the importance of comprehensive in vivo studies to fully characterize the safety and therapeutic window of any LRRK2 inhibitor. This guide provides a foundational dataset to aid researchers in making informed decisions for their LRRK2-related research.

References

Unraveling the Precise Fit: The Structural Basis for MLi-2's Potent Inhibition of LRRK2

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structural intricacies of MLi-2's interaction with Leucine-rich repeat kinase 2 (LRRK2) reveals a highly specific binding mechanism that underpins its exceptional potency and selectivity as a kinase inhibitor. Cryo-electron microscopy (cryo-EM) studies have provided an unprecedented atomic-level view of this interaction, highlighting key contacts and conformational changes that are crucial for drug development efforts targeting Parkinson's disease.

This compound, a highly potent, selective, and brain-penetrant LRRK2 inhibitor, has emerged as a critical tool for researchers investigating the physiological and pathological roles of LRRK2. Its interaction with the LRRK2 kinase domain stabilizes the protein in an active-like conformation, offering a structural blueprint for the rational design of next-generation therapeutic agents.

This compound in Complex with LRRK2: A Structural Overview

Recent cryo-EM structures of full-length LRRK2 and its catalytic fragment (RCKW) in complex with this compound have elucidated the precise binding mode of the inhibitor.[1] this compound, classified as a type I kinase inhibitor, binds to the ATP-binding pocket of the LRRK2 kinase domain. This binding event stabilizes the kinase in an "active-like" state, characterized by a DYG-in conformation of the activation loop.[1][2]

Key interactions between this compound and LRRK2 include hydrogen bonds with residues in the hinge region, such as R1895 and E1948.[2] Additionally, hydrophobic interactions with residues in the Gly-rich loop and the C-lobe, including F1890, L2001, and F2003, further anchor the inhibitor in the binding pocket.[2] This network of interactions contributes to the high affinity and slow dissociation of this compound from its target.

The binding of this compound also induces conformational changes within LRRK2. For instance, it promotes the assembly of the regulatory triad (K1906, E1920, and D2017) and the regulatory spine, which are hallmarks of an active kinase conformation.[2]

Comparative Analysis: this compound vs. Other LRRK2 Inhibitors

This compound's binding mode and its effect on LRRK2 conformation can be contrasted with other classes of LRRK2 inhibitors. For example, type II inhibitors like GZD-824 bind to an inactive, DYG-out conformation of the kinase.[1] This fundamental difference in the stabilized kinase conformation has implications for the cellular effects of these inhibitors. For instance, type I inhibitors like this compound have been shown to enhance LRRK2's association with microtubules, a phenomenon not observed with type II inhibitors.[2][3]

The following tables summarize the quantitative data comparing this compound with other notable LRRK2 inhibitors.

Table 1: In Vitro Potency of LRRK2 Inhibitors

CompoundLRRK2 IC50 (nM)Assay TypeReference
This compound 0.76Purified LRRK2 Kinase Assay[4][5][6][7]
This compound 1.4Cellular pSer935 LRRK2 Assay[4][5][6][7]
This compound 3.4Radioligand Competition Binding Assay[4][5][6][7]
PF-064474753Purified LRRK2 Kinase Assay[8]
PF-0644747524Cellular pSer935 LRRK2 Assay[8]
GNE-7915--[8]

Table 2: Selectivity Profile of this compound

ParameterValuePanel SizeReference
Kinase Selectivity>295-fold>300 kinases[4][5][6]

The Impact of Parkinson's Disease-Associated Mutations on this compound Binding

A critical aspect of LRRK2 inhibitor development is understanding how pathogenic mutations affect drug binding and efficacy. The most common LRRK2 mutation, G2019S, which is located in the kinase domain, has been a focus of such investigations.

Structural studies have revealed that the G2019S mutation can subtly alter the conformation of the kinase domain, leading to a weaker binding affinity for this compound.[1] This is attributed to a clash introduced by the serine residue at position 2019, which pushes a glycine-rich loop away and prevents a histidine residue (H1998) from adopting a rotamer that would otherwise form a more enclosed binding pocket around this compound.[1] Despite this, this compound remains a potent inhibitor of the G2019S mutant.[9]

Visualizing the Molecular Interactions and Experimental Processes

To further clarify the concepts discussed, the following diagrams illustrate the this compound binding mode, a typical experimental workflow for inhibitor characterization, and the LRRK2 signaling pathway.

MLi2_Binding_Mode This compound Binding in LRRK2 Kinase Domain cluster_LRRK2 LRRK2 Kinase Domain Hinge Region Hinge Region Activation Loop (DYG-in) Activation Loop (DYG-in) Gly-rich Loop Gly-rich Loop C-Lobe C-Lobe MLi2 This compound MLi2->Hinge Region H-bonds (R1895, E1948) MLi2->Gly-rich Loop Hydrophobic Interactions (F1890) MLi2->C-Lobe Hydrophobic Interactions (L2001, F2003)

Caption: this compound binding within the LRRK2 ATP pocket.

Inhibitor_Testing_Workflow LRRK2 Inhibitor Characterization Workflow A Compound Synthesis & Purification B In Vitro Kinase Assay (IC50) A->B C Cellular Assay (pLRRK2 S935) B->C D Radioligand Binding Assay (Kd) C->D F Cryo-EM Structural Studies C->F E Kinase Selectivity Profiling D->E G In Vivo Pharmacokinetics & Efficacy E->G F->G

Caption: Experimental workflow for LRRK2 inhibitor testing.

LRRK2_Signaling_Pathway LRRK2 Signaling and Inhibition LRRK2 LRRK2 Rab_GTPases Rab GTPases LRRK2->Rab_GTPases Phosphorylation Autophagy Autophagy LRRK2->Autophagy Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking MLi2 This compound MLi2->LRRK2 Inhibition

Caption: LRRK2 signaling pathway and this compound inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of this compound.

Purified LRRK2 Kinase Assay

This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified LRRK2 protein.

  • Protein Expression and Purification: Recombinant LRRK2 (wild-type or mutant) is expressed in a suitable system, such as insect (Sf9) or human (HEK293) cells, and purified using affinity chromatography.[10][11]

  • Kinase Reaction: The kinase reaction is typically performed in a buffer containing ATP and a suitable substrate, such as a peptide (e.g., LRRKtide) or a protein (e.g., myelin basic protein).[10][11]

  • Inhibitor Addition: Serial dilutions of the inhibitor (e.g., this compound) are added to the reaction mixture.

  • Detection of Phosphorylation: The extent of substrate phosphorylation is measured, often using methods like radioactive ATP ([γ-³²P]ATP) incorporation followed by autoradiography, or luminescence-based assays that detect ADP production (e.g., ADP-Glo™ Kinase Assay).[10][11][12]

  • Data Analysis: The IC50 value, representing the concentration of inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.

Cellular LRRK2 Autophosphorylation Assay (pSer935)

This cell-based assay measures the inhibition of LRRK2 autophosphorylation at serine 935, a widely used biomarker for LRRK2 kinase activity in cells.

  • Cell Culture and Treatment: Cells expressing LRRK2 (e.g., SH-SY5Y neuroblastoma cells or primary microglia) are cultured and treated with varying concentrations of the inhibitor.[7][13]

  • Cell Lysis: After treatment, cells are lysed to extract proteins.

  • Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated LRRK2 at Ser935 and total LRRK2.

  • Detection and Quantification: The antibody-bound proteins are detected using a chemiluminescent or fluorescent secondary antibody, and the band intensities are quantified.

  • Data Analysis: The ratio of phosphorylated LRRK2 to total LRRK2 is calculated, and the IC50 value is determined.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a powerful technique used to determine the high-resolution three-dimensional structure of proteins and their complexes.

  • Sample Preparation: Purified LRRK2 protein is incubated with the inhibitor (this compound) to form a complex.[1]

  • Vitrification: A small volume of the sample is applied to a cryo-EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane to vitrify the sample, preserving the protein's native structure.[14]

  • Data Collection: The vitrified grids are imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images of individual protein particles in different orientations are collected.[14]

  • Image Processing and 3D Reconstruction: The individual particle images are computationally aligned and averaged to generate a high-resolution 3D reconstruction of the LRRK2-inhibitor complex.[14]

  • Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map and refined to fit the data.

References

MLi-2: A Comparative Analysis of its Potency Against Wild-Type and Mutant LRRK2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the LRRK2 kinase inhibitor, MLi-2, in the context of wild-type (WT) Leucine-Rich Repeat Kinase 2 (LRRK2) and its pathogenic mutant forms. Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD).[1] The most prevalent of these mutations, G2019S, leads to increased LRRK2 kinase activity, making LRRK2 a prime therapeutic target.[1] this compound is a potent and highly selective, orally active LRRK2 inhibitor that has been instrumental in exploring the therapeutic potential of LRRK2 inhibition.[2] This guide will delve into the quantitative differences in this compound's efficacy against WT and various mutant LRRK2 forms, provide detailed experimental protocols for key assays, and visualize the underlying biological pathways and experimental workflows.

Data Presentation: this compound Inhibition of Wild-Type vs. Mutant LRRK2

The following tables summarize the inhibitory potency of this compound against wild-type LRRK2 and its most common pathogenic mutant, G2019S. There are conflicting reports in the scientific literature regarding the relative sensitivity of the G2019S mutant to this compound, with some studies suggesting it is more resistant and others indicating it is more sensitive. This discrepancy may arise from different experimental systems and assay conditions.

LRRK2 FormAssay TypeIC50 (nM)Reference
Wild-TypePurified LRRK2 Kinase Assay (in vitro)0.76[2]
Wild-TypeCellular Assay (pSer935 dephosphorylation)1.4[2]
Wild-TypeRadioligand Competition Binding Assay3.4[2]

Table 1: this compound Potency against Wild-Type LRRK2. This table showcases the high potency of this compound against wild-type LRRK2 across various in vitro and cellular assays.

LRRK2 FormThis compound Potency Relative to Wild-TypeSupporting EvidenceContradictory Evidence
G2019SReported to be more resistantStructural analysis suggests this compound may have a lower binding affinity for the G2019S mutant. In vivo studies in rats have also indicated that G2019S-LRRK2 is more resilient to inhibition by this compound compared to wild-type LRRK2.Some in vitro kinase assays using purified LRRK2 have suggested that this compound inhibits the G2019S mutant with a potency approximately two-fold greater than wild-type LRRK2.

Table 2: Comparative Potency of this compound against G2019S LRRK2. This table highlights the ongoing debate in the field regarding the efficacy of this compound against the G2019S mutant.

While extensive quantitative data for other pathogenic LRRK2 mutations such as R1441C/G and Y1699C with this compound is less consistently reported in single studies, it is known that these mutations also lead to an increase in LRRK2 kinase activity, primarily by impairing GTP hydrolysis.[3]

LRRK2 Signaling Pathway and this compound Inhibition

The following diagram illustrates the LRRK2 signaling pathway and the mechanism of this compound inhibition. Pathogenic mutations in LRRK2 lead to its hyperactivation, resulting in the phosphorylation of downstream substrates, such as Rab GTPases. This compound acts as a Type I kinase inhibitor, binding to the ATP-binding pocket of LRRK2 and preventing the phosphorylation of its substrates.

LRRK2_Signaling_Pathway cluster_0 Normal LRRK2 Activity cluster_1 Pathogenic LRRK2 Activity cluster_2 This compound Inhibition LRRK2_WT Wild-Type LRRK2 pRab_WT Phosphorylated Rab (active) LRRK2_WT->pRab_WT ATP Rab_WT Rab GTPase (inactive) Rab_WT->pRab_WT Downstream_WT Normal Cellular Processes pRab_WT->Downstream_WT LRRK2_Mutant Mutant LRRK2 (e.g., G2019S) pRab_Mutant Increased Phosphorylated Rab LRRK2_Mutant->pRab_Mutant ATP Rab_Mutant Rab GTPase (inactive) Rab_Mutant->pRab_Mutant Downstream_Mutant Pathogenic Cellular Processes pRab_Mutant->Downstream_Mutant MLi2 This compound LRRK2_Inhibited Mutant LRRK2 MLi2->LRRK2_Inhibited pRab_Blocked Reduced Phosphorylated Rab LRRK2_Inhibited->pRab_Blocked ATP Rab_Inhibited Rab GTPase Rab_Inhibited->pRab_Blocked Downstream_Restored Restored Cellular Processes pRab_Blocked->Downstream_Restored

Caption: LRRK2 signaling in health, disease, and with this compound treatment.

Experimental Protocols

Detailed methodologies for key experiments cited in the analysis of this compound's effects on LRRK2 are provided below.

In Vitro LRRK2 Kinase Assay

This assay measures the direct inhibitory effect of this compound on the kinase activity of purified LRRK2.

Materials:

  • Purified recombinant LRRK2 (Wild-Type or mutant)

  • LRRKtide or other suitable peptide substrate

  • ATP (including radiolabeled ATP, e.g., [γ-³²P]ATP)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)

  • This compound dissolved in DMSO

  • Phosphocellulose paper or other method for separating phosphorylated and unphosphorylated substrate

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, LRRK2 enzyme, and peptide substrate.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature.

  • Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).

  • Allow the reaction to proceed for a specific time (e.g., 20-30 minutes) at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of incorporated radiolabel in the peptide substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Western Blot Analysis of LRRK2 Phosphorylation

This method assesses the ability of this compound to inhibit LRRK2 activity within a cellular context by measuring the phosphorylation status of LRRK2 at Serine 935 (pS935), a marker of target engagement.

Materials:

  • Cells expressing LRRK2 (e.g., SH-SY5Y neuroblastoma cells or primary neurons)

  • This compound dissolved in DMSO

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pS935-LRRK2, anti-total LRRK2, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere.

  • Treat cells with varying concentrations of this compound (or DMSO as a vehicle control) for a specified duration (e.g., 1-2 hours).

  • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Normalize the protein concentrations of all samples.

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against pS935-LRRK2 overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies for total LRRK2 and a loading control to ensure equal protein loading.

  • Quantify the band intensities and normalize the pS935-LRRK2 signal to total LRRK2 and the loading control.

Experimental Workflow for this compound Evaluation

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound against wild-type and mutant LRRK2.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Cellular Analysis cluster_2 In Vivo Analysis Purified_Protein Purified WT and Mutant LRRK2 Kinase_Assay In Vitro Kinase Assay Purified_Protein->Kinase_Assay IC50_Determination Determine IC50 Kinase_Assay->IC50_Determination MLi2_Treatment This compound Treatment IC50_Determination->MLi2_Treatment Cell_Lines Cell Lines Expressing WT or Mutant LRRK2 Cell_Lines->MLi2_Treatment Western_Blot Western Blot for pS935 & pRab10 MLi2_Treatment->Western_Blot Cell_Viability Cell Viability Assay MLi2_Treatment->Cell_Viability PK_PD Pharmacokinetics & Pharmacodynamics Western_Blot->PK_PD Animal_Model Animal Model (e.g., G2019S KI Mice) MLi2_Dosing This compound Administration Animal_Model->MLi2_Dosing Tissue_Analysis Tissue Collection (Brain, Kidney, etc.) MLi2_Dosing->Tissue_Analysis Tissue_Analysis->PK_PD

Caption: A typical workflow for evaluating this compound's efficacy.

References

LRRK2 Inhibition in Parkinson's Disease: A Comparative Guide to MLi-2 and Other Key Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the efficacy and experimental validation of MLi-2 and alternative LRRK2 inhibitors in preclinical Parkinson's disease models, providing researchers with critical data for informed decision-making in drug development.

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a promising therapeutic target for Parkinson's disease (PD). Mutations in the LRRK2 gene are a significant cause of familial PD, and increased LRRK2 kinase activity is also implicated in sporadic cases. This has spurred the development of potent and selective LRRK2 inhibitors. Among these, this compound has been extensively studied. This guide provides a comparative analysis of the efficacy of this compound with other notable LRRK2 inhibitors, GNE-7915 and PF-06447475, in various PD models, supported by experimental data and detailed protocols.

Comparative Efficacy of LRRK2 Inhibitors

The primary measure of efficacy for LRRK2 inhibitors is their ability to engage the target and modulate its downstream signaling. This is often assessed by measuring the inhibition of LRRK2 autophosphorylation at serine 1292 (pS1292) and the phosphorylation of its substrate, Rab10, at threonine 73 (pT73).

Table 1: In Vitro Potency of LRRK2 Inhibitors

CompoundTargetIC50 (nM)Cell-Based IC50 (nM)Kinase Selectivity
This compound LRRK2~1~10-20>300-fold over other kinases[1]
GNE-7915 LRRK219 (pLRRK2)High, with some off-target activity at higher concentrations[2]
PF-06447475 LRRK235-10High

Table 2: In Vivo Efficacy of LRRK2 Inhibitors in Rodent Models

CompoundAnimal ModelDoseRouteKey Findings
This compound G2019S LRRK2 Knock-in Mice10-60 mg/kg/dayOral (in-diet)Dose-dependent reduction of pS1292-LRRK2 and pS106-Rab12 to wild-type levels.[1] Alterations in endolysosomal and trafficking pathways were observed and reverted by the inhibitor.[1]
This compound Non-transgenic Mice (α-synuclein fibril model)Not specifiedOralDid not prevent motor dysfunction, α-synuclein pathology, or neuron death.[3]
GNE-7915 Human LRRK2 G2019S Transgenic MiceNot specifiedNot specifiedPotent inhibition of LRRK2 in vivo in the mouse brain.[4]
PF-06447475 Rat (α-synuclein model)Not specifiedNot specifiedReduced α-synuclein-induced neurodegeneration.[5]
PF-06447475 Mice (MPTP model)Not specifiedNot specifiedReversed the effects of MPTP-induced dopaminergic neurodegeneration.[6]
PF-06447475 Drosophila (Paraquat model)Not specifiedNot specifiedProtected against paraquat-induced locomotor impairment and oxidative stress.[7]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental approach to evaluating these inhibitors, the following diagrams illustrate the LRRK2 signaling pathway and a typical preclinical experimental workflow.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects LRRK2_mutations LRRK2 Mutations (e.g., G2019S) LRRK2 LRRK2 LRRK2_mutations->LRRK2 Increases kinase activity Neuroinflammation Neuroinflammation Neuroinflammation->LRRK2 Oxidative_Stress Oxidative Stress Oxidative_Stress->LRRK2 pLRRK2 pLRRK2 (Active) LRRK2->pLRRK2 Autophosphorylation Rab_GTPases Rab GTPases (e.g., Rab10) pLRRK2->Rab_GTPases Phosphorylates Cytoskeletal_dynamics Cytoskeletal Dynamics pLRRK2->Cytoskeletal_dynamics MLi2 This compound / Other Inhibitors MLi2->pLRRK2 Inhibits pRab_GTPases pRab GTPases Rab_GTPases->pRab_GTPases Vesicular_trafficking Altered Vesicular Trafficking pRab_GTPases->Vesicular_trafficking Lysosomal_dysfunction Lysosomal Dysfunction Vesicular_trafficking->Lysosomal_dysfunction Neuronal_damage Neuronal Damage Lysosomal_dysfunction->Neuronal_damage Cytoskeletal_dynamics->Neuronal_damage

Caption: LRRK2 Signaling Pathway in Parkinson's Disease.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_outcome Outcome Measures Kinase_Assay Biochemical Kinase Assay (IC50 determination) Cell_Assay Cell-Based Assay (Target engagement, pLRRK2) Kinase_Assay->Cell_Assay Animal_Model PD Animal Model Selection (e.g., G2019S KI mice) Cell_Assay->Animal_Model Dosing Inhibitor Administration (e.g., this compound in diet) Animal_Model->Dosing PD_Analysis Pharmacodynamic Analysis (Brain/peripheral tissue) Dosing->PD_Analysis Behavioral Behavioral Testing Dosing->Behavioral Histology Histopathological Analysis Dosing->Histology Biomarkers Biomarker Modulation (pLRRK2, pRab10) PD_Analysis->Biomarkers Phenotype Phenotypic Rescue (Motor function, neuron survival) Behavioral->Phenotype Histology->Phenotype

Caption: Preclinical Workflow for LRRK2 Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used in the evaluation of this compound and other LRRK2 inhibitors.

LRRK2 Kinase Activity Assay (Biochemical)

This assay quantifies the direct inhibitory effect of a compound on LRRK2 kinase activity.

  • Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay is commonly used. It measures the phosphorylation of a peptide substrate by the LRRK2 enzyme.

  • Materials: Recombinant LRRK2 (wild-type or mutant), LRRK2 peptide substrate (e.g., LRRKtide), ATP, kinase assay buffer, test compounds (e.g., this compound), and a detection system (e.g., LanthaScreen™).

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a microplate, add the LRRK2 enzyme, the peptide substrate, and the test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagents (e.g., terbium-labeled anti-phospho-peptide antibody).

    • Incubate to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader.

    • Calculate IC50 values from the dose-response curves.

Western Blotting for Phosphorylated LRRK2 and Rab10

This method is used to assess target engagement in cells and tissues by measuring the levels of phosphorylated LRRK2 and its substrates.

  • Principle: Proteins from cell or tissue lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect the proteins of interest.

  • Materials: Cell or tissue lysates, lysis buffer, protein assay kit, SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, primary antibodies (e.g., anti-pS935-LRRK2, anti-total LRRK2, anti-pT73-Rab10, anti-total Rab10, and a loading control like GAPDH), HRP-conjugated secondary antibodies, and a chemiluminescent substrate.

  • Procedure:

    • Prepare protein lysates from cells or tissues treated with the LRRK2 inhibitor or vehicle.

    • Determine protein concentration using a BCA or Bradford assay.

    • Denature protein samples and load equal amounts onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Image the resulting bands using a digital imager.

    • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Behavioral Testing in Mouse Models of Parkinson's Disease

Behavioral assays are essential to determine if a LRRK2 inhibitor can rescue motor deficits in animal models of PD.

  • Rotarod Test:

    • Principle: This test assesses motor coordination and balance.

    • Procedure: Mice are placed on a rotating rod that gradually accelerates. The latency to fall from the rod is recorded. Mice are typically trained for several days before the actual test.

  • Cylinder Test:

    • Principle: This test evaluates forelimb asymmetry, a common feature in unilateral PD models.

    • Procedure: A mouse is placed in a transparent cylinder, and the number of times it rears and touches the wall with its left, right, or both forepaws is counted. A preference for the non-impaired limb indicates a motor deficit.

  • Open Field Test:

    • Principle: This test measures general locomotor activity and anxiety-like behavior.

    • Procedure: A mouse is placed in an open, square arena, and its movement is tracked by an automated system. Parameters such as total distance traveled, speed, and time spent in the center versus the periphery are analyzed.

Discussion and Future Directions

This compound is a potent and selective LRRK2 inhibitor that has been instrumental in elucidating the role of LRRK2 in both physiological and pathological processes.[1][8] While it effectively reduces LRRK2 kinase activity in vivo, its therapeutic potential in sporadic PD models remains a subject of investigation, as it did not rescue the phenotype in an α-synuclein-based model.[3] This suggests that LRRK2 inhibition might be most beneficial for patients with LRRK2 mutations or in specific subsets of sporadic PD where LRRK2 hyperactivity is a key driver.

Alternative inhibitors like GNE-7915 and PF-06447475 have also shown promise in preclinical studies.[9][10] PF-06447475, for instance, has demonstrated neuroprotective effects in models of both α-synucleinopathy and mitochondrial dysfunction.[5][11]

A notable concern with some LRRK2 inhibitors has been the observation of morphological changes in the lungs and kidneys of preclinical models.[8] However, these changes have been reported to be reversible and may not translate to functional impairment.[8] The development of next-generation inhibitors aims to mitigate these potential on-target side effects.

Future research should focus on:

  • Clarifying the specific patient populations that would benefit most from LRRK2 inhibitor therapy.

  • Developing and validating biomarkers to track target engagement and therapeutic response in clinical trials.

  • Investigating the long-term safety of chronic LRRK2 inhibition.

References

Safety Operating Guide

Navigating the Safe Disposal of MLi-2: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance on the proper disposal of MLi-2, a potent and selective LRRK2 inhibitor, is critical for maintaining a safe and compliant laboratory environment. This document provides detailed procedures for researchers, scientists, and drug development professionals, ensuring that safety and logistical considerations are at the forefront of laboratory operations.

This compound is a valuable tool in neurodegenerative disease research, particularly in the study of Parkinson's disease. As with any chemical compound, understanding its properties and handling requirements is paramount, not only during its application but also through to its final disposal. This guide outlines the necessary steps for the safe handling and disposal of this compound in both its solid form and when dissolved in solvents such as Dimethyl Sulfoxide (DMSO).

Understanding the Hazard Profile of this compound

Safety Data Sheets (SDS) from various suppliers provide critical information regarding the potential hazards of this compound. However, it is important to note that classifications can vary. For instance, one supplier may classify this compound as not a hazardous substance or mixture, while another may categorize it as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant[1][2]. Given this discrepancy, it is prudent to adopt a conservative approach and handle this compound as a potentially hazardous substance.

When dissolved in DMSO, a common laboratory solvent, the resulting solution's hazard profile is also influenced by the solvent. DMSO is a combustible liquid that can facilitate the absorption of dissolved substances through the skin[3][4][5]. Therefore, any this compound/DMSO solution must be treated as hazardous waste.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Weight379.46 g/mol [6]
Solubility in DMSO15 mg/mL[7]
Storage Temperature-20°C[7][8][9]
Stability≥ 4 years (at -20°C)[7]

Detailed Disposal Protocols

Adherence to proper disposal protocols is essential to mitigate risks to personnel and the environment. The following step-by-step procedures should be followed for the disposal of this compound.

Disposal of Solid this compound
  • Personal Protective Equipment (PPE): Before handling solid this compound, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.

  • Waste Collection:

    • Collect waste this compound powder in a clearly labeled, sealed container.

    • The label should include the chemical name ("this compound"), the approximate quantity, and the date.

  • Waste Segregation: Do not mix solid this compound with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area.

  • Disposal Request: Once the container is full or ready for disposal, follow your institution's procedures for chemical waste pickup.

Disposal of this compound in DMSO Solution
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (such as butyl rubber), safety goggles, and a lab coat.

  • Waste Collection:

    • Collect all liquid waste containing this compound and DMSO in a designated, leak-proof, and chemically compatible container.

    • The container must be clearly labeled as "Hazardous Waste" and include the names of all constituents (e.g., "this compound in DMSO") and their approximate concentrations.

  • Waste Segregation: Do not mix this compound/DMSO waste with other waste streams, particularly aqueous waste, to prevent potential adverse reactions.

  • Storage: Store the waste container in a well-ventilated, designated hazardous waste accumulation area, away from sources of ignition.

  • Disposal: Arrange for the disposal of the this compound/DMSO waste through your institution's EHS department or a licensed hazardous waste disposal company.

Experimental Workflow for this compound Disposal

MLi2_Disposal_Workflow This compound Disposal Workflow cluster_start Start cluster_form Determine Form cluster_solid_disposal Solid Waste Disposal cluster_liquid_disposal Liquid Waste Disposal start Identify this compound Waste is_solid Solid this compound? start->is_solid collect_solid Collect in Labeled, Sealed Container is_solid->collect_solid Yes collect_liquid Collect in Labeled, Leak-Proof Container is_solid->collect_liquid No (in DMSO) store_solid Store in Designated Hazardous Waste Area collect_solid->store_solid request_solid_pickup Request EHS Pickup store_solid->request_solid_pickup store_liquid Store in Ventilated Hazardous Waste Area collect_liquid->store_liquid request_liquid_pickup Request EHS Pickup store_liquid->request_liquid_pickup

Caption: Logical workflow for the proper disposal of this compound waste.

Disclaimer: The information provided in this document is intended for guidance purposes only. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the manufacturer's Safety Data Sheet (SDS) for complete and up-to-date information. Adherence to all applicable local, state, and federal regulations for hazardous waste disposal is mandatory.

References

Essential Safety and Logistical Information for Handling MLi-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical guidance for the handling and disposal of MLi-2, a potent and selective LRRK2 inhibitor. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following PPE recommendations are based on guidelines for handling potent kinase inhibitors and information from the SDS of similar LRRK2 inhibitors. A thorough risk assessment should be conducted for specific laboratory procedures.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a splash hazard.Wear two pairs of nitrile or other impervious gloves. Change gloves immediately if contaminated.A disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.For operations likely to generate dust, use a NIOSH-approved respirator with a particulate filter. Work in a certified chemical fume hood or other ventilated enclosure.
Solution Preparation Chemical splash goggles. A face shield is recommended if there is a significant splash risk.Nitrile or other chemically resistant gloves.Laboratory coat.Work in a chemical fume hood or other well-ventilated area.
In-vitro/In-vivo Administration Safety glasses with side shields or goggles.Nitrile or other impervious gloves.A lab coat or disposable gown.Dependent on the specific procedure and potential for aerosol generation.

Operational and Disposal Plans

Handling and Storage

This compound is a potent compound and should be handled with care to avoid inhalation, and contact with skin and eyes.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace within a certified chemical fume hood or other designated containment area.

  • Weighing: When weighing the solid compound, use a balance inside a ventilated enclosure to minimize dust generation.

  • Dissolving: this compound is soluble in DMSO.[1] When preparing solutions, add the solvent to the solid slowly to avoid splashing. If precipitation occurs, gentle heating or sonication may be used to aid dissolution.

  • Storage: Store this compound powder at -20°C for long-term stability.[2][3][4][5][6] Stock solutions in DMSO can also be stored at -20°C or -80°C.[3][5][6]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.

Step-by-Step Disposal Procedure:

  • Segregation: Segregate all this compound waste, including empty vials, contaminated gloves, pipette tips, and lab coats, from general laboratory waste.

  • Solid Waste: Collect solid waste, such as contaminated PPE and weighing papers, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect liquid waste, including unused this compound solutions, in a sealed, leak-proof, and chemically compatible container. Label the container clearly as "Hazardous Waste" with the full chemical name.

  • DMSO Solutions: DMSO solutions containing this compound should be disposed of as organic solvent waste. Do not pour down the drain.

  • Decontamination: Decontaminate surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent (e.g., 70% ethanol), and dispose of the cleaning materials as hazardous waste.

  • Pickup: Arrange for the collection of hazardous waste by your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.

Experimental Protocols

While specific experimental protocols will vary depending on the research question, the following provides a general framework for in vitro and in vivo studies based on available literature.

In Vitro Kinase Assay

This protocol assesses the inhibitory activity of this compound on LRRK2 kinase.

  • Reagents: Purified LRRK2 enzyme, kinase buffer, ATP, and a suitable LRRK2 substrate.

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a microplate, combine the LRRK2 enzyme, this compound dilution (or DMSO as a vehicle control), and kinase buffer.

    • Initiate the kinase reaction by adding ATP and the substrate.

    • Incubate at the optimal temperature and time for the kinase reaction.

    • Stop the reaction and quantify the kinase activity using a suitable detection method (e.g., phosphorylation-specific antibody).

  • Data Analysis: Calculate the IC50 value of this compound by plotting the kinase activity against the logarithm of the inhibitor concentration.

Cellular LRRK2 Inhibition Assay

This protocol measures the ability of this compound to inhibit LRRK2 activity within a cellular context.

  • Cell Culture: Culture cells expressing LRRK2 (e.g., primary neurons or a stable cell line).

  • Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration.

  • Lysis: Lyse the cells to extract proteins.

  • Western Blotting: Perform Western blot analysis to detect the phosphorylation status of LRRK2 at a specific site (e.g., Ser935) or the phosphorylation of a downstream LRRK2 substrate.

  • Data Analysis: Quantify the band intensities to determine the extent of LRRK2 inhibition at different this compound concentrations.

This compound Mechanism of Action

This compound is a highly potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[2][3][4] Mutations in the LRRK2 gene are a common genetic cause of Parkinson's disease, and these mutations often lead to increased LRRK2 kinase activity. This compound inhibits this kinase activity, thereby modulating downstream signaling pathways.

MLi2_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm Upstream Signal Upstream Signal LRRK2 LRRK2 Upstream Signal->LRRK2 Activates Substrate (e.g., Rab GTPases) Substrate (e.g., Rab GTPases) LRRK2->Substrate (e.g., Rab GTPases) Phosphorylates This compound This compound This compound->LRRK2 Inhibits Phosphorylated Substrate Phosphorylated Substrate Downstream Cellular Processes Downstream Cellular Processes Phosphorylated Substrate->Downstream Cellular Processes Regulates

Caption: this compound inhibits LRRK2 kinase activity, preventing substrate phosphorylation.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.